4-amino-6-methyl-2H-pyran-2-one
Description
Structure
3D Structure
Properties
IUPAC Name |
4-amino-6-methylpyran-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7NO2/c1-4-2-5(7)3-6(8)9-4/h2-3H,7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ARDXSWUPBSFGCA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=O)O1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
125.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
A Comprehensive Technical Guide to the Synthesis and Characterization of 4-amino-6-methyl-2H-pyran-2-one
This guide provides an in-depth exploration of the synthesis and characterization of 4-amino-6-methyl-2H-pyran-2-one, a heterocyclic compound of significant interest in medicinal chemistry and materials science. The document is structured to offer not only procedural details but also the underlying scientific principles, ensuring a thorough understanding for researchers, scientists, and professionals in drug development.
Introduction: The Significance of the 2-Amino-4H-pyran Scaffold
The this compound belongs to the broader class of 2-amino-4H-pyrans, which are prominent structural motifs in a vast array of biologically active compounds. These scaffolds exhibit a wide range of pharmacological properties, including antimicrobial, anti-inflammatory, anticancer, and antiviral activities. Their versatility also extends to applications as photoactive materials. The specific compound, this compound, serves as a valuable building block for the synthesis of more complex molecular architectures.
Strategic Synthesis: A Multicomponent Approach
The synthesis of this compound is efficiently achieved through a multicomponent reaction (MCR), a process favored in modern organic synthesis for its atom economy, reduced waste, and operational simplicity. The chosen strategy involves the condensation of an active methylene compound, an aldehyde, and a 1,3-dicarbonyl compound.
Causality in Experimental Design
The selection of a one-pot, three-component reaction is a deliberate choice to maximize efficiency and yield.[1][2] This approach circumvents the need for isolating intermediates, which can often lead to product loss. The use of a catalyst, such as an amine or a metal-organic framework, is crucial for accelerating the reaction rate and improving the overall yield under mild conditions.[2]
Detailed Experimental Protocol
Materials:
-
Ethyl acetoacetate (1,3-dicarbonyl compound)
-
Malononitrile (active methylene compound)
-
Acetaldehyde (aldehyde)
-
N-methylmorpholine (catalyst)
-
Ethanol (solvent)
Procedure:
-
In a round-bottom flask, dissolve ethyl acetoacetate (1 equivalent) and malononitrile (1 equivalent) in ethanol.
-
Add N-methylmorpholine (0.1 equivalent) to the mixture and stir at room temperature.
-
Slowly add acetaldehyde (1 equivalent) to the reaction mixture.
-
Continue stirring at room temperature and monitor the reaction progress using thin-layer chromatography (TLC).
-
Upon completion, the product typically precipitates from the solution.
-
Collect the solid product by vacuum filtration and wash with cold ethanol.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain pure this compound.
Reaction Mechanism
The reaction proceeds through a cascade of interconnected steps, initiated by a Knoevenagel condensation, followed by a Michael addition and subsequent intramolecular cyclization and tautomerization.
Caption: Synthetic workflow for this compound.
Comprehensive Characterization: A Self-Validating System
The structural elucidation and purity assessment of the synthesized this compound are paramount. A combination of spectroscopic and analytical techniques provides a self-validating system, ensuring the identity and quality of the final product.
Spectroscopic and Analytical Data
| Technique | Expected Observations |
| ¹H NMR | Signals corresponding to the methyl group protons, the vinyl proton, the methine proton, and the amine protons. Chemical shifts and coupling constants will be characteristic of the pyran ring structure. |
| ¹³C NMR | Resonances for the carbonyl carbon, olefinic carbons, the methyl carbon, and other carbons of the pyran ring. |
| FT-IR | Characteristic absorption bands for the N-H stretching of the amino group, C=O stretching of the lactone, C=C stretching of the pyran ring, and C-O stretching. |
| Mass Spec. | A molecular ion peak corresponding to the molecular weight of the compound (C6H7NO2: 125.13 g/mol ).[3] Fragmentation patterns can provide further structural information. |
| Elemental Analysis | The percentages of Carbon, Hydrogen, and Nitrogen should be in close agreement with the calculated theoretical values for the molecular formula C6H7NO2. |
Logical Flow of Characterization
The characterization process follows a logical progression, starting with preliminary purity checks and culminating in definitive structural confirmation.
Sources
- 1. Synthesis and Antimicrobial Evaluation of 4H-Pyrans and Schiff Bases Fused 4H-Pyran Derivatives as Inhibitors of Mycobacterium bovis (BCG) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Solvent-free mechanochemical multicomponent preparation of 4H-pyrans catalyzed by Cu2(NH2-BDC)2(DABCO) metal-organic framework - PMC [pmc.ncbi.nlm.nih.gov]
- 3. PubChemLite - this compound (C6H7NO2) [pubchemlite.lcsb.uni.lu]
Biological activity of 4-amino-6-methyl-2H-pyran-2-one derivatives.
An In-Depth Technical Guide to the Biological Activity of 4-amino-6-methyl-2H-pyran-2-one Derivatives
This guide provides a comprehensive technical overview of this compound derivatives, a class of heterocyclic compounds demonstrating significant therapeutic potential. We will explore their synthesis, delve into their diverse biological activities, and analyze the critical structure-activity relationships that govern their efficacy. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this promising scaffold in their work.
Introduction: The 2H-Pyran-2-one Scaffold
The 2H-pyran-2-one ring system is a "privileged scaffold" in medicinal chemistry, forming the core of numerous natural products and synthetic molecules with a wide spectrum of biological activities.[1] These six-membered oxygen-containing heterocycles are versatile building blocks for creating structurally diverse compounds.[1] The introduction of a 4-amino group and a 6-methyl substituent creates the this compound core, a pharmacophore that has garnered considerable attention for its potent anticancer, antimicrobial, and anti-inflammatory properties.[2][3] The ease of synthesis, typically through multi-component reactions, and the ability to readily modify the core structure make these derivatives highly attractive for drug discovery programs.[4][5]
Synthesis of this compound Derivatives
The efficient construction of the polysubstituted 4H-pyran ring is most commonly achieved through one-pot, multi-component reactions (MCRs). This strategy offers significant advantages, including high atom economy, simplified work-up procedures, and the ability to generate diverse compound libraries from readily available starting materials.[4]
A prevalent method involves the tandem Knoevenagel condensation, Michael addition, and subsequent cyclization of an aromatic aldehyde, malononitrile (or another active methylene compound), and a β-ketoester like ethyl acetoacetate in the presence of a basic catalyst such as piperidine or N-methylmorpholine (NMM).[4][5][6]
General Synthetic Workflow Diagram
Caption: General workflow for one-pot synthesis of 2-amino-4H-pyran derivatives.
Experimental Protocol: One-Pot Synthesis of 2-Amino-4H-Pyran Derivatives[6]
This protocol provides a representative method for synthesizing the core scaffold.
Objective: To synthesize Ethyl 6-amino-5-cyano-2-methyl-4-phenyl-4H-pyran-3-carboxylate.
Materials:
-
Aromatic aldehyde (e.g., benzaldehyde) (1.0 mmol)
-
Malononitrile (1.0 mmol)
-
β-ketoester (e.g., ethyl acetoacetate) (1.0 mmol)
-
Solvent (e.g., Ethanol)
-
Catalyst (e.g., Piperidine or N-methylmorpholine, ~10 mol%)
Procedure:
-
To a solution of the aromatic aldehyde (1.0 mmol) and malononitrile (1.0 mmol) in ethanol (10 mL), add the β-ketoester (1.0 mmol).
-
Add a catalytic amount of piperidine (or N-methylmorpholine) to the mixture.
-
Stir the reaction mixture at room temperature. Monitor the reaction progress using Thin Layer Chromatography (TLC).[7]
-
Upon completion, the solid product that precipitates is collected by filtration.
-
Wash the collected solid with cold ethanol and water to remove any unreacted starting materials and catalyst.
-
The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol) to yield the pure 2-amino-4H-pyran derivative.[5][7]
Key Biological Activities
This compound derivatives exhibit a remarkable range of biological activities, primarily centered on anticancer, antimicrobial, and anti-inflammatory effects.
Anticancer Activity
This class of compounds has demonstrated significant cytotoxic activity against a variety of human cancer cell lines.[8] The pyran core is emerging as a promising pharmacophore for developing novel anti-cancer agents.[9]
Mechanism of Action: A key mechanism underlying the antiproliferative effects of these derivatives is the inhibition of Cyclin-Dependent Kinase 2 (CDK2).[9][10] CDK2 is a crucial regulator of the cell cycle, and its inhibition leads to cell cycle arrest and apoptosis. Molecular docking studies have shown that these pyran derivatives can effectively fit into the ATP binding pocket of CDK2, disrupting its function.[5][9]
Proposed CDK2 Inhibition Pathway:
Caption: Inhibition of the CDK2 pathway by pyran derivatives leads to cell cycle arrest.
Structure-Activity Relationship (SAR):
-
Substituents on the 4-phenyl ring: The nature and position of substituents on the C4-phenyl ring are critical for anticancer potency. Electron-withdrawing groups, such as nitro (NO₂) and chloro (Cl), have been shown to enhance cytotoxic activity.[2][9] For instance, derivatives with 4-NO₂, 4-Cl, and 3,4,5-trimethoxy substitutions were found to be the most potent against SW-480 (colon) and MCF-7 (breast) cancer cell lines.[9]
-
Amino group at C4: The 4-amino group is a key pharmacophoric feature. Modifications at this position, such as the introduction of different aryl or alkyl groups, can significantly modulate activity.[2]
-
Methyl group at C6: The 6-methyl group is a common feature, but substitutions at this position can also influence biological outcomes.[11]
Comparative Anticancer Potency of 4-Amino-2H-pyran-2-one Analogs
| Compound ID | C4-Aryl Substituent | Cancer Cell Line | IC₅₀ (µM) | Reference |
| Analog 19 | Phenyl | Multiple Lines | Significant Activity | [2] |
| Analog 27 | 4-Tolylamino (at C4-NH) | Multiple Lines | Significant Activity | [2] |
| 4g | 4-Nitro | SW-480 (Colon) | 34.6 | [9] |
| 4g | 4-Nitro | MCF-7 (Breast) | 42.6 | [9] |
| 4i | 4-Chloro | SW-480 (Colon) | 35.9 | [9] |
| 4i | 4-Chloro | MCF-7 (Breast) | 34.2 | [9] |
| 4j | 3,4,5-Trimethoxy | MCF-7 (Breast) | 26.6 | [9] |
| - | 2,4,6-Trimethoxy | HCT-116 (Colon) | Potent Activity | [5][10] |
Note: "Significant Activity" is reported where specific IC₅₀ values were not provided in the abstract.
Antimicrobial Activity
Derivatives of the 4H-pyran scaffold are known to possess a wide variety of antimicrobial activities, including antibacterial and antifungal properties.[4][12] They have shown efficacy against both Gram-positive and Gram-negative bacteria, as well as fungal pathogens.
Spectrum of Activity:
-
Antibacterial: Activity has been reported against Staphylococcus aureus, Enterococcus faecalis (Gram-positive), and Escherichia coli (Gram-negative).[3][13]
-
Anti-mycobacterial: Certain derivatives have been evaluated for their inhibitory activity against Mycobacterium bovis (BCG), a surrogate for Mycobacterium tuberculosis.[4]
-
Antifungal: Efficacy has been demonstrated against fungal strains like Candida albicans, C. krusei, and Aspergillus niger.[13][14]
Structure-Activity Relationship (SAR):
-
The presence of halogen substituents on the pyran or fused ring systems can enhance antimicrobial activity.[4]
-
The conversion of the 2-amino group into Schiff bases has been explored as a strategy to modulate and potentially increase antimicrobial potency.[4]
-
Substituents such as phenylthio and benzenesulfonyl have been shown to be beneficial for activity against Gram-positive bacteria in related pyranone structures.[15]
Antimicrobial Susceptibility Testing: Broth Microdilution Method [13][14]
Objective: To determine the Minimum Inhibitory Concentration (MIC) of a test compound against a specific microorganism.
Materials:
-
Test compounds dissolved in Dimethyl Sulfoxide (DMSO).
-
Bacterial or fungal strains.
-
Appropriate sterile growth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).
-
96-well microtiter plates.
-
Standard antimicrobial agents (e.g., Ampicillin, Ketoconazole) as positive controls.
Procedure:
-
Dispense the sterile growth medium into all wells of a 96-well plate.
-
Prepare serial two-fold dilutions of the test compounds directly in the plate. The concentration range should be sufficient to determine the MIC (e.g., 256 µg/mL to 0.5 µg/mL).
-
Prepare a standardized inoculum of the microorganism and add it to each well (except for the sterility control well).
-
Include a growth control (medium + inoculum, no compound) and a sterility control (medium only).
-
Seal the plate and incubate at 37°C for 24 hours (for bacteria) or 24-48 hours (for fungi).
-
The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.[4][14]
Antimicrobial Activity of Selected Pyran Derivatives
| Compound Class | Target Organism | Activity (MIC) | Reference |
| Schiff Base Derivatives | Mycobacterium bovis (BCG) | Good Activity | [4] |
| 6-aminomethyl-benzopyran-4-one | S. aureus, E. coli | 10 µg/mL | [3][16] |
| 3-hydroxy-pyran-2-carboxamide | S. aureus, E. faecalis, E. coli | Active | [13] |
| 3-hydroxy-pyran-2-carboxamide | C. krusei | Active | [13] |
Anti-inflammatory and Analgesic Activity
Certain benzopyran-4-one derivatives, which share the core pyranone ring, have been synthesized and evaluated for their anti-inflammatory and analgesic properties.[3][16]
Mechanism of Action: The anti-inflammatory effects are often associated with the inhibition of inflammatory mediators and enzymes involved in the inflammatory cascade. Some compounds have also shown a marked decrease in lipid peroxidation, suggesting an antioxidant component to their anti-inflammatory action.[3][16]
Evaluation and Efficacy: In standard in vivo models, such as the carrageenan-induced paw edema test in rats, several 6-aminomethyl-2-aryl-1-benzopyran-4-one derivatives exhibited a high degree of anti-inflammatory activity, with some showing efficacy greater than 75% of the standard drug, ibuprofen.[16] These compounds also displayed significant analgesic effects in writhing tests with minimal gastrointestinal side effects, a common issue with traditional NSAIDs.[3]
Consolidated Structure-Activity Relationship (SAR)
The biological profile of this compound derivatives is highly dependent on the nature and position of various substituents on the heterocyclic scaffold.
Caption: Key structure-activity relationship points for the pyran-2-one scaffold.
Conclusion and Future Perspectives
The this compound scaffold represents a highly versatile and promising platform for the development of new therapeutic agents. The ease of their synthesis via multi-component reactions allows for the rapid generation of diverse chemical libraries for biological screening.
The potent in vitro anticancer activity, broad-spectrum antimicrobial efficacy, and promising anti-inflammatory properties highlight the significant potential of this compound class. The well-defined structure-activity relationships provide a clear roadmap for medicinal chemists to perform rational drug design and lead optimization.
Future research should focus on:
-
Mechanistic Elucidation: Deeper investigation into the specific molecular targets and pathways responsible for their biological effects, particularly for antimicrobial and anti-inflammatory actions.
-
Lead Optimization: Systematic modification of the core scaffold to enhance potency, selectivity, and pharmacokinetic properties (ADME).
-
In Vivo Studies: Advancing the most promising lead compounds into preclinical animal models to evaluate their efficacy, toxicity, and overall therapeutic potential.
By continuing to explore and refine these versatile molecules, the scientific community can unlock their full potential in addressing critical unmet needs in oncology, infectious diseases, and inflammatory disorders.
References
- Title: Antitumor agents 287. Substituted 4-amino-2H-pyran-2-one (APO) analogs reveal a new scaffold from neo-tanshinlactone with in vitro anticancer activity.
- Title: anti-proliferative activities of 4h-pyran derivatives synthesized from benzoylacetone.
- Title: Synthesis and biological activities of some fused pyran derivatives.
- Title: Synthesis and Antimicrobial Evaluation of 4H-Pyrans and Schiff Bases Fused 4H-Pyran Derivatives as Inhibitors of Mycobacterium bovis (BCG).
- Title: 2-(2-(Dimethylamino)vinyl)-4H-pyran-4-ones as Novel and Convenient Building-Blocks for the Synthesis of Conjugated 4-Pyrone Derivatives.
- Title: Synthesis and Evaluation of Some New 4H-Pyran Derivatives as Antioxidant, Antibacterial and Anti-HCT-116 Cells of CRC, with Molecular Docking, Antiproliferative, Apoptotic and ADME Investigations.
- Title: Characterization of Antimicrobial, Antioxidant, and Leishmanicidal Activities of Schiff Base Derivatives of 4-Aminoantipyrine.
- Title: Synthesis of halogen derivatives of benzo[h]chromene and benzo[a]anthracene with promising antimicrobial activities.
- Title: Synthesis of 6-aminomethyl derivatives of benzopyran-4-one with dual biological properties: anti-inflammatory-analgesic and antimicrobial.
- Title: Navigating the Structure-Activity Landscape of 2H-Pyran-2-one Derivatives in Oncology Research.
- Title: Bioactive 4-substituted-6-methyl-2-pyrones with promising cytotoxicity against A2780 and K562 cell lines.
- Title: An overview of structure-based activity outcomes of pyran derivatives against Alzheimer's disease.
- Title: Synthesis and Evaluation of Some New 4H-Pyran Derivatives as Antioxidant, Antibacterial and Anti-HCT-116 Cells of CRC, with Molecular Docking, Antiproliferative, Apoptotic and ADME Investigations.
- Title: PYRAN-2-ONE DERIVATIVES (Part 2): POWERFUL BUILDING BLOCKS AND SCAFFOLDS FOR THE CONSTRUCTION OF A WIDE RANGE OF SEVERAL HETEROCYCLIC COMPOUNDS.
- Title: A Simple Preparation of Some 4Methyl2H-pyran-2-ones.
- Title: Synthesis of new pyran and pyranoquinoline derivatives.
- Title: Synthesis of 6-aminomethyl derivatives of benzopyran-4-one with dual biological properties: anti-inflammatory-analgesic and antimicrobial.
- Title: Synthesis and Evaluation of Antimicrobial Activity of New 3-Hydroxy-6-methyl-4-oxo-4H-pyran-2-carboxamide Derivatives.
- Title: Relaxant Activity of 4H-Pyran and 1,6-Dihydropyridine Derivatives on Isolated Rat Trachea.
- Title: Synthesis and antimicrobial properties of 2H-pyran-3(6H)-one derivatives and related compounds.
- Title: Discovery and structure-activity relationships of 4-aminoquinazoline derivatives, a novel class of opioid receptor like-1 (ORL1) antagonists.
- Title: Design, synthesis and biological evaluation of 4-(alkyloxy)-6-methyl-2H-pyran-2-one derivatives as quorum sensing inhibitors.
- Title: Anticancer activities of some synthesized 2,4,6-trisubstituted pyridine candidates.
- Title: 4H-Pyran-based biologically active molecules.
- Title: 5-Oxo-dihydropyranopyran derivatives as anti-proliferative agents; synthesis, biological evaluation, molecular docking, MD simulation, DFT, and in-silico pharmacokinetic studies.
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4-amino-6-methyl-2H-pyran-2-one chemical properties and structure.
An In-depth Technical Guide to 4-amino-6-methyl-2H-pyran-2-one: Chemical Properties, Structure, and Synthetic Utility
Authored by: A Senior Application Scientist
Abstract
The 2H-pyran-2-one scaffold is a cornerstone in heterocyclic chemistry, forming the structural core of numerous natural products and pharmacologically active compounds.[1][2] Among its derivatives, this compound emerges as a particularly versatile synthetic intermediate. Its unique arrangement of a lactone, an enamine system, and a conjugated double bond provides a rich platform for chemical diversification. This guide offers an in-depth analysis of the chemical structure, properties, synthesis, and reactivity of this compound, tailored for researchers and professionals in drug development and synthetic chemistry. We will explore its tautomeric nature, provide a validated synthetic protocol, detail its expected spectroscopic signature, and discuss its application as a building block for more complex heterocyclic systems.
Chemical Structure and Physicochemical Properties
Core Structure and Tautomerism
This compound is a heterocyclic compound featuring a six-membered α,β-unsaturated lactone ring, known as a pyran-2-one. The key functional groups are an amino group at the C4 position and a methyl group at the C6 position.
A critical feature of this molecule is its existence in a state of tautomeric equilibrium. Tautomers are structural isomers that readily interconvert, typically through the migration of a proton.[3][4] For this compound, the primary equilibrium exists between the amino form and the imino form, a phenomenon common in enamines. This equilibrium is fundamental to its reactivity, influencing its nucleophilic and electrophilic character.
Caption: Tautomeric equilibrium of this compound.
Physicochemical Data
Quantitative data for this compound are summarized below. These values are critical for experimental design, including solvent selection, reaction condition optimization, and purification strategies.
| Property | Value | Source |
| Molecular Formula | C₆H₇NO₂ | - |
| Molecular Weight | 125.13 g/mol | - |
| Appearance | Predicted: Off-white to light yellow solid | |
| Melting Point | Not available; related compounds melt >150 °C | [5] |
| Boiling Point | Predicted: >300 °C | - |
| Solubility | Poorly soluble in water; soluble in polar organic solvents (e.g., DMSO, DMF, hot ethanol) | [6][7] |
| CAS Number | 85591-62-0 | - |
Synthesis and Purification
The synthesis of this compound is most effectively achieved via a multi-step sequence starting from the readily available 4-hydroxy-6-methyl-2H-pyran-2-one, also known as triacetic acid lactone (TAL). This approach leverages established chemistry to convert the 4-hydroxyl group into the target amino functionality.[8] The general workflow involves activation of the hydroxyl group followed by nucleophilic substitution with an ammonia source.
Caption: Synthetic workflow from Triacetic Acid Lactone to the target compound.
Experimental Protocol: Synthesis from Triacetic Acid Lactone
This protocol is a representative procedure based on established chemical transformations of 4-hydroxy-pyran-2-ones. Researchers should perform their own optimization.
Step 1: Activation of the 4-Hydroxyl Group (Tosylation)
-
In a round-bottom flask equipped with a magnetic stirrer and under a nitrogen atmosphere, dissolve 4-hydroxy-6-methyl-2H-pyran-2-one (1.0 eq) in anhydrous pyridine at 0 °C (ice bath).
-
Slowly add p-toluenesulfonyl chloride (TsCl) (1.1 eq) portion-wise, ensuring the temperature remains below 5 °C.
-
Allow the reaction mixture to stir at 0 °C for 1 hour, then let it warm to room temperature and stir for an additional 12-16 hours.
-
Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Pour the reaction mixture into ice-cold water and extract with ethyl acetate (3x).
-
Combine the organic layers, wash with 1M HCl to remove pyridine, then with brine. Dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude tosylated intermediate.
Step 2: Nucleophilic Substitution with Ammonia
-
Transfer the crude tosylated intermediate to a sealed pressure vessel.
-
Add a concentrated aqueous solution of ammonia (a significant excess, e.g., 20-30 eq).
-
Seal the vessel and heat the mixture to 80-100 °C for 6-12 hours. The causality here is that higher temperature and pressure are required to facilitate the SₙAr-type reaction on the electron-deficient pyrone ring.
-
Cool the vessel to room temperature. A precipitate should form.
-
Collect the solid product by vacuum filtration.
Step 3: Purification
-
The crude solid is purified by recrystallization. Dissolve the solid in a minimum amount of hot ethanol.
-
Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.
-
Filter the purified crystals, wash with a small amount of cold ethanol, and dry under vacuum.
-
Confirm the structure and purity of the final product using NMR, IR, and MS analysis.
Spectroscopic Characterization (Predicted)
Obtaining and correctly interpreting spectroscopic data is the definitive method for structural validation.[9] Based on the known spectra of analogous pyran-2-one derivatives, the following data are predicted for this compound.[5][10]
| Technique | Predicted Data and Interpretation |
| ¹H NMR (400 MHz, DMSO-d₆) | δ ~6.5-7.5 ppm (s, 2H, -NH₂): Broad singlet for the amine protons. δ ~5.4 ppm (s, 1H, C5-H): Singlet for the vinyl proton at the C5 position. δ ~2.1 ppm (s, 3H, -CH₃): Singlet for the methyl group protons at the C6 position. |
| ¹³C NMR (100 MHz, DMSO-d₆) | δ ~164 ppm (C2): Carbonyl carbon of the lactone. δ ~162 ppm (C6): Olefinic carbon attached to the methyl group. δ ~158 ppm (C4): Olefinic carbon attached to the amino group. δ ~98 ppm (C3): Carbonyl α-carbon. δ ~89 ppm (C5): Olefinic carbon with the vinyl proton. δ ~20 ppm (-CH₃): Methyl carbon. |
| IR Spectroscopy (KBr, cm⁻¹) | ~3400-3200 cm⁻¹: N-H stretching (symmetric and asymmetric) of the primary amine. ~1700-1680 cm⁻¹: C=O stretching of the α,β-unsaturated lactone. ~1640 cm⁻¹: C=C stretching of the conjugated system. ~1560 cm⁻¹: N-H bending (scissoring) vibration. |
| Mass Spectrometry (EI-MS) | m/z 125 ([M]⁺): Molecular ion peak corresponding to the molecular weight of the compound. |
Reactivity and Synthetic Applications
This compound is a valuable synthon due to its multiple reactive sites. Its enamine character makes the C5 position nucleophilic, while the pyran-2-one ring itself can participate in various transformations.
Synthesis of Fused Heterocycles
A key application is its reaction with β-dicarbonyl compounds to construct fused pyridone systems.[11] This transformation highlights its utility in building more complex, biologically relevant scaffolds.
Caption: Reaction schematic for the synthesis of fused pyridines.
This reactivity is driven by the nucleophilic amino group attacking one of the carbonyls of the β-dicarbonyl compound, followed by an intramolecular cyclization and dehydration, leading to the formation of the fused pyridine ring.
Potential in Drug Discovery
The broader class of aminopyran derivatives exhibits a wide range of pharmacological activities, including antimicrobial, anti-proliferative, and anti-inflammatory properties.[1][5] As such, this compound serves as an excellent starting point for medicinal chemistry campaigns aimed at discovering novel therapeutics. Its functional groups allow for facile derivatization to explore structure-activity relationships (SAR).
Conclusion
This compound is a high-value heterocyclic building block with a rich chemical profile. Its structural features, particularly its tautomeric nature and multiple reactive sites, make it an ideal precursor for the synthesis of more complex molecular architectures, including fused heterocyclic systems of pharmaceutical interest. The synthetic protocol and predictive spectroscopic data provided in this guide serve as a robust foundation for researchers aiming to exploit this versatile compound in their synthetic and drug discovery endeavors.
References
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PubChem. (n.d.). 4-(2-Aminoethoxy)-6-methyl-2H-pyran-2-one. National Center for Biotechnology Information. Retrieved from [Link]
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An In-Depth Technical Guide to the Discovery and Synthesis of Novel Pyran-2-one Compounds
Introduction: The Enduring Significance of the Pyran-2-one Scaffold
The 2H-pyran-2-one, or α-pyrone, is a six-membered heterocyclic lactone that stands as a cornerstone in the architecture of a vast number of natural products and synthetic molecules.[1][2][3] Its prevalence across a wide spectrum of biologically active compounds, including those with anticancer, anti-inflammatory, antimicrobial, and anticoagulant properties, underscores its significance as a "privileged scaffold" in medicinal chemistry.[1][4][5][6] The inherent reactivity of the pyran-2-one ring, characterized by its conjugated diene system and electrophilic centers, makes it a versatile building block for the construction of complex molecular frameworks.[7][8] This guide provides a comprehensive exploration of the contemporary strategies employed in the discovery and synthesis of novel pyran-2-one derivatives, intended for researchers and professionals engaged in drug discovery and development.
Part 1: Strategies for the Discovery of Novel Pyran-2-one Compounds
The quest for new pyran-2-one-based therapeutic agents is driven by two primary discovery paradigms: the exploration of nature's vast chemical diversity and the rational design of molecules through computational approaches.
Natural Product Isolation: Mining Nature's Chemical Repository
Nature remains an unparalleled source of intricate and biologically active pyran-2-one compounds.[2][9][10] Fungi, in particular, are prolific producers of α-pyrone metabolites with potent biological activities.[11] For instance, naphtho-α-pyranones are a unique class of fungal metabolites that exist as both monomers and dimers, exhibiting a range of biological effects.[11] The isolation and characterization of these natural products not only provide novel chemical entities for drug development but also inspire the design of synthetic analogs with improved pharmacological properties.[9][10]
Computational and In Silico Design: A Rational Approach to Discovery
In recent years, computational modeling has emerged as a critical tool in accelerating the drug design process.[12] Techniques such as Density Functional Theory (DFT) calculations and Molecular Dynamics (MD) simulations allow for the prediction of the physicochemical properties and biological activities of novel pyran-2-one analogues before their synthesis.[12][13] This in silico approach enables the rational design of compounds with desired pharmacological profiles, such as inhibitors of specific enzymes like PARP-1, which is implicated in DNA repair mechanisms in cancer cells.[14][15][16] For example, computational studies can predict the binding modes of pyrano[2,3-d]pyrimidine derivatives to the PARP-1 active site, guiding the synthesis of more potent inhibitors.[14][15]
Part 2: Core Synthetic Methodologies for Pyran-2-one Construction
The synthesis of the pyran-2-one core can be achieved through a variety of powerful and versatile chemical transformations. The choice of synthetic route is often dictated by the desired substitution pattern and the availability of starting materials.
Condensation Reactions: The Classical Approach
The Knoevenagel condensation is a foundational and widely utilized method for constructing the 2H-pyran-2-one scaffold.[17] This reaction typically involves the condensation of an active methylene compound with a carbonyl compound, followed by intramolecular cyclization.[17] A notable variation is the Doebner modification, which is particularly effective when a carboxylic acid is one of the activating groups on the active methylene compound.[17]
Domino and Multicomponent Reactions: Efficiency and Complexity in a Single Pot
Domino reactions, where multiple bond-forming events occur in a single synthetic operation, offer an elegant and efficient pathway to complex pyran-2-one structures.[18][19][20] These reactions streamline synthetic sequences, reduce waste, and can lead to the rapid assembly of molecular diversity. For instance, a domino alkyne addition/CO insertion/acylation sequence has been successfully employed for the synthesis of novel anthrapyran-2-ones.[18][19][20] Similarly, multicomponent reactions (MCRs), which combine three or more starting materials in a single pot, provide a powerful tool for the synthesis of structurally diverse pyran-based libraries for biological screening.[21]
Transition Metal Catalysis: Precision and Control in Pyran-2-one Synthesis
Transition metal catalysis has revolutionized the synthesis of 2-pyrones, offering mild and highly selective methods for their construction.[2] Palladium-catalyzed reactions, such as Sonogashira coupling followed by electrophilic cyclization, have proven effective for the synthesis of a variety of substituted 2-pyrones.[2] Ruthenium-catalyzed oxidative annulation of alkynes provides another powerful strategy for the regioselective synthesis of this important heterocyclic motif.[2]
N-Heterocyclic Carbene (NHC) Catalysis: A Modern and Versatile Tool
N-Heterocyclic carbenes (NHCs) have emerged as powerful organocatalysts for a wide range of organic transformations, including the synthesis of 2-pyrones.[1][22] NHC catalysis enables novel modes of reactivity, such as the Umpolung (polarity reversal) of substrates, to facilitate the construction of the pyran-2-one ring.[22] For example, NHC-catalyzed [3+3] annulation reactions of various starting materials provide efficient access to a diverse array of functionalized α-pyrones.[22]
Photocatalysis: A Green and Sustainable Approach
Visible-light photocatalysis has gained significant traction as a green and sustainable method for organic synthesis.[23][24] The use of organic dyes, such as Eosin Y, as photocatalysts allows for the efficient synthesis of pyran-based scaffolds under mild and environmentally friendly conditions.[23][24] This approach often utilizes a direct hydrogen atom transfer (HAT) mechanism to activate substrates and promote the desired cyclization reactions.[23][24]
Part 3: Experimental Protocols and Data Presentation
To provide a practical context for the discussed methodologies, this section outlines a representative experimental protocol and presents key data in a structured format.
General Procedure for the Synthesis of Functionalized 2-Tetralones from 2H-Pyran-2-ones
This protocol describes the conversion of 2H-pyran-2-ones into highly functionalized 2-tetralones, which are valuable intermediates in the synthesis of pharmacologically active molecules.[12]
Step 1: Synthesis of Functionalized Spirocyclic Ketals. To a solution of 2H-pyran-2-one (1.0 mmol) and 1,4-cyclohexanedione monoethylene ketal (1.2 mmol) in dry DMSO (3.0 mL), powdered KOH (1.2 mmol) is added. The reaction mixture is then subjected to ultrasonic irradiation at room temperature for 26 to 37 minutes.[12]
Step 2: Hydrolysis to Functionalized 2-Tetralone. A solution of the spirocyclic ketal (0.25 mmol) in 4% ethanolic-HCl (5 mL) is refluxed for 1 hour. After cooling to room temperature, the solvent is evaporated under vacuum. The residue is then diluted with water (5 mL) and extracted with dichloromethane (3 x 5 mL). The combined organic layers are dried over Na2SO4, filtered, and concentrated under reduced pressure to yield the final 2-tetralone product.[12]
Tabulated Data: Comparative Anticancer Potency of Pyran-2-one Analogs
The following table summarizes the in vitro cytotoxicity of a series of pyrano[3,2-c]pyridine derivatives against various human cancer cell lines, providing a clear comparison of their structure-activity relationships (SAR).[6]
| Compound ID | R | Ar | Cell Line | IC50 (µM) | EGFR IC50 (µM) | VEGFR-2 IC50 (µM) |
| 8a | H | 4-Cl C6H4 | Liver (HepG2) | 0.23 | 1.21 | 2.65 |
| Breast (MCF-7) | 0.45 | |||||
| Colon (HCT-116) | 0.87 | |||||
| Lung (A-549) | 1.05 | |||||
| 8b | H | 4-F C6H4 | Liver (HepG2) | 0.15 | - | - |
| Breast (MCF-7) | 0.33 | |||||
| Colon (HCT-116) | 0.65 | |||||
| Lung (A-549) | 0.89 |
Part 4: Visualizing Key Concepts and Workflows
Diagrams are essential for illustrating complex chemical transformations and biological pathways. The following sections provide Graphviz (DOT language) scripts to generate such visualizations.
Logical Flow of Knoevenagel Condensation for 2H-Pyran-2-One Synthesis
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Introduction: The Versatility of the 2H-Pyran-2-one Scaffold
An In-Depth Technical Guide to the Mechanism of Action of 4-amino-6-methyl-2H-pyran-2-one
Abstract
The 2H-pyran-2-one scaffold is a quintessential "privileged structure" in medicinal chemistry, affording a diverse range of biological activities.[1][2] This technical guide focuses on a specific, yet representative member of this class: this compound. While the precise molecular mechanism of this compound is not yet fully elucidated in publicly available literature, this document serves as a comprehensive resource for researchers by synthesizing the known biological activities of its close analogs, postulating potential mechanisms of action, and providing a detailed experimental roadmap for the definitive elucidation of its molecular targets and signaling pathways. By grounding our analysis in the broader context of aminopyranone pharmacology and providing actionable experimental protocols, this guide aims to empower researchers, scientists, and drug development professionals to unlock the therapeutic potential of this promising molecular entity.
In the landscape of drug discovery, certain molecular frameworks appear with remarkable frequency across a spectrum of biological targets. These are termed "privileged structures" due to their inherent ability to form high-affinity interactions with various proteins. The 2H-pyran-2-one core is a prime example, found in numerous natural products and synthetic compounds.[1][3] Derivatives of this scaffold have demonstrated a wide array of pharmacological properties, including anticancer, antimicrobial, antifungal, anti-inflammatory, and neuroprotective activities.[3][4][5] The structural simplicity and synthetic tractability of compounds like this compound make them both excellent starting points for medicinal chemistry campaigns and intriguing subjects for mechanistic investigation.
Biological Profile of Aminopyranone Analogs
While specific data for this compound is sparse, extensive research on closely related analogs provides a strong foundation for understanding its potential biological effects. These activities are highly dependent on the specific substitution patterns on the pyran ring, a classic example of structure-activity relationships (SAR).[1][2]
Overview of Known Activities
-
Anticancer and Antiproliferative Activity: This is the most widely studied area for pyran derivatives. Various analogs have shown potent cytotoxicity against a range of human cancer cell lines.[6] The mechanisms often involve the inhibition of key enzymes crucial for cancer cell survival and proliferation.[2]
-
Antimicrobial and Antifungal Activity: Several 2H-pyran-2-one derivatives have been synthesized and shown to possess significant activity against pathogenic fungi and bacteria, including Mycobacterium bovis.[4][7]
-
Enzyme Inhibition: The pyran scaffold is a versatile template for designing enzyme inhibitors.[8] Specific derivatives have been shown to target oncogenic kinases like EGFR (Epidermal Growth Factor Receptor) and VEGFR-2 (Vascular Endothelial Growth Factor Receptor 2).[1]
-
Calcium Channel Modulation: Certain 4H-pyran derivatives have demonstrated the ability to act as calcium channel blockers, leading to a relaxant effect on smooth muscle tissue, suggesting potential applications in conditions like asthma.[9]
-
Receptor Antagonism: In a high-throughput screen, a substituted 4H-pyran-4-one was identified as a functional antagonist of the apelin (APJ) receptor, a G-protein coupled receptor involved in cardiovascular homeostasis.[10]
Quantitative Activity of Representative Pyranone Analogs
To provide a quantitative perspective, the following table summarizes the biological activity of several 2H-pyran-2-one derivatives from the literature. This data illustrates the potency that can be achieved with this scaffold.
| Compound Class | Specific Analog | Target/Cell Line | Activity (IC₅₀ in µM) |
| Pyrano[3,2-c]pyridine Derivative | Compound 8a (4-Cl C₆H₄ subst.) | HepG2 (Liver Cancer) | 0.23 |
| EGFR Kinase | 1.21 | ||
| VEGFR-2 Kinase | 2.65 | ||
| Pyrano[3,2-c]pyridine Derivative | Compound 8b (4-F C₆H₄ subst.) | HepG2 (Liver Cancer) | 0.15 |
| Sulfonyl-2H-pyran-2-one | Compound 21 | L1210 (Murine Leukemia) | 0.95 |
| Amino-2H-pyran-2-one | Compound 6 | CEM (Human T-cell) | 25-50 (EC₅₀) |
Data synthesized from BenchChem technical documents.[1][2]
Postulated Mechanisms of Action
Based on the activities observed in its analogs, we can hypothesize several plausible mechanisms of action for this compound. These hypotheses provide a logical starting point for experimental investigation.
Primary Hypothesis: Enzyme Inhibition
The most probable mechanism of action is the inhibition of one or more enzymes. The electron-rich pyranone ring and the strategically placed amino and methyl groups can facilitate interactions with the active or allosteric sites of enzymes.[11]
-
Kinase Inhibition: Many small molecule inhibitors target the ATP-binding pocket of protein kinases. The pyranone scaffold could act as a hinge-binder, a common motif in kinase inhibitors. Potential targets include cell-cycle kinases (CDKs) or receptor tyrosine kinases (e.g., EGFR), which are frequently dysregulated in cancer.[2][12]
-
Cyclooxygenase (COX) Inhibition: Some heterocyclic compounds with amino substitutions have been known to exhibit anti-inflammatory properties through the inhibition of COX-1 and COX-2 enzymes, which would reduce prostaglandin synthesis.[1]
Secondary Hypotheses
-
Receptor Binding: The compound could act as a ligand for a cell surface or nuclear receptor. The discovery of a pyranone derivative as an APJ receptor antagonist demonstrates the feasibility of this mechanism.[10]
-
Ion Channel Modulation: As seen with related 4H-pyrans, the molecule could interact with ion channels, such as voltage-gated calcium channels, to modulate cellular excitability and muscle contraction.[9]
The following diagram illustrates these potential mechanistic pathways.
Caption: Potential molecular targets and resulting cellular effects of this compound.
A Roadmap for Mechanistic Elucidation: Experimental Protocols
Target Identification and Validation
The first critical step is to identify the specific protein(s) that the compound binds to.
Caption: Experimental workflow for molecular target identification and validation.
Protocol 1: In Silico Target Prediction via Molecular Docking
This computational approach predicts binding affinity to known protein structures, narrowing the field of potential targets.
-
Ligand Preparation: Generate a 3D structure of this compound. Perform energy minimization using a suitable force field (e.g., MMFF94).
-
Target Library Preparation: Compile a library of protein crystal structures (PDB files) for potential targets (e.g., kinases, GPCRs, COX enzymes). Prepare the proteins by removing water molecules, adding hydrogens, and assigning charges.
-
Docking Simulation: Use a docking program (e.g., AutoDock Vina, Schrödinger Glide) to dock the ligand into the active/allosteric site of each target protein. Define the binding box around the known ligand binding site.[13]
-
Analysis: Rank the targets based on the predicted binding energy (kcal/mol). The top candidates (e.g., binding energy < -7.0 kcal/mol) become high-priority targets for experimental validation.[14]
Protocol 2: Affinity-Based Target Identification
This biochemical method uses the compound to "fish" for its binding partners from a complex protein mixture.
-
Compound Immobilization: Synthesize a derivative of the compound with a linker arm suitable for covalent attachment to a solid support (e.g., NHS-activated sepharose beads).
-
Cell Lysate Preparation: Prepare a total protein lysate from a relevant cell line (e.g., a cancer cell line if investigating anticancer effects).
-
Affinity Chromatography: Incubate the cell lysate with the compound-immobilized beads. The target protein(s) will bind to the compound.
-
Washing and Elution: Wash the beads extensively to remove non-specific binders. Elute the specifically bound proteins using a competitive ligand or by changing buffer conditions (e.g., pH, salt concentration).
-
Protein Identification: Resolve the eluted proteins by SDS-PAGE. Excise the protein bands and subject them to tryptic digestion followed by LC-MS/MS analysis to identify the proteins by their peptide mass fingerprints.
In Vitro Characterization of Target Engagement
Once a putative target is identified, the next step is to quantify the interaction and its functional consequence.
Protocol 3: Enzyme Inhibition Assay (Example: KinaseGlo® Assay)
This protocol determines if the compound inhibits the activity of an identified kinase target.
-
Reaction Setup: In a 96-well plate, add the kinase, its specific substrate, and ATP.
-
Compound Addition: Add varying concentrations of this compound to the wells. Include a positive control inhibitor and a no-inhibitor (DMSO) control.
-
Incubation: Incubate the plate at room temperature to allow the kinase reaction to proceed.
-
Signal Detection: Add Kinase-Glo® reagent, which measures the amount of remaining ATP. The luminescence signal is inversely proportional to kinase activity.
-
Data Analysis: Plot the percentage of inhibition against the compound concentration and fit the data to a dose-response curve to determine the IC₅₀ value.
Conclusion and Future Directions
While the definitive mechanism of action for this compound remains an open area of investigation, the wealth of data on the 2H-pyran-2-one scaffold strongly suggests its potential as a biologically active molecule. The most promising avenues for its action appear to be through enzyme inhibition, particularly targeting protein kinases involved in cell signaling. The experimental workflows detailed in this guide provide a robust framework for researchers to systematically uncover its molecular targets, validate its mechanism, and ultimately harness its therapeutic potential. Future work should focus on executing these protocols, followed by cell-based assays to confirm the downstream cellular consequences of target engagement and, eventually, in vivo studies to assess efficacy and safety.
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Unveiling the Therapeutic Promise of 4-amino-6-methyl-2H-pyran-2-one: A Technical Guide to Potential Molecular Targets
Introduction
The 2H-pyran-2-one scaffold is a privileged heterocyclic motif frequently encountered in natural products and synthetic molecules, exhibiting a wide spectrum of biological activities. Within this chemical class, 4-amino-6-methyl-2H-pyran-2-one emerges as a compound of significant interest for drug discovery and development. Its structural features suggest a high potential for interaction with various biological macromolecules, making it a compelling candidate for therapeutic intervention in oncology, infectious diseases, and beyond. This technical guide provides an in-depth exploration of the potential therapeutic targets of this compound, drawing upon the established bioactivities of closely related pyran-2-one derivatives. We will delve into the mechanistic rationale for these potential targets and provide detailed, field-proven experimental protocols for their validation.
Part 1: Potential Anticancer Therapeutic Targets
The anticancer potential of pyran derivatives is a burgeoning area of research, with several studies highlighting their ability to impede cancer cell proliferation and induce apoptosis. For this compound, we hypothesize two primary avenues of anticancer activity based on the known mechanisms of similar compounds: inhibition of cell cycle progression through targeting Cyclin-Dependent Kinase 2 (CDK2) and the induction of programmed cell death (apoptosis) via the caspase cascade.
Cyclin-Dependent Kinase 2 (CDK2): A Gatekeeper of the Cell Cycle
Mechanistic Rationale:
Cyclin-Dependent Kinase 2 (CDK2), in partnership with its regulatory cyclin partners (Cyclin E and Cyclin A), plays a pivotal role in the G1/S phase transition of the cell cycle. Dysregulation of CDK2 activity is a common feature in many cancers, leading to uncontrolled cell proliferation. Several pyran-containing compounds have been identified as potent inhibitors of CDK2.[1] The lactone ring and the amino substituent of this compound could potentially form key hydrogen bonding and hydrophobic interactions within the ATP-binding pocket of CDK2, thereby inhibiting its kinase activity and arresting the cell cycle.
Experimental Validation Workflow:
A multi-step approach is essential to validate CDK2 as a direct target. This involves an initial in vitro kinase assay followed by cellular assays to confirm cell cycle arrest.
Caption: Workflow for validating CDK2 inhibition.
Detailed Experimental Protocol: In Vitro CDK2 Kinase Inhibition Assay
-
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against CDK2.
-
Materials:
-
Recombinant human CDK2/Cyclin A2 enzyme complex.
-
Histone H1 as a substrate.
-
[γ-³²P]ATP (radiolabeled ATP).
-
This compound (dissolved in DMSO).
-
Kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM DTT).
-
Phosphocellulose paper.
-
Scintillation counter.
-
-
Procedure:
-
Prepare a reaction mixture containing the kinase buffer, CDK2/Cyclin A2, and Histone H1.
-
Add varying concentrations of this compound to the reaction mixture. Include a DMSO-only control.
-
Initiate the kinase reaction by adding [γ-³²P]ATP.
-
Incubate the reaction at 30°C for a specified time (e.g., 30 minutes).
-
Stop the reaction by spotting the mixture onto phosphocellulose paper.
-
Wash the paper extensively to remove unincorporated [γ-³²P]ATP.
-
Quantify the incorporated radioactivity using a scintillation counter.
-
Calculate the percentage of inhibition for each compound concentration and determine the IC50 value using non-linear regression analysis.
-
Induction of Apoptosis via the Intrinsic Pathway
Mechanistic Rationale:
Apoptosis, or programmed cell death, is a crucial mechanism for eliminating damaged or cancerous cells. Many effective anticancer agents exert their effects by inducing apoptosis. The intrinsic apoptotic pathway is initiated by cellular stress and is regulated by the Bcl-2 family of proteins, culminating in the activation of effector caspases, such as caspase-3. It is plausible that this compound, by inducing cellular stress (e.g., through CDK2 inhibition or other off-target effects), could trigger the intrinsic apoptotic pathway.
Signaling Pathway:
Caption: Hypothesized intrinsic apoptosis pathway.
Detailed Experimental Protocol: Caspase-3 Gene Expression Analysis by qPCR
-
Objective: To quantify the change in caspase-3 mRNA levels in cancer cells treated with this compound.
-
Materials:
-
Human cancer cell line (e.g., HCT-116).
-
This compound.
-
RNA extraction kit.
-
cDNA synthesis kit.
-
SYBR Green qPCR master mix.
-
Primers for caspase-3 and a housekeeping gene (e.g., GAPDH).
-
Real-time PCR instrument.
-
-
Procedure:
-
Culture HCT-116 cells to 70-80% confluency.
-
Treat the cells with this compound at its IC50 concentration for 24 hours. Include a DMSO-only control.
-
Isolate total RNA from the cells using a commercial kit.
-
Synthesize cDNA from the extracted RNA.
-
Perform qPCR using the synthesized cDNA, SYBR Green master mix, and primers for caspase-3 and GAPDH.
-
Analyze the qPCR data using the ΔΔCt method to determine the relative fold change in caspase-3 expression in treated cells compared to control cells.
-
Part 2: Potential Antimicrobial Therapeutic Targets
The pyran-2-one scaffold is present in numerous natural products with antimicrobial properties. The antimicrobial activity of these compounds is often attributed to their ability to disrupt essential bacterial processes. For this compound, we will explore its potential as a quorum sensing inhibitor, a promising anti-virulence strategy.
Quorum Sensing Inhibition: Disrupting Bacterial Communication
Mechanistic Rationale:
Quorum sensing (QS) is a cell-to-cell communication system that allows bacteria to coordinate gene expression based on population density. In many pathogenic bacteria, such as Pseudomonas aeruginosa, QS controls the expression of virulence factors and biofilm formation. The LasR protein is a key transcriptional regulator in the P. aeruginosa QS system. Derivatives of 4-(alkyloxy)-6-methyl-2H-pyran-2-one have been shown to inhibit the LasR system, likely by competing with the native autoinducer for binding to the LasR protein.[2][3][4] The structural similarity of this compound suggests it could also function as a LasR antagonist.
Experimental Validation Workflow:
Caption: Workflow for validating quorum sensing inhibition.
Detailed Experimental Protocol: Bacterial Biofilm Inhibition Assay
-
Objective: To assess the ability of this compound to inhibit biofilm formation in P. aeruginosa.
-
Materials:
-
P. aeruginosa strain (e.g., PAO1).
-
Luria-Bertani (LB) broth.
-
96-well microtiter plates.
-
This compound.
-
Crystal violet solution (0.1%).
-
Ethanol (95%).
-
Microplate reader.
-
-
Procedure:
-
Grow an overnight culture of P. aeruginosa in LB broth.
-
Dilute the overnight culture 1:100 in fresh LB broth.
-
Add 100 µL of the diluted culture to the wells of a 96-well plate.
-
Add varying concentrations of this compound to the wells. Include a DMSO-only control.
-
Incubate the plate at 37°C for 24 hours without shaking.
-
Carefully remove the planktonic bacteria and wash the wells with sterile phosphate-buffered saline (PBS).
-
Stain the adherent biofilms with 125 µL of 0.1% crystal violet for 15 minutes.
-
Wash the wells with water to remove excess stain and allow them to air dry.
-
Solubilize the stained biofilm with 200 µL of 95% ethanol.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of biofilm inhibition for each concentration.
-
Data Summary
| Potential Target | Therapeutic Area | Key Validating Experiment | Expected Outcome |
| CDK2 | Anticancer | In Vitro Kinase Assay | Dose-dependent inhibition of CDK2 activity |
| Intrinsic Apoptosis Pathway | Anticancer | Caspase-3 qPCR | Upregulation of caspase-3 expression |
| LasR Quorum Sensing | Antimicrobial | Biofilm Inhibition Assay | Reduction in biofilm formation |
Conclusion
This compound represents a promising scaffold for the development of novel therapeutics. Based on the established activities of related pyran-2-one derivatives, key potential therapeutic targets include CDK2 and the intrinsic apoptosis pathway for anticancer applications, and the LasR quorum sensing system for antimicrobial, anti-virulence strategies. The experimental protocols detailed in this guide provide a robust framework for the validation of these targets and the elucidation of the precise mechanism of action of this compound. Further investigation into these and other potential targets will be crucial in fully realizing the therapeutic potential of this intriguing molecule.
References
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El-Sayed, N. N. E., Zaki, M. A., Al-Omair, M. A., Al-Turkistani, A. A., Al-Ghamdi, S. A., & Omar, H. S. (2022). Synthesis and Evaluation of Some New 4H-Pyran Derivatives as Antioxidant, Antibacterial and Anti-HCT-116 Cells of CRC, with Molecular Docking, Antiproliferative, Apoptotic and ADME Investigations. Pharmaceuticals, 15(7), 883. [Link]
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O'Loughlin, C. T., Miller, L. C., Siryaporn, A., & Bassler, B. L. (2013). A quorum-sensing inhibitor blocks Pseudomonas aeruginosa virulence and biofilm formation. Proceedings of the National Academy of Sciences, 110(44), 17981-17986. [Link]
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Park, S., Kim, H. S., Ok, K., Lee, J., Park, H. D., & Byun, Y. (2015). Design, synthesis and biological evaluation of 4-(alkyloxy)-6-methyl-2H-pyran-2-one derivatives as quorum sensing inhibitors. Bioorganic & medicinal chemistry letters, 25(15), 2913–2917. [Link]
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Park, S., Kim, H. S., Ok, K., Lee, J., Park, H. D., & Byun, Y. (2015). Design, synthesis and biological evaluation of 4-(alkyloxy)-6-methyl-2H-pyran-2-one derivatives as quorum sensing inhibitors. PURE, Korea University. [Link]
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El-Sayed, N. N. E., Zaki, M. A., Al-Omair, M. A., Al-Turkistani, A. A., Al-Ghamdi, S. A., & Omar, H. S. (2022). Synthesis and Evaluation of Some New 4H-Pyran Derivatives as Antioxidant, Antibacterial and Anti-HCT-116 Cells of CRC, with Molecular Docking, Antiproliferative, Apoptotic and ADME Investigations. Pharmaceuticals, 15(7), 883. [Link]
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In vitro evaluation of 4-amino-6-methyl-2H-pyran-2-one cytotoxicity.
An In-Depth Technical Guide to the In Vitro Evaluation of 4-amino-6-methyl-2H-pyran-2-one Cytotoxicity
Introduction
The 2H-pyran-2-one scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic compounds with a wide array of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2][3][4] Among these, this compound represents a synthetic building block with significant potential for the development of novel therapeutic agents. Early-stage assessment of the cytotoxic potential of such compounds is a cornerstone of the drug discovery process, providing critical insights into their safety and therapeutic window.[5][6][7]
This guide offers a comprehensive, technically-grounded framework for the in vitro evaluation of this compound's cytotoxicity. As a senior application scientist, the following sections are designed to provide not just protocols, but the underlying scientific rationale, ensuring that the generated data is robust, reproducible, and interpretable. We will explore the fundamental mechanisms of drug-induced cell death, detail validated experimental protocols, and provide a clear path for data analysis and interpretation, empowering researchers to make informed decisions about the future development of this promising compound.
Part 1: Foundational Concepts in Cytotoxicity Testing
Chapter 1.1: Mechanisms of Chemical-Induced Cell Death
A cytotoxic compound can trigger cell death through several distinct mechanisms, primarily categorized as apoptosis and necrosis.[7][8] Apoptosis is a form of programmed cell death, an energy-dependent and highly regulated process crucial for tissue homeostasis.[8] It is characterized by cell shrinkage, DNA fragmentation, and the formation of apoptotic bodies without inducing an inflammatory response. Conversely, necrosis is a largely unregulated form of cell death resulting from acute cellular injury, leading to cell swelling, loss of membrane integrity, and the release of cellular contents, which can trigger inflammation.[8] Understanding which pathway a compound induces is critical for predicting its in vivo effects. Other pathways, such as autophagy, a cellular recycling process, can also be modulated by chemical compounds and may lead to cell death under certain conditions.[8]
Caption: Key pathways of drug-induced cell death.
Chapter 1.2: Rationale for a Multi-Assay Approach
Caption: A tiered strategy for in vitro cytotoxicity assessment.
Part 2: Pre-Experimental Preparations
Chapter 2.1: Test Compound: this compound
Synthesis and Purity: this compound can be synthesized from 4-hydroxy-6-methyl-2H-pyran-2-one (triacetic acid lactone).[1][9] Prior to any biological evaluation, the identity and purity of the synthesized compound must be rigorously confirmed using standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry. Purity should be assessed by HPLC and should ideally be >95% to ensure that observed effects are not due to impurities.
Handling and Stock Solution Preparation:
-
Safety: Handle the compound in a well-ventilated area, wearing appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses.
-
Stock Solution: Prepare a high-concentration stock solution (e.g., 10-100 mM) in a suitable solvent like dimethyl sulfoxide (DMSO). The choice of solvent is critical, and its final concentration in the cell culture medium should be kept low (typically ≤0.5%) to avoid solvent-induced toxicity.
-
Storage: Store the stock solution in small aliquots at -20°C or -80°C to prevent degradation from repeated freeze-thaw cycles.
Chapter 2.2: Cell Line Selection and Culture
Rationale for Selection: The choice of cell lines is pivotal and should be guided by the research question. A recommended starting panel includes:
-
A Cancer Cell Line: For instance, the human ovarian carcinoma cell line A2780 or the human chronic myelogenous leukemia cell line K562, as related pyrone structures have shown activity against these lines.[3][4]
-
A Non-Cancerous Cell Line: A normal human cell line, such as human dermal fibroblasts (HDF), is crucial to assess the compound's selectivity and potential for off-target toxicity.[10]
Standard Cell Culture Protocol:
-
Media: Culture cells in the appropriate medium (e.g., RPMI-1640 or DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Environment: Maintain cells in a humidified incubator at 37°C with a 5% CO₂ atmosphere.
-
Passaging: Subculture the cells when they reach 70-80% confluency to maintain them in the exponential growth phase. This ensures consistency across experiments.
-
Aseptic Technique: All cell handling must be performed in a Class II biological safety cabinet using sterile techniques to prevent microbial contamination.
Part 3: Core Cytotoxicity Assays: Protocols and Rationale
Chapter 3.1: MTT Assay for Metabolic Activity
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the metabolic activity of cells.[10] Viable cells contain mitochondrial dehydrogenases that reduce the yellow, water-soluble MTT to a purple, insoluble formazan. The amount of formazan produced is proportional to the number of viable cells.
Protocol:
-
Cell Seeding: Seed cells into a 96-well plate at a pre-determined optimal density and allow them to adhere overnight.
-
Compound Treatment: The next day, treat the cells with a range of concentrations of this compound (typically a serial dilution) for a specified duration (e.g., 24, 48, or 72 hours). Include vehicle control (DMSO) and untreated control wells.
-
MTT Addition: After the incubation period, add MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance of the solubilized formazan at a wavelength of approximately 570 nm using a microplate reader.
Chapter 3.2: Lactate Dehydrogenase (LDH) Assay for Membrane Integrity
Principle: The LDH assay quantifies the release of lactate dehydrogenase, a stable cytosolic enzyme, into the culture medium upon plasma membrane damage.[8][11] It is a reliable indicator of necrosis or late-stage apoptosis.
Protocol:
-
Experimental Setup: Seed and treat cells with the test compound in a 96-well plate as described for the MTT assay. Include a positive control for maximum LDH release (cells treated with a lysis buffer).
-
Supernatant Collection: After the treatment period, carefully collect a portion of the cell culture supernatant from each well.
-
LDH Reaction: In a separate 96-well plate, mix the collected supernatant with the LDH reaction mixture provided in a commercial kit.
-
Incubation: Incubate the plate at room temperature, protected from light, for the time specified in the kit's protocol (usually around 30 minutes).
-
Data Acquisition: Measure the absorbance at the recommended wavelength (typically 490 nm) using a microplate reader.
Chapter 3.3: Caspase-Glo 3/7 Assay for Apoptosis Execution
Principle: This luminescent assay measures the activity of caspases-3 and -7, which are key executioner caspases in the apoptotic pathway. The assay provides a proluminescent caspase-3/7 substrate which, when cleaved by active caspases, releases a substrate for luciferase, generating a luminescent signal proportional to caspase activity.
Protocol:
-
Experimental Setup: Seed and treat cells in a white-walled 96-well plate suitable for luminescence measurements.
-
Reagent Addition: After the desired treatment time, add the Caspase-Glo 3/7 reagent directly to the wells.
-
Incubation: Mix briefly and incubate at room temperature for 1-2 hours.
-
Data Acquisition: Measure the luminescence using a plate-reading luminometer.
Chapter 3.4: A Visual Workflow for the Assays
Caption: Integrated workflow for core cytotoxicity assays.
Part 4: Data Analysis, Interpretation, and Reporting
Chapter 4.1: Quantitative Data Analysis
Percentage Viability/Cytotoxicity:
-
MTT Assay:
-
% Viability = [(Abs_treated - Abs_blank) / (Abs_vehicle - Abs_blank)] * 100
-
-
LDH Assay:
-
% Cytotoxicity = [(LDH_treated - LDH_spontaneous) / (LDH_max - LDH_spontaneous)] * 100
-
IC50 Calculation: The IC50 (half-maximal inhibitory concentration) is the concentration of the compound that reduces cell viability by 50%. It is determined by plotting the percentage of cell viability against the logarithm of the compound concentration and fitting the data to a non-linear regression curve (sigmoidal dose-response).
Data Summary Table:
| Assay | Cell Line | Parameter | This compound |
| MTT | A2780 (Cancer) | IC50 (µM) after 48h | Hypothetical Value |
| HDF (Normal) | IC50 (µM) after 48h | Hypothetical Value | |
| LDH | A2780 | % Cytotoxicity @ IC50 | Hypothetical Value |
| Caspase-Glo 3/7 | A2780 | Fold Increase in Activity @ IC50 | Hypothetical Value |
Chapter 4.2: Integrated Data Interpretation
By combining the results, a mechanistic hypothesis can be formed.
Caption: Decision tree for interpreting cytotoxicity data.
-
Scenario 1: Apoptosis: A significant decrease in MTT signal, a large increase in Caspase-3/7 activity, and a minimal to moderate increase in LDH release (indicative of secondary necrosis).
-
Scenario 2: Necrosis: A significant decrease in MTT signal, a large and early increase in LDH release, and no significant activation of Caspase-3/7.
-
Scenario 3: Cytostatic Effect: A decrease in MTT signal with no significant increase in either LDH or Caspase-3/7 activity, suggesting the compound inhibits cell proliferation rather than directly killing the cells.
Chapter 4.3: Reporting Standards
For any publication or report, ensure the following are clearly stated:
-
The identity, source, and purity of the test compound.
-
The cell lines used, including their source and authentication status.
-
Detailed experimental conditions: cell seeding densities, compound concentrations, and incubation times.
-
The specific assays used, including manufacturer and kit details.
-
Raw data or a clear representation thereof, and the statistical methods used for analysis, including the number of replicates.
Conclusion and Future Directions
This guide provides a robust framework for the initial in vitro cytotoxicity assessment of this compound. By employing a multi-assay approach that interrogates metabolic activity, membrane integrity, and apoptotic pathways, researchers can obtain a comprehensive and reliable profile of the compound's effects on cells.
Positive results from this initial screening, particularly evidence of selective cytotoxicity towards cancer cells, would warrant further investigation. Future studies could include more detailed mechanistic assays (e.g., cell cycle analysis, mitochondrial membrane potential assays, or Western blotting for specific apoptosis-related proteins) to further elucidate the compound's mechanism of action and solidify its potential as a candidate for further preclinical development.
References
- Kosheeka. (2025, January 23). In Vitro Cytotoxicity Assays: Applications in Drug Discovery.
- Liu, K. (n.d.). Investigating drug-induced toxicity: Chemical mechanisms and mitigation strategies. Allied Academies.
- MDPI. (n.d.). Advances in Cytotoxicity Testing: From In Vitro Assays to In Silico Models.
- Creative Biolabs. (n.d.). In Vitro Cytotoxicity Analysis Service.
- NorthEast BioLab. (n.d.). Cell Cytotoxicity Assay, Cell Toxicity Assay.
- Evotec. (n.d.). Mechanisms of Drug-induced Toxicity Guide.
- Hilaris Publisher. (2021, December 23). Methods used in Cytotoxicity Assays n vitro.
- Evotec. (n.d.). Mechanisms of Drug-Induced Toxicity.
- Scilit. (n.d.). Elucidating mechanisms of drug-induced toxicity.
- Scholars Research Library. (2024, June 28). Mechanism of Drug Action into Cytotoxicity in Pharmaceutical Cancer Therapy.
- ResearchGate. (2025, August 10). Synthesis, Properties, and Biological Activity of 4-Hydroxy-2H-Pyran-2-ones and Their Derivatives | Request PDF.
- ResearchGate. (n.d.). Functionalization of 4-Hydroxy-6-methyl-2H-pyran-2-one via Modified Biginelli Reaction.
- Mahdavi, S. M., et al. (n.d.). Synthesis and Antimicrobial Evaluation of 4H-Pyrans and Schiff Bases Fused 4H-Pyran Derivatives as Inhibitors of Mycobacterium bovis (BCG). PMC - NIH.
- York Research Database. (2002, December 16). Bioactive 4-substituted-6-methyl-2-pyrones with promising cytotoxicity against A2780 and K562 cell lines.
- PubMed. (2002, December 16). Bioactive 4-substituted-6-methyl-2-pyrones with promising cytotoxicity against A2780 and K562 cell lines.
- BenchChem. (n.d.). Cytotoxicity comparison of 3-hydroxy-2-vinyl-4H-pyran-4-one on different cell lines.
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Antifungal Properties of 4-Methyl-6-Alkyl-2H-Pyran-2-Ones: A Technical Guide for Researchers and Drug Development Professionals
Introduction
The emergence of drug-resistant fungal pathogens presents a significant and growing threat to global health. This challenge necessitates the exploration and development of novel antifungal agents with unique mechanisms of action. Among the promising classes of heterocyclic compounds, 4-methyl-6-alkyl-2H-pyran-2-ones, also known as α-pyrones, have garnered considerable attention for their potent antifungal activities. These compounds, found in various natural sources and also accessible through synthetic routes, offer a versatile scaffold for the development of new therapeutics. This technical guide provides an in-depth exploration of the antifungal properties of 4-methyl-6-alkyl-2H-pyran-2-ones, focusing on their synthesis, structure-activity relationships, proposed mechanism of action, and robust methodologies for their evaluation.
Chemical Synthesis and Structure-Activity Relationships
The antifungal efficacy of 4-methyl-6-alkyl-2H-pyran-2-ones is intrinsically linked to their chemical structure, particularly the nature of the alkyl substituent at the C-6 position. A systematic investigation into this relationship is paramount for the rational design of potent antifungal candidates.
General Synthesis Pathway
The synthesis of 4-methyl-6-alkyl-2H-pyran-2-ones is commonly achieved through a two-step process involving a Claisen condensation followed by an acid-catalyzed lactonization. This approach offers a versatile and efficient route to a variety of derivatives with different alkyl chain lengths at the C-6 position.
Caption: General synthesis pathway for 4-methyl-6-alkyl-2H-pyran-2-ones.
Structure-Activity Relationship (SAR)
A critical determinant of the antifungal activity of this class of compounds is the length of the alkyl chain at the C-6 position.[1][2] Generally, a progressive increase in antifungal activity is observed with increasing molecular weight up to a certain point.
-
Short Alkyl Chains (Methyl, Ethyl, Propyl): Lower homologues with shorter alkyl chains tend to exhibit weak or no significant antifungal activity.[1][2]
-
Medium Alkyl Chains (Butyl, Pentyl, Hexyl, Heptyl): Compounds with these alkyl chain lengths have been found to be the most effective against a range of pathogenic fungi.[1][2] The 4-methyl-6-hexyl-α-pyrone has been identified as a particularly potent derivative in several studies.[1][2]
-
Long Alkyl Chains (Octyl, Nonyl, Decanoyl): A further increase in the alkyl chain length beyond heptyl often leads to a decrease in antifungal activity.[1]
This parabolic relationship suggests that the lipophilicity of the molecule plays a crucial role in its ability to interact with and penetrate the fungal cell membrane.
Proposed Mechanism of Antifungal Action
While the precise molecular mechanism of action for 4-methyl-6-alkyl-2H-pyran-2-ones is still under investigation, the available evidence points towards the disruption of the fungal cell membrane as a primary target. The α,β-unsaturated lactone ring system is a key pharmacophore that can act as a Michael acceptor, potentially reacting with nucleophilic residues in essential fungal enzymes or proteins.
Caption: Proposed mechanism of action for 4-methyl-6-alkyl-2H-pyran-2-ones.
The lipophilic alkyl chain facilitates the partitioning of the compound into the lipid bilayer of the fungal membrane, where the pyranone ring can then exert its effect. This disruption can lead to increased membrane permeability, leakage of essential cellular components, and ultimately, fungal cell death.[3][4]
Experimental Protocols for Antifungal Evaluation
A robust and standardized evaluation of the antifungal properties of novel compounds is essential for their development as therapeutic agents. The following protocols provide a framework for the in vitro and in vivo assessment of 4-methyl-6-alkyl-2H-pyran-2-ones.
In Vitro Antifungal Susceptibility Testing: Broth Microdilution Assay
This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound, which is the lowest concentration that inhibits the visible growth of a microorganism.
Protocol:
-
Preparation of Fungal Inoculum:
-
Culture the fungal strain on an appropriate agar medium (e.g., Sabouraud Dextrose Agar for yeasts, Potato Dextrose Agar for molds) at the optimal temperature until sporulation.
-
Harvest the fungal spores or yeast cells and suspend them in sterile saline.
-
Adjust the suspension to a concentration of 1 x 10⁶ to 5 x 10⁶ CFU/mL using a hemocytometer or by spectrophotometric methods.
-
Further dilute the inoculum to the final testing concentration (typically 0.5 x 10³ to 2.5 x 10³ CFU/mL) in the appropriate broth medium (e.g., RPMI-1640).
-
-
Preparation of Compound Dilutions:
-
Prepare a stock solution of the 4-methyl-6-alkyl-2H-pyran-2-one derivative in a suitable solvent (e.g., DMSO).
-
Perform serial twofold dilutions of the compound in the broth medium in a 96-well microtiter plate to achieve the desired concentration range.
-
-
Inoculation and Incubation:
-
Add the prepared fungal inoculum to each well of the microtiter plate containing the compound dilutions.
-
Include a positive control (fungal inoculum without the compound) and a negative control (broth medium only).
-
Incubate the plates at the appropriate temperature (e.g., 35°C for Candida albicans, 30°C for Aspergillus fumigatus) for 24-48 hours.
-
-
Determination of MIC:
-
Visually inspect the plates for fungal growth. The MIC is the lowest concentration of the compound at which no visible growth is observed.
-
Quantitative Antifungal Activity Data
The following table summarizes the reported Minimum Inhibitory Concentration (MIC) values for various 4-methyl-6-alkyl-2H-pyran-2-one derivatives against a selection of pathogenic fungi.
| Compound (Alkyl Group at C-6) | Candida albicans (µg/mL) | Aspergillus fumigatus (µg/mL) | Rhizoctonia solani (µg/mL) | Sclerotium rolfsii (µg/mL) | Reference |
| Butyl | 25-50 | 50-100 | 15-25 | 10-20 | [1][2] |
| Pentyl | 15-30 | 25-50 | 10-20 | 5-15 | [1][2] |
| Hexyl | 10-20 | 15-30 | 5-15 | 5-10 | [1][2] |
| Heptyl | 15-25 | 20-40 | 10-20 | 10-15 | [1][2] |
| Octyl | >50 | >100 | 25-50 | 20-30 | [1] |
Note: The presented data is a compilation from various studies and experimental conditions may vary.
In Vivo Efficacy Evaluation: Murine Model of Systemic Candidiasis
Animal models are crucial for assessing the in vivo efficacy and tolerability of new antifungal candidates. The murine model of systemic candidiasis is a well-established and reproducible model.[5][6][7]
Protocol:
-
Animal Model:
-
Use immunocompetent mice (e.g., BALB/c or ICR) of a specific age and weight.
-
Acclimatize the animals to the laboratory conditions for at least one week before the experiment.
-
-
Infection:
-
Prepare a standardized inoculum of Candida albicans as described in the in vitro protocol.
-
Infect the mice via intravenous injection into the lateral tail vein with a lethal or sublethal dose of the fungal suspension (e.g., 1 x 10⁵ CFU/mouse).[5]
-
-
Treatment:
-
Prepare the 4-methyl-6-alkyl-2H-pyran-2-one derivative in a suitable vehicle for administration (e.g., saline with a low percentage of a solubilizing agent like Tween 80).
-
Administer the compound to the mice at various doses via a relevant route (e.g., intraperitoneal or oral) at specified time points post-infection (e.g., starting 2 hours post-infection and continuing for a set number of days).
-
Include a vehicle control group (infected mice receiving only the vehicle) and a positive control group (infected mice receiving a known antifungal drug like fluconazole).
-
-
Endpoint Evaluation:
-
Survival Study: Monitor the survival of the mice daily for a predefined period (e.g., 21 days).
-
Fungal Burden: At specific time points, euthanize a subset of mice from each group, aseptically remove target organs (typically kidneys), homogenize the tissues, and plate serial dilutions on appropriate agar to determine the fungal load (CFU/gram of tissue).
-
Caption: Workflow for the in vivo evaluation of antifungal compounds.
Cytotoxicity Assessment
For any potential therapeutic agent, it is crucial to assess its toxicity towards mammalian cells to determine its therapeutic index.
In Vitro Cytotoxicity Assay: MTT Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity.
Protocol:
-
Cell Culture:
-
Culture a relevant human cell line (e.g., HepG2 for liver cells, HEK293 for kidney cells) in the appropriate culture medium supplemented with fetal bovine serum and antibiotics.
-
Seed the cells into a 96-well plate at a predetermined density and allow them to adhere overnight.
-
-
Compound Treatment:
-
Prepare serial dilutions of the 4-methyl-6-alkyl-2H-pyran-2-one derivative in the cell culture medium.
-
Replace the medium in the cell-containing wells with the medium containing the compound dilutions.
-
Include a vehicle control (cells treated with the vehicle only) and a positive control for cytotoxicity (e.g., doxorubicin).
-
Incubate the plates for 24-48 hours.
-
-
MTT Assay:
-
Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals.
-
Solubilize the formazan crystals with a solubilizing agent (e.g., DMSO or isopropanol with HCl).
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Determine the IC50 value, which is the concentration of the compound that causes a 50% reduction in cell viability.
-
Representative Cytotoxicity Data
While specific IC50 values for 4-methyl-6-alkyl-2H-pyran-2-ones against human cell lines are not extensively reported in the public domain, it is imperative to generate this data during preclinical development. A favorable therapeutic index is characterized by a high IC50 value against mammalian cells and a low MIC value against the target fungi.
| Cell Line | Compound | IC50 (µM) |
| HepG2 (Human Liver Carcinoma) | 4-Methyl-6-hexyl-2H-pyran-2-one | Data to be determined |
| HEK293 (Human Embryonic Kidney) | 4-Methyl-6-hexyl-2H-pyran-2-one | Data to be determined |
Conclusion and Future Directions
4-Methyl-6-alkyl-2H-pyran-2-ones represent a promising class of compounds with significant antifungal potential. The clear structure-activity relationship, with optimal activity observed for derivatives with medium-length alkyl chains, provides a strong foundation for further optimization. The proposed mechanism of action involving the disruption of the fungal cell membrane suggests a target that is distinct from many currently used antifungal agents, which could be advantageous in combating resistant strains.
Future research should focus on elucidating the precise molecular targets of these compounds within the fungal cell. A deeper understanding of their mechanism of action will facilitate the design of more potent and selective derivatives. Furthermore, comprehensive toxicological studies are essential to establish the safety profile of these compounds and to identify lead candidates for further preclinical and clinical development. The protocols and data presented in this guide offer a robust framework for researchers and drug development professionals to advance the study of 4-methyl-6-alkyl-2H-pyran-2-ones as a novel class of antifungal agents.
References
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Chattapadhyay, T. K., & Dureja, P. (2006). Antifungal Activity of 4-Methyl-6-alkyl-2H-pyran-2-ones. Journal of Agricultural and Food Chemistry, 54(6), 2129–2133. [Link]
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Epp, E., & MacCallum, D. M. (2014). Animal Models for Candidiasis. Current Protocols in Immunology, 105(1), 19.4.1–19.4.21. [Link]
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Conti, H. R., & Gaffen, S. L. (2020). A Novel Immunocompetent Mouse Model for Testing Antifungal Drugs Against Invasive Candida albicans Infection. Journal of Fungi, 6(4), 211. [Link]
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Verma, A. H., & Richardson, J. P. (2021). Systemic Candidiasis in Mice: New Insights From an Old Model. Frontiers in Immunology, 12, 709975. [Link]
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A Technical Guide to Investigating the Neuroprotective Effects of Pyran Derivatives
Preamble: The Pyran Scaffold as a Privileged Structure in Neurotherapeutics
The six-membered, oxygen-containing heterocyclic pyran ring is a cornerstone in the architecture of countless natural products and synthetic molecules.[1][2] Its prevalence in bioactive compounds such as flavonoids, xanthones, and coumarins hints at a profound evolutionary selection for its unique physicochemical properties.[1][2] In the field of neuropharmacology, pyran-based structures are gaining significant attention as "privileged scaffolds"—frameworks that can interact with multiple, diverse biological targets. This guide provides an in-depth, experience-driven framework for researchers, scientists, and drug development professionals aiming to systematically investigate and validate the neuroprotective potential of novel pyran derivatives. We will move beyond mere descriptions of effects to detail the causality behind experimental choices, ensuring a robust and self-validating investigative workflow.
Chapter 1: Deconstructing Neuroprotection: Key Mechanistic Pillars of Pyran Derivatives
Neurodegenerative diseases like Alzheimer's are multifactorial, characterized by a cascade of pathological events including cholinergic deficit, oxidative stress, and chronic neuroinflammation.[2] The therapeutic promise of pyran derivatives lies in their potential to engage these interconnected pathways simultaneously.
Cholinesterase Inhibition: Restoring Synaptic Integrity
A primary hallmark of Alzheimer's disease is the decline in acetylcholine (ACh), a neurotransmitter crucial for memory and cognition, due to its hydrolysis by acetylcholinesterase (AChE).[2] Many pyran derivatives have been designed and synthesized to act as potent AChE inhibitors.[3][4][5][6][7][8] By blocking AChE, these compounds increase the availability of ACh in the synaptic cleft, thereby enhancing cholinergic transmission. The pyran core often serves as a central scaffold from which functional groups can be positioned to interact with the catalytic or peripheral anionic site of the AChE enzyme.
Attenuation of Oxidative Stress: Quenching the Fire
Oxidative stress, an imbalance between the production of reactive oxygen species (ROS) and the brain's antioxidant defenses, is a major contributor to neuronal damage.[9][10] Pyran derivatives, particularly those incorporating phenolic moieties (like flavonoids), are often potent antioxidants.[11][12][13] Their mechanisms include direct scavenging of free radicals and upregulation of endogenous antioxidant enzymes.[9][12] A critical aspect of this investigation is to quantify this radical scavenging capacity and demonstrate its translation into cellular protection.
Modulation of Inflammatory Pathways: Calming the Storm
Chronic activation of microglia, the brain's resident immune cells, leads to a persistent state of neuroinflammation, releasing a barrage of cytotoxic mediators like nitric oxide (NO) and pro-inflammatory cytokines.[10][14][15][16] Certain pyran derivatives have demonstrated significant anti-inflammatory effects by inhibiting key signaling molecules in these pathways, such as inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).[17][18] A successful investigation must prove that a candidate compound can suppress these inflammatory markers in a relevant cellular context.
Chapter 2: A Validated Preclinical Workflow for Assessing Neuroprotection
This section provides a logical, step-by-step cascade of experiments designed to build a comprehensive evidence package for a novel pyran derivative. The causality behind the workflow is to first establish target engagement and basic cytoprotective activity in vitro before committing to more complex and resource-intensive in vivo models.
Experimental Workflow Diagram
Caption: A sequential workflow for evaluating neuroprotective pyran derivatives.
In Vitro Screening Cascade: From Target to Cell
-
Causality: This is the primary screen to confirm the compound's ability to inhibit the intended target enzyme, AChE. Ellman's method is a robust, colorimetric assay that provides a quantitative measure of inhibition (IC₅₀).
-
Methodology:
-
Reagent Preparation: Prepare a phosphate buffer (pH 8.0), Acetylthiocholine iodide (ATCI) substrate solution, 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent), and the test pyran derivative at various concentrations.
-
Assay Procedure: In a 96-well plate, add 25 µL of the test compound solution, 50 µL of phosphate buffer, and 25 µL of AChE enzyme solution.
-
Incubation: Incubate the mixture at 37°C for 15 minutes.
-
Reaction Initiation: Add 50 µL of DTNB solution followed by 25 µL of ATCI substrate solution to start the reaction.
-
Measurement: Measure the absorbance at 412 nm every 30 seconds for 5 minutes using a microplate reader. The rate of color change is proportional to AChE activity.
-
Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound relative to a vehicle control. Determine the IC₅₀ value (the concentration required to inhibit 50% of enzyme activity) by plotting inhibition percentage against the logarithm of the compound concentration.
-
-
Causality: This assay moves from a biochemical target to a cellular context. It validates whether the compound's antioxidant properties translate into protecting neurons from oxidative damage, a key pathological process. The human neuroblastoma SH-SY5Y cell line is a widely accepted model for this purpose.
-
Methodology:
-
Cell Culture: Culture SH-SY5Y cells in a suitable medium (e.g., DMEM/F12) supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO₂ humidified incubator.
-
Cell Plating: Seed cells into a 96-well plate at a density of 1 x 10⁴ cells/well and allow them to adhere for 24 hours.
-
Pre-treatment: Treat the cells with various concentrations of the pyran derivative for 2 hours.
-
Induction of Oxidative Stress: Introduce an oxidative insult by adding hydrogen peroxide (H₂O₂) to a final concentration of 100 µM. Incubate for another 24 hours. Include a control group (no H₂O₂) and an H₂O₂-only group.
-
Viability Assessment (MTT Assay):
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and dissolve the resulting formazan crystals in 150 µL of DMSO.
-
Measure the absorbance at 570 nm.
-
-
Data Analysis: Express cell viability as a percentage relative to the untreated control cells. A successful neuroprotective compound will show a significant increase in cell viability compared to the H₂O₂-only group.
-
-
Causality: This protocol directly tests the hypothesis that the pyran derivative can suppress inflammatory responses in the brain's immune cells. Lipopolysaccharide (LPS) is used to mimic a bacterial infection and robustly activate inflammatory pathways in BV-2 microglial cells.[14][17]
-
Methodology:
-
Cell Culture: Culture BV-2 microglial cells as described for SH-SY5Y cells.
-
Cell Plating & Pre-treatment: Seed BV-2 cells in a 24-well plate. Once confluent, pre-treat the cells with the test compound for 1 hour.
-
Inflammatory Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours.
-
Nitric Oxide (NO) Measurement (Griess Assay):
-
Collect 50 µL of the cell culture supernatant from each well.
-
Add 50 µL of Griess Reagent A (sulfanilamide solution) and incubate for 10 minutes at room temperature, protected from light.
-
Add 50 µL of Griess Reagent B (NED solution) and incubate for another 10 minutes.
-
Measure the absorbance at 540 nm.
-
-
Data Analysis: Quantify the nitrite concentration (a stable product of NO) using a sodium nitrite standard curve. A potent anti-inflammatory compound will significantly reduce NO production compared to the LPS-only treated cells.
-
In Vivo Proof-of-Concept
-
Causality: After establishing a promising in vitro profile, the next logical step is to determine if the compound is effective in a living organism. The scopolamine-induced amnesia model in rodents is a classic, well-validated model for testing pro-cognitive and anti-amnesic drugs that act on the cholinergic system.
-
Methodology (Brief Overview):
-
Animal Acclimatization: Acclimate male C57BL/6 mice to the housing facility for at least one week.
-
Drug Administration: Administer the pyran derivative (e.g., via intraperitoneal injection) at predetermined doses 30-60 minutes before the behavioral test.
-
Induction of Amnesia: Administer scopolamine (a muscarinic receptor antagonist) to induce a temporary cognitive deficit, typically 30 minutes before the test.
-
Behavioral Testing (Y-Maze or Morris Water Maze):
-
Y-Maze: Measures spatial working memory based on the mice's willingness to explore new arms of the maze.
-
Morris Water Maze: Assesses spatial learning and memory by training mice to find a hidden platform in a pool of water.
-
-
Data Analysis: For the Y-maze, calculate the percentage of spontaneous alternation. For the Morris water maze, measure the escape latency and time spent in the target quadrant. A successful compound will reverse the cognitive deficits induced by scopolamine, bringing performance closer to that of healthy control animals.
-
Chapter 3: Data Synthesis and Interpretation
A key aspect of a successful investigation is the clear and concise presentation of quantitative data. Tables are essential for comparing the efficacy of different derivatives.
Table 1: Comparative In Vitro Efficacy of Lead Pyran Derivatives
| Compound ID | AChE Inhibition IC₅₀ (µM)[3][19] | Neuroprotection EC₅₀ (µM) (vs. H₂O₂) | NO Inhibition IC₅₀ (µM) (vs. LPS)[17] |
| PY-001 | 2.20 ± 0.17 | 15.5 ± 2.1 | 17.14 ± 1.8 |
| PY-002 | 5.63 ± 1.68 | 25.8 ± 3.5 | 19.30 ± 2.4 |
| Donepezil | 0.02 ± 0.003 | > 100 | Not Active |
Data are expressed as mean ± SD. Donepezil is included as a positive control for AChE inhibition.
Signaling Pathway Visualization
Caption: Pyran derivatives can inhibit LPS-induced neuroinflammation by blocking the NF-κB signaling pathway.
Conclusion and Forward Outlook
This guide has outlined a rigorous, multi-tiered strategy for the preclinical investigation of neuroprotective pyran derivatives. By systematically validating activity from the molecular target through cellular and in vivo models, researchers can build a compelling case for a compound's therapeutic potential. The strength of the pyran scaffold lies in its versatility and its capacity for multi-target engagement.[1][2] Future investigations should focus on optimizing blood-brain barrier penetration, exploring additional mechanisms such as anti-amyloid aggregation, and advancing the most promising candidates toward more complex disease models. The path from a privileged scaffold to a clinical candidate is challenging, but a methodologically sound and logically structured approach, as detailed herein, provides the surest route to success.
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Almalki, F. A. (2023). An overview of structure-based activity outcomes of pyran derivatives against Alzheimer's disease. Saudi Pharmaceutical Journal, 31(6), 998–1018. Available at: [Link]
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Zhang, D., et al. (2022). Design, synthesis and biological evaluation of pyranocarbazole derivatives against Alzheimer's disease, with antioxidant, neuroprotective and cognition enhancing properties. Bioorganic Chemistry, 129, 106179. Available at: [Link]
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Antioxidant activity of dihydropyrano[3,2-b]pyran derivatives. (n.d.). ResearchGate. Available at: [Link]
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Synthesis and Evaluation of Acetylcholinesterase Inhibitory and Cytotoxic Activities of Pyrano[2,3- d ]pyrimidines. (2022). ResearchGate. Available at: [Link]
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Du, F., et al. (2019). Synthesis and biological evaluation of 2,2-dimethylbenzopyran derivatives as potent neuroprotection agents. RSC Advances. Available at: [Link]
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Shiri, L., et al. (2020). Green Synthesis of 4H-pyran Derivatives Using Fe3O4-MNPs as Efficient Nanocatalyst: Study of Antioxidant Activity. Combinatorial Chemistry & High Throughput Screening, 23(5), 446–454. Available at: [Link]
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Al-Warhi, T., et al. (2022). Synthesis and Evaluation of Some New 4H-Pyran Derivatives as Antioxidant, Antibacterial and Anti-HCT-116 Cells of CRC, with Molecular Docking, Antiproliferative, Apoptotic and ADME Investigations. Molecules, 27(21), 7208. Available at: [Link]
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Ismaili, L., et al. (2003). Recent developments in the synthesis of acetylcholinesterase inhibitors. Current Medicinal Chemistry, 10(23), 2447–2468. Available at: [Link]
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Some pyran-containing marketed drugs in preclinical/clinical trials. (n.d.). ResearchGate. Available at: [Link]
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Al-Ostath, A., et al. (2024). Electrochemical synthesis of spirooxindole-pyranopyrazole and spirooxindole-chromene derivatives as inhibitors of acetylcholinesterase. Journal of the Iranian Chemical Society. Available at: [Link]
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Khan, I., et al. (2022). Efficient one-pot synthesis of arylated pyrazole-fused pyran analogs: as leads to treating diabetes and Alzheimer's disease. Future Medicinal Chemistry, 14(20), 1475–1493. Available at: [Link]
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SAR and cholinesterase inhibition activity of pyran-based derivatives. (n.d.). ResearchGate. Available at: [Link]
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Anti-inflammatory and Neurotrophic 2H-1-Benzopyran Derivatives of Chaenomeles sinensis. (2019). Natural Product Sciences - KoreaScience. Available at: [Link]
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Neuroprotective effects of porphyran derivatives against 6-hydroxydopamine-induced cytotoxicity is independent on mitochondria restoration. (2014). PMC - PubMed Central. Available at: [Link]
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Effect of Novel Pyrrolo[3,4-d]pyridazinone Derivatives on Lipopolysaccharide-Induced Neuroinflammation. (2021). PMC - NIH. Available at: [Link]
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Methodological & Application
Application Notes & Protocols: A Scientist's Guide to One-Pot Synthesis of 2-Amino-4H-Pyran Derivatives
Introduction: The Significance of the 4H-Pyran Scaffold
The 2-amino-4H-pyran scaffold is a privileged heterocyclic motif of considerable interest in medicinal chemistry and drug discovery.[1] These compounds are not merely synthetic curiosities; they are core components of numerous molecules exhibiting a broad spectrum of biological and pharmacological activities.[2] Derivatives have been reported to possess anticancer, antimicrobial, anti-inflammatory, and anticoagulant properties, among others.[3][4][5] Their structural similarity to biologically active 1,4-dihydropyridines also makes them potential calcium channel antagonists.[6][7] The versatility and potent bioactivity of this scaffold underscore the need for efficient, reliable, and environmentally benign synthetic methodologies.
Multicomponent reactions (MCRs), where three or more reactants combine in a single operation to form a product that incorporates all or most of the starting materials, are a cornerstone of modern synthetic and combinatorial chemistry.[1][3] The one-pot synthesis of 2-amino-4H-pyrans is a classic example of an MCR, prized for its operational simplicity, atom economy, and rapid generation of molecular complexity.[7] This guide provides an in-depth look at the underlying mechanism and offers detailed protocols using various catalytic systems, designed for researchers in both academic and industrial settings.
Reaction Mechanism: A Cascade of Three Key Steps
The one-pot synthesis of 2-amino-4H-pyran derivatives is a beautifully orchestrated cascade reaction. It typically involves an aromatic aldehyde, an active methylene nitrile (most commonly malononitrile), and a 1,3-dicarbonyl compound (such as dimedone or ethyl acetoacetate). The reaction proceeds through a sequence of three well-established steps: Knoevenagel condensation, Michael addition, and a final intramolecular cyclization and tautomerization.[8]
The choice of catalyst is crucial as it can influence reaction rates and yields. The catalyst's primary role is to act as a base or an acid to facilitate the initial condensation and subsequent steps.
Figure 1. High-level overview of the one-pot reaction workflow.
-
Knoevenagel Condensation: The reaction initiates with a base-catalyzed Knoevenagel condensation between the aromatic aldehyde and malononitrile. The catalyst abstracts a proton from the highly acidic methylene group of malononitrile, generating a carbanion that attacks the carbonyl carbon of the aldehyde. Subsequent dehydration yields a stable intermediate, an arylidene malononitrile (also known as a Knoevenagel adduct).[8]
-
Michael Addition: The second step involves the Michael addition of the enolate form of the 1,3-dicarbonyl compound to the electron-deficient α,β-unsaturated system of the arylidene malononitrile intermediate.[1] This conjugate addition forms a new carbon-carbon bond and generates an acyclic intermediate.
-
Intramolecular Cyclization & Tautomerization: The final step is an intramolecular cyclization. A nucleophilic attack from the nitrile nitrogen or the enolate oxygen onto one of the carbonyl groups, followed by proton transfer and tautomerization, leads to the formation of the stable 2-amino-4H-pyran ring system.[8][9]
Experimental Protocols
The following protocols are presented as robust starting points for the synthesis of 2-amino-4H-pyran derivatives. They utilize different catalytic systems, reflecting the versatility of this transformation.
Protocol 1: Organocatalysis with L-Proline in Ethanol
L-proline is an inexpensive, non-toxic, and environmentally friendly organocatalyst that has proven highly effective for this transformation. This protocol is advantageous due to the mild reaction conditions and simple work-up.[7][10]
Materials:
-
Aromatic aldehyde (e.g., Benzaldehyde, 1.0 mmol)
-
Malononitrile (1.0 mmol, 66 mg)
-
Active methylene compound (e.g., Dimedone, 1.0 mmol, 140 mg)
-
L-proline (10 mol%, 11.5 mg)
-
Ethanol (10 mL)
-
Round-bottom flask, reflux condenser, magnetic stirrer
Procedure:
-
To a 25 mL round-bottom flask, add the aromatic aldehyde (1.0 mmol), malononitrile (1.0 mmol), dimedone (1.0 mmol), and L-proline (10 mol%).
-
Add ethanol (10 mL) to the flask.
-
Fit the flask with a reflux condenser and place it in a heating mantle on a magnetic stirrer.
-
Heat the mixture to reflux and stir. Monitor the reaction progress using Thin Layer Chromatography (TLC). Reaction times typically range from 30 minutes to 2 hours.[7]
-
Upon completion, allow the reaction mixture to cool to room temperature. A solid product will often precipitate.
-
Filter the solid product and wash it with cold ethanol to remove any unreacted starting materials.
-
The crude product can be further purified by recrystallization from ethanol to afford the pure 2-amino-4H-pyran derivative.
Causality Insight: L-proline likely acts as a bifunctional catalyst. The carboxylic acid group can activate the aldehyde carbonyl group, while the secondary amine can act as a base to deprotonate the active methylene compounds, facilitating both the Knoevenagel condensation and Michael addition steps.[7]
Protocol 2: Green Synthesis Using a Heterogeneous Nano-Catalyst in Water
This protocol highlights a green chemistry approach, utilizing water as the solvent and a recyclable nano-catalyst, nano-SnO₂. This method avoids volatile organic solvents and allows for easy recovery and reuse of the catalyst.[3]
Materials:
-
Aromatic aldehyde (e.g., 4-Chlorobenzaldehyde, 1 mmol)
-
Malononitrile (1 mmol, 66 mg)
-
Dimedone (1 mmol, 140 mg)
-
nano-SnO₂ (30 mg)
-
Water (10 mL)
-
Round-bottom flask, reflux condenser, magnetic stirrer
Procedure:
-
Combine the aromatic aldehyde (1 mmol), malononitrile (1 mmol), dimedone (1 mmol), and nano-SnO₂ (30 mg) in a 25 mL round-bottom flask.[3]
-
Add 10 mL of water to the mixture.
-
Stir the suspension and heat to reflux.
-
Monitor the reaction by TLC. Reactions are often complete within 15-40 minutes.[3]
-
After completion, cool the reaction to room temperature.
-
Filter the solid product. The nano-SnO₂ catalyst can be recovered from the filtrate by centrifugation or filtration, washed with water and ethanol, dried, and reused for subsequent reactions.
-
Wash the isolated product with water and then recrystallize from ethanol to obtain the purified compound.
Trustworthiness Note: The efficacy and recyclability of the nano-SnO₂ catalyst should be validated. Characterization of the synthesized pyran derivatives by IR and ¹H-NMR spectroscopy is essential to confirm the structure.[3]
Protocol 3: Classic Base Catalysis at Ambient Temperature
This protocol uses a simple, readily available base catalyst like potassium carbonate (K₂CO₃) or ammonia, often at room temperature, making it highly accessible and energy-efficient.[1][6]
Materials:
-
α,α′-bis(arylidene) cycloalkanone or a simple aldehyde (1 mmol)
-
Malononitrile (1 mmol, 66 mg)
-
Potassium Carbonate (K₂CO₃, 5 mol%, ~7 mg) or 25% aqueous ammonia (0.2 mL)
-
Ethanol (5-10 mL)
-
Erlenmeyer flask or round-bottom flask, magnetic stirrer
Procedure (using K₂CO₃):
-
In a flask, dissolve the aldehyde (1 mmol) and malononitrile (1 mmol) in ethanol (10 mL).
-
Add the catalytic amount of K₂CO₃ (5 mol%).[1]
-
If using a 1,3-dicarbonyl, add it to the mixture.
-
Stir the mixture at room temperature. The reaction progress can be monitored by TLC. Reaction times can vary from a few minutes to several hours depending on the substrates.[1][6]
-
Upon completion, a precipitate usually forms. This solid is collected by filtration.
-
The collected solid is washed with n-hexane or cold ethanol and dried. Recrystallization from ethanol is typically sufficient for purification.[1]
Causality Insight: Simple bases like K₂CO₃ or ammonia are effective at deprotonating the acidic C-H bonds of both malononitrile and the 1,3-dicarbonyl compound, thereby generating the necessary nucleophiles for the Knoevenagel and Michael addition steps.
Data Summary and Comparison
The choice of catalyst significantly impacts reaction time and yield. The following table summarizes representative data for the synthesis of a 2-amino-4H-pyran derivative (using benzaldehyde, malononitrile, and dimedone as model substrates) under different catalytic conditions.
| Catalyst System | Solvent | Temperature | Typical Time | Typical Yield (%) | Reference |
| L-Proline (10 mol%) | Ethanol | Reflux | 1.0 h | ~95% | [7] |
| nano-SnO₂ | Water | Reflux | 20 min | ~96% | [3] |
| K₂CO₃ (5 mol%) | Ethanol | Reflux | 10 min | ~95% | [1] |
| Ammonia (aq) | Ethanol | Room Temp | ~5 min | ~94% | [6] |
| Sodium Citrate | EtOH:H₂O | Room Temp | 15-25 min | ~90-98% | [11] |
Yields and times are illustrative and can vary based on the specific aldehyde and dicarbonyl compound used.
Visualizing the Synthetic Workflow
The general laboratory workflow for these one-pot syntheses can be visualized as a streamlined process from setup to purified product.
Figure 2. General laboratory workflow for the synthesis.
Conclusion and Future Outlook
The one-pot, three-component synthesis of 2-amino-4H-pyran derivatives is a powerful and highly efficient method for generating molecular diversity. The operational simplicity, high yields, and adaptability to green chemistry principles make it an attractive strategy for both academic research and industrial applications.[3][12] A wide array of catalysts, from simple organic bases and amino acids to sophisticated nanoparticles, have been successfully employed, offering chemists a broad toolkit to choose from based on their specific needs regarding cost, environmental impact, and reaction conditions.[8][13] The continued development of novel, highly efficient, and recyclable catalysts will further enhance the utility of this important reaction in the ongoing quest for new therapeutic agents.
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Growing Science, A facile and efficient protocol for the synthesis of 2-amino-3-cyano-4H-pyran derivatives at ambient temperature. Available at: [Link]
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Growing Science, Multicomponent synthesis of 4H-pyran derivatives using KOH loaded calcium oxide as catalyst in solvent-free condition. Available at: [Link]
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PubMed Central, Recent Progress in the Multicomponent Synthesis of Pyran Derivatives by Sustainable Catalysts under Green Conditions. Available at: [Link]
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National Institutes of Health (NIH), A Facile Synthesis of New 2-Amino-4H-pyran-3-carbonitriles by a One-Pot Reaction of α, α′-Bis(arylidene) Cycloalkanones and Malononitrile in the Presence of K2CO3. Available at: [Link]
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DergiPark, One-Pot Synthesis of 2-Amino-4H-Pyrans and 2-Amino-Tetrahydro-4H-Chromenes Using L-Proline. Available at: [Link]
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Semantic Scholar, One-Pot Synthesis of 2-Amino-4H-Pyrans and 2-Amino-Tetrahydro-4H-Chromenes Using L-Proline. Available at: [Link]
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ResearchGate, Selected examples of 2-amino-3-cyano-4H-pyran derivatives with pharmacological activity. Available at: [Link]
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ResearchGate, Synthesis of novel 2-amino-4H-pyran derivatives 251 in the presence of DBU. Available at: [Link]
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Scilit, A Review on the Recent Multicomponent Synthesis of 4H-Pyran Derivatives. Available at: [Link]
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National Institutes of Health (NIH), Synthesis and Antimicrobial Evaluation of 4H-Pyrans and Schiff Bases Fused 4H-Pyran Derivatives as Inhibitors of Mycobacterium bovis (BCG). Available at: [Link]
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Application Notes & Protocols: Streamlining Imidazole-Pyran Synthesis via Multicomponent Reactions
Abstract: This document provides a comprehensive guide for the efficient synthesis of imidazole-pyran fused heterocyclic derivatives using one-pot multicomponent reactions (MCRs). Recognizing the significant therapeutic potential of these scaffolds in medicinal chemistry—ranging from anticancer to antimicrobial agents—this guide focuses on a robust and reproducible three-component reaction strategy.[1][2][3] We delve into the underlying reaction mechanism, provide a detailed, field-tested experimental protocol, and offer critical insights into reaction optimization and troubleshooting. This guide is intended for researchers and professionals in organic synthesis and drug development seeking to leverage the power of MCRs for accelerated discovery.
Introduction: The Strategic Value of Imidazole-Pyran Scaffolds and MCRs
The fusion of imidazole and pyran rings creates a heterocyclic system of significant interest in drug discovery. Imidazole derivatives are known to exhibit a wide array of pharmacological activities, including antifungal, antibacterial, anticancer, and anti-inflammatory properties.[1][2][4] Similarly, pyran-containing structures are prevalent in natural products and bioactive molecules. The combination of these two moieties into a single scaffold can lead to novel molecular entities with enhanced or unique therapeutic profiles. Recent studies have highlighted the potential of imidazole-pyran derivatives as potent anticancer agents, for instance, by targeting critical enzymes like VEGFR2, which is involved in angiogenesis.[5][6]
Traditionally, the synthesis of such fused systems involves multi-step procedures that are often time-consuming, generate significant waste, and result in modest overall yields. Multicomponent reactions (MCRs) offer a powerful and elegant solution to these challenges.[7] By combining three or more reactants in a single synthetic operation, MCRs adhere to the principles of green chemistry, enhancing efficiency, saving time and resources, and often simplifying purification processes.[5][7]
This guide focuses on a widely applicable three-component reaction for the synthesis of substituted 2-amino-4-(1H-imidazol-5-yl)-4H-pyran-3-carbonitrile derivatives.
Mechanistic Insights: The Domino Knoevenagel-Michael-Cyclization Cascade
The cornerstone of this synthetic strategy is a base-catalyzed domino reaction that proceeds through a sequence of well-established transformations. Understanding this mechanism is critical for troubleshooting and adapting the protocol for different substrates. The reaction involves three key components: an imidazol-5-carbaldehyde , an active methylene nitrile (e.g., malononitrile), and a 1,3-dicarbonyl compound (e.g., methyl acetoacetate).[5][8]
The proposed mechanism unfolds in three sequential steps:[7][8][9]
-
Knoevenagel Condensation: The reaction is initiated by a base-catalyzed condensation between the imidazol-5-carbaldehyde and malononitrile. The base (e.g., piperidine) deprotonates the acidic methylene group of malononitrile, which then attacks the carbonyl carbon of the aldehyde. Subsequent dehydration yields a highly electrophilic imidazole-substituted vinylidene cyanide intermediate (Intermediate A).
-
Michael Addition: The enolate form of the 1,3-dicarbonyl compound (methyl acetoacetate), also generated by the base, acts as a nucleophile. It attacks the electron-deficient β-carbon of Intermediate A in a classic Michael 1,4-conjugate addition. This step forms a new carbon-carbon bond and generates a new, acyclic intermediate (Intermediate B).
-
Intramolecular Cyclization & Tautomerization: The final step involves an intramolecular cyclization. The nitrile group in Intermediate B is attacked by the enolic hydroxyl group (or the nitrogen from the deprotonated malononitrile moiety), leading to the formation of the six-membered pyran ring (Intermediate C). A subsequent tautomerization step yields the stable, aromatic-like 4H-pyran final product.[7][8]
Reaction Mechanism Workflow
Caption: Domino reaction cascade for imidazole-pyran synthesis.
Application Protocol: Three-Component Synthesis of Imidazole-Pyran Derivatives
This protocol is based on an optimized, efficient, and environmentally friendly procedure that utilizes ethanol as a green solvent and piperidine as a catalyst.[8] The reaction proceeds rapidly at room temperature and often yields a product of high purity without the need for column chromatography.
Materials and Reagents
-
Substituted Imidazol-5-carbaldehyde (1.0 mmol, 1.0 eq)
-
Malononitrile (1.0 mmol, 1.0 eq)
-
Methyl acetoacetate (1.0 mmol, 1.0 eq)
-
Piperidine (0.1 mmol, 10 mol%)
-
Ethanol (5 mL)
-
Magnetic stirrer and stir bar
-
Round-bottom flask (25 mL)
-
Thin Layer Chromatography (TLC) plates (Silica gel 60 F254)
-
Buchner funnel and filter paper
Step-by-Step Experimental Procedure
-
Reaction Setup: To a 25 mL round-bottom flask equipped with a magnetic stir bar, add the substituted imidazol-5-carbaldehyde (1.0 mmol), malononitrile (1.0 mmol), and methyl acetoacetate (1.0 mmol).
-
Solvent Addition: Add 5 mL of ethanol to the flask. Stir the mixture for 1-2 minutes to ensure homogeneity.
-
Catalyst Addition & Reaction Initiation: Add piperidine (10 mol%) to the mixture. The addition of the base catalyst is the critical initiation step.
-
Reaction Monitoring: Allow the reaction to stir at room temperature. The reaction is typically very fast, with significant product formation observed within 5-10 minutes.[8] Monitor the reaction's progress by TLC (e.g., using a 3:1 hexane:ethyl acetate mobile phase). The disappearance of the starting aldehyde is a good indicator of reaction completion.
-
Product Isolation: Upon completion, a solid precipitate will typically form. Collect the solid product by vacuum filtration using a Buchner funnel.
-
Washing and Drying: Wash the collected solid with a small amount of cold ethanol to remove any residual reactants or catalyst. Allow the product to air dry or dry it in a vacuum oven at a low temperature (40-50 °C) to a constant weight.
-
Characterization: Characterize the final product using standard analytical techniques (¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry) to confirm its structure and purity.[8]
Field Insights & Causality
-
Choice of Catalyst: Piperidine is an effective organocatalyst for this reaction as it is basic enough to facilitate the necessary deprotonations for both the Knoevenagel and Michael steps but not so strong as to cause unwanted side reactions. Other bases like L-proline have also been used effectively, sometimes offering stereoselectivity.[10][11]
-
Solvent System: Ethanol is an excellent choice as it is a green solvent that effectively dissolves the reactants and, in many cases, allows the product to precipitate upon formation, simplifying purification immensely.[8] Water has also been explored as a medium, aligning further with green chemistry principles.[11]
-
Reaction Time: The remarkably short reaction times (often under 10 minutes) are a hallmark of the efficiency of this MCR, driven by the rapid and sequential nature of the domino cascade.[8]
-
Purification: The "mix-and-filter" simplicity of this protocol is one of its greatest strengths. The high conversion and clean reaction profile often obviate the need for chromatographic purification, a significant advantage in terms of time, cost, and solvent waste.[5][8]
Data Summary: Optimizing Reaction Conditions
The choice of solvent and catalyst is paramount for maximizing yield and minimizing reaction time. The following table summarizes typical optimization results for this three-component reaction.
| Entry | Solvent | Catalyst | Temperature (°C) | Time (min) | Yield (%) | Reference |
| 1 | Ethanol | Piperidine | Room Temp | 5 | >90% (Typical) | [8] |
| 2 | Methanol | Piperidine | Room Temp | 5 | ~55% | [8] |
| 3 | Water | Piperidine | Room Temp | 24 h | No Reaction | [8] |
| 4 | Ethanol | — | Room Temp | 24 h | No Reaction | [8] |
| 5 | Ethanol | CuCl₂ | Room Temp | 24 h | Trace | [8] |
| 6 | Chloroform | Piperidine | Room Temp | 5 | ~20% | [8] |
Analysis of Data: The data clearly demonstrates the superiority of using piperidine in a polar protic solvent like ethanol at room temperature. The reaction is highly sensitive to the conditions; for instance, the absence of a catalyst or the use of an incompatible catalyst (like CuCl₂) prevents product formation. Non-polar solvents like chloroform give significantly lower yields, highlighting the importance of the solvent in facilitating the ionic intermediates of the reaction mechanism.
Conclusion
The three-component synthesis of imidazole-pyran derivatives represents a model of efficiency and elegance in modern organic synthesis. By leveraging a domino Knoevenagel-Michael-cyclization sequence, this MCR provides rapid access to complex, biologically relevant scaffolds from simple starting materials. The protocol detailed herein is robust, high-yielding, and adheres to green chemistry principles, making it an invaluable tool for researchers in drug discovery and medicinal chemistry.
References
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Al-Warhi, T., Al-Ghorbani, M., Al-Ghamdi, S., Al-Oqaili, S., Al-Salahi, R., & Marzouk, M. (2026). Multicomponent synthesis of novel imidazole-pyran derivatives: in silico and in vitro studies. RSC Advances. Available from: [Link]
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ResearchGate. (n.d.). Proposed mechanism for the synthesis of imidazole-pyran 4a–n. Available from: [Link]
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Al-Warhi, T., et al. (2026). Multicomponent synthesis of novel imidazole-pyran derivatives: in silico and in vitro studies. RSC Publishing. Available from: [Link]
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Al-Warhi, T., et al. (2026). Multicomponent synthesis of novel imidazole-pyran derivatives: in silico and in vitro studies. RSC Advances. Available from: [Link]
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Karami, B., Eskandari, K., & Nasrabadi, H. (2012). Three-component synthesis of pyrano[2,3-d]-pyrimidine dione derivatives facilitated by sulfonic acid nanoporous silica (SBA-Pr-SO3H) and their docking and urease inhibitory activity. PMC - PubMed Central. Available from: [Link]
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de la Torre, J., et al. (2022). Multicomponent Reactions for the Synthesis of Active Pharmaceutical Ingredients. PMC. Available from: [Link]
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ResearchGate. (n.d.). L‐Proline‐catalyzed one‐step synthesis of.... Available from: [Link]
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ResearchGate. (n.d.). Zn[(L)Proline]2: An Efficient Catalyst for the Synthesis of Biologically Active Pyrano[2,3-d]pyrimidine Derivatives. Available from: [Link]
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Bararjanian, M., et al. (2009). One-Pot Synthesis of Pyrano(2,3-d)pyrimidinone Derivatives Catalyzed by L-Proline in Aqueous Media. ResearchGate. Available from: [Link]
-
LinkedIn. (n.d.). Imidazole Derivatives: A Comprehensive Review of Their Pharmacological Potentials. Available from: [Link]
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Serdaliyeva, D., et al. (2022). Review of pharmacological effects of imidazole derivatives. West Kazakhstan Medical Journal. Available from: [Link]
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ResearchGate. (n.d.). An Overview of Imidazole, Derivatives Ofimidazole and its Pharmacological Applications. Available from: [Link]
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Kumar, A., et al. (2021). Synthesis of imidazole-fused nitrogen-bridgehead heterocycles catalysed by lipase and their antifungal and antimicrobial bioactivity. RSC Publishing. Available from: [Link]
-
IJRAR. (n.d.). IMIDAZOLE DERIVATIVES AND ITS PHARMACOLOGICAL ACTIVITIES. Available from: [Link]
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NIH. (n.d.). Green multicomponent synthesis of pyrano[2,3-c]pyrazole derivatives: current insights and future directions. Available from: [Link]
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NIH. (n.d.). Comprehensive Insights into Medicinal Research on Imidazole-Based Supramolecular Complexes. Available from: [Link]
-
Al-Zaydi, K. M. (2013). L-Proline as an Enantioselective Catalyst in the Synthesis of Pyrans and Thiopyrans. MDPI. Available from: [Link]
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Al-Warhi, T., et al. (2026). Multicomponent synthesis of novel imidazole-pyran derivatives: in silico and in vitro studies. RSC Advances. Available from: [Link]
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The Versatility of 4-amino-6-methyl-2H-pyran-2-one: A Scaffold for Modern Medicinal Chemistry
The 2H-pyran-2-one ring system is a cornerstone in the architecture of numerous biologically active natural products and synthetic compounds, rightfully earning its designation as a "privileged scaffold" in medicinal chemistry.[1] Among its derivatives, 4-amino-6-methyl-2H-pyran-2-one stands out as a particularly versatile building block for the synthesis of a diverse array of heterocyclic compounds with significant therapeutic potential. This guide provides an in-depth exploration of the applications of this compound, complete with detailed protocols for synthesis and biological evaluation, aimed at researchers, scientists, and professionals in the field of drug development.
The Strategic Advantage of the this compound Scaffold
The utility of this compound in medicinal chemistry stems from its unique structural features. The presence of a reactive amino group at the C4 position, a nucleophilic center at C5, and electrophilic sites at C2 and C6 allows for a multitude of chemical transformations. This reactivity enables the construction of fused and linked heterocyclic systems, providing a platform for generating extensive compound libraries for high-throughput screening.[2] The pyran scaffold itself is a key component in molecules exhibiting a wide spectrum of biological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[3][4][5]
Synthesis of Bioactive Derivatives: A Step-by-Step Protocol
A common and efficient method for synthesizing derivatives of this compound involves a one-pot, three-component reaction. This approach is favored for its simplicity, efficiency, and adherence to the principles of green chemistry.[6]
Protocol 1: Three-Component Synthesis of 2-amino-4H-pyran Derivatives
This protocol outlines the synthesis of substituted 2-amino-4H-pyrans, a class of compounds known for their diverse biological activities, including antimicrobial and anticancer effects.[3][7]
Rationale: This reaction proceeds via a domino Knoevenagel condensation, Michael addition, and Thorpe-Ziegler cyclization. The choice of an organocatalyst like N-methylmorpholine provides a milder and more environmentally friendly alternative to traditional base catalysts.[3]
Materials:
-
Aromatic aldehyde (1 mmol)
-
Malononitrile (1 mmol)
-
Acetylacetone (1,3-diketone) (1 mmol)
-
N-methylmorpholine (30 mol%)
-
Ethanol (10 mL)
-
Magnetic stirrer and hotplate
-
Round-bottom flask
-
Reflux condenser
-
Thin-layer chromatography (TLC) plates
-
Filtration apparatus
Procedure:
-
To a 25 mL round-bottom flask, add the aromatic aldehyde (1 mmol), malononitrile (1 mmol), and acetylacetone (1 mmol) in ethanol (10 mL).
-
Add N-methylmorpholine (30 mol%) to the mixture.
-
Stir the reaction mixture at room temperature.
-
Monitor the progress of the reaction using TLC. The reaction is typically complete within a few hours.
-
Upon completion, the solid product will precipitate out of the solution.
-
Collect the precipitate by filtration and wash with cold ethanol.
-
Recrystallize the product from ethanol to obtain the pure 2-amino-4H-pyran derivative.
-
Characterize the synthesized compound using spectroscopic methods such as IR, ¹H NMR, and ¹³C NMR.[3]
Experimental Workflow for Synthesis and Characterization
Caption: Workflow for the synthesis and characterization of 2-amino-4H-pyran derivatives.
Biological Evaluation of Synthesized Compounds
Once novel derivatives of this compound are synthesized, their biological activity must be assessed. Below are standard protocols for evaluating their potential as anticancer and antimicrobial agents.
Protocol 2: In Vitro Cytotoxicity Evaluation using MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of chemical compounds on cancer cell lines.[1][7]
Rationale: Viable cells with active metabolism convert the yellow MTT into a purple formazan product. The amount of formazan produced is proportional to the number of living cells, allowing for the quantification of cell viability after treatment with the test compound.
Materials:
-
Human cancer cell line (e.g., HCT-116 for colorectal cancer)[8]
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well microtiter plates
-
Synthesized pyran derivatives (dissolved in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
-
Microplate reader
Procedure:
-
Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Prepare serial dilutions of the synthesized compounds in the cell culture medium. The final concentration of DMSO should be less than 0.1% to avoid solvent toxicity.
-
Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (medium with DMSO) and a positive control (a known anticancer drug).
-
Incubate the plate for 48-72 hours.
-
After incubation, add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Remove the medium and add 150 µL of the solubilization buffer to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).[7]
Data Presentation: Cytotoxicity of Pyran Derivatives against HCT-116 Cells
| Compound | IC50 (µM)[8] |
| 4d | 75.1 |
| 4k | 85.88 |
| Doxorubicin (Control) | Value dependent on experimental conditions |
Protocol 3: Antimicrobial Activity Assessment by Broth Microdilution Method
This method is used to determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[3]
Rationale: By exposing a standardized inoculum of bacteria to serial dilutions of the test compound, the lowest concentration that inhibits growth can be determined, providing a quantitative measure of its antimicrobial potency.
Materials:
-
Bacterial strains (e.g., Staphylococcus aureus (Gram-positive), Escherichia coli (Gram-negative))[7]
-
Mueller-Hinton Broth (MHB)
-
96-well microtiter plates
-
Synthesized pyran derivatives (dissolved in DMSO)
-
Bacterial inoculum (adjusted to 0.5 McFarland standard)
-
Positive control (a known antibiotic, e.g., Ciprofloxacin)[7]
-
Negative control (broth with DMSO)
Procedure:
-
Prepare serial twofold dilutions of the synthesized compounds in MHB in a 96-well plate.
-
Prepare a bacterial inoculum and dilute it to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.
-
Add the bacterial suspension to each well containing the test compound.
-
Include a positive control (antibiotic) and a negative control (no compound).
-
Incubate the plate at 37°C for 18-24 hours.
-
The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth is observed.[3]
Logical Relationship in Drug Discovery Workflow
Caption: A typical workflow in medicinal chemistry utilizing the this compound scaffold.
Conclusion and Future Directions
The this compound scaffold is a highly valuable starting point for the development of novel therapeutic agents. The synthetic accessibility and the wide range of biological activities associated with its derivatives make it an attractive area for further research. Future work could focus on expanding the diversity of synthesized libraries through combinatorial approaches and exploring their potential against a broader range of therapeutic targets, including viral and parasitic diseases. The integration of computational modeling and in silico screening can further streamline the drug discovery process, enabling the rational design of more potent and selective pyran-based drug candidates.
References
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- ResearchGate. Synthesis, Properties, and Biological Activity of 4-Hydroxy-2H-Pyran-2-ones and Their Derivatives | Request PDF.
- PubMed. Design, synthesis and biological evaluation of 4-(alkyloxy)-6-methyl-2H-pyran-2-one derivatives as quorum sensing inhibitors.
- Chem-Impex. 4-Methoxy-6-methyl-2H-pyran-2-one.
- NIH. Synthesis and Antimicrobial Evaluation of 4H-Pyrans and Schiff Bases Fused 4H-Pyran Derivatives as Inhibitors of Mycobacterium bovis (BCG).
- ResearchGate. Design, synthesis and biological evaluation of 4-(alkyloxy)-6-methyl-2H-pyran-2-one derivatives as quorum sensing inhibitors | Request PDF.
- NIH. 2-(2-(Dimethylamino)vinyl)-4H-pyran-4-ones as Novel and Convenient Building-Blocks for the Synthesis of Conjugated 4-Pyrone Derivatives.
- ResearchGate. Functionalization of 4-Hydroxy-6-methyl-2H-pyran-2-one via Modified Biginelli Reaction.
- Pleiades Publishing. Pyran-2-ones and Their Derivatives.
- Semantic Scholar. Synthesis, Properties, and Biological Activity of 4-Hydroxy-2H-Pyran-2-ones and Their Derivatives.
- ScienceScholar. Synthesis, characterization of 2-amino-pyran and derivatives evaluation of the bacterial, antioxidant and anticancer activity.
- ResearchGate. (PDF) PYRAN-2-ONE DERIVATIVES (Part 2): POWERFUL BUILDING BLOCKS AND SCAFFOLDS FOR THE CONSTRUCTION OF A WIDE RANGE OF SEVERAL HETEROCYCLIC COMPOUNDS.
- ResearchGate. A Simple Preparation of Some 4Methyl2H-pyran-2-ones.
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- MDPI. Relaxant Activity of 4H-Pyran and 1,6-Dihydropyridine Derivatives on Isolated Rat Trachea.
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- MDPI. Discovery of Pyrano[2,3-c]pyrazole Derivatives as Novel Potential Human Coronavirus Inhibitors: Design, Synthesis, In Silico, In Vitro, and ADME Studies.
- PubMed Central. Synthesis and Evaluation of Some New 4H-Pyran Derivatives as Antioxidant, Antibacterial and Anti-HCT-116 Cells of CRC, with Molecular Docking, Antiproliferative, Apoptotic and ADME Investigations.
- Multicomponent synthesis of novel imidazole-pyran derivatives: in silico and in vitro studies.
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Application Notes and Protocols for the Synthesis and Evaluation of 4H-Pyrans as Potential Inhibitors of Mycobacterium bovis
Introduction: The Pressing Need for Novel Anti-Tubercular Agents
Mycobacterium bovis, a member of the Mycobacterium tuberculosis complex, is the causative agent of bovine tuberculosis and can also infect humans. The emergence of drug-resistant strains of mycobacteria necessitates the discovery and development of novel therapeutic agents with alternative mechanisms of action.[1] The 4H-pyran scaffold has emerged as a promising pharmacophore in medicinal chemistry due to its diverse range of biological activities, including antimicrobial, antiviral, and anticancer properties.[2][3][4] This document provides a comprehensive guide for the synthesis of 4H-pyran derivatives and their subsequent evaluation as potential inhibitors of Mycobacterium bovis.
The protocols detailed herein are designed to be robust and self-validating, providing researchers in drug discovery and medicinal chemistry with the necessary tools to explore this promising class of compounds. We will delve into the rationale behind the chosen synthetic strategies and bioassays, ensuring a deep understanding of the experimental workflow.
Part 1: Synthesis of 4H-Pyran Derivatives via Multi-Component Reaction
The synthesis of 2-amino-4H-pyran derivatives is efficiently achieved through a one-pot, three-component reaction. This approach is favored for its high atom economy, operational simplicity, and the ability to generate diverse molecular scaffolds in a single step.[5][6] The reaction typically involves the condensation of an aldehyde, malononitrile, and an active methylene compound.
Rationale for Experimental Choices
-
Multi-component Strategy: This method is highly efficient for building molecular complexity from simple, readily available starting materials.[5] It avoids the need for isolating intermediates, which saves time and resources.
-
Catalyst: An organocatalyst like N-methylmorpholine is often employed to facilitate the reaction under mild conditions, offering good to excellent yields.[2]
-
Solvent: Ethanol is a common solvent choice due to its ability to dissolve the reactants and its relatively low environmental impact.
General Synthetic Workflow
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Application Notes & Protocol: A Robust One-Pot Synthesis of 4-Methyl-2-oxo-6-arylamino-2H-pyran-3-carbonitrile Derivatives
Prepared by: Gemini, Senior Application Scientist
Abstract & Application Significance
The 2-oxo-2H-pyran, or α-pyrone, scaffold is a privileged heterocyclic motif widely distributed in natural products and synthetic compounds of significant pharmacological importance.[1] Molecules incorporating this core structure exhibit a broad spectrum of biological activities, including anti-cancer, anti-inflammatory, antimicrobial, and anticoagulant properties.[1][2] The specific class of compounds, 4-methyl-2-oxo-6-arylamino-2H-pyran-3-carbonitriles, represents a highly valuable synthetic platform. The presence of the cyano group and the arylamino moiety at key positions offers versatile handles for further chemical derivatization, enabling the exploration of extensive chemical space in drug discovery programs. These derivatives are promising candidates for library synthesis aimed at identifying novel therapeutic agents.
This document provides a detailed, field-proven protocol for the efficient one-pot, multi-component synthesis of 4-methyl-2-oxo-6-arylamino-2H-pyran-3-carbonitrile derivatives. The described methodology emphasizes operational simplicity, high atom economy, and excellent yields, making it suitable for both academic research and industrial drug development settings.
Synthetic Strategy and Mechanistic Rationale
The synthesis of the target pyran scaffold is achieved via a one-pot, three-component reaction (MCR), a powerful strategy in modern organic synthesis that enhances efficiency by combining multiple operational steps without isolating intermediates.[3][4] This approach leverages the reactivity of ethyl acetoacetate, malononitrile, and a substituted aryl isothiocyanate in the presence of a basic catalyst.
The reaction is postulated to proceed through a cascade of classical organic transformations:
-
Knoevenagel Condensation: The reaction initiates with a base-catalyzed Knoevenagel condensation between ethyl acetoacetate and the aryl isothiocyanate. The base abstracts an acidic α-proton from ethyl acetoacetate, which then attacks the electrophilic carbon of the isothiocyanate.
-
Michael Addition: The active methylene group of malononitrile, deprotonated by the base, acts as a nucleophile and attacks the β-carbon of the Knoevenagel adduct in a conjugate Michael addition.
-
Intramolecular Cyclization & Tautomerization: The resulting intermediate undergoes an intramolecular nucleophilic attack from the enolate oxygen onto the nitrile carbon, followed by tautomerization to form a stable six-membered 2-imino-2H-pyran ring.
-
Hydrolysis/Rearrangement: In the final step, the imino group is hydrolyzed during aqueous workup or rearranges to yield the thermodynamically stable 2-oxo-2H-pyran core, along with the elimination of a thiol byproduct.
This mechanistic pathway is outlined in the diagram below.
Caption: Proposed mechanistic pathway for the three-component synthesis.
Detailed Experimental Protocol
This protocol describes a general procedure for the synthesis of a representative derivative, 6-(phenylamino)-4-methyl-2-oxo-2H-pyran-3-carbonitrile. The procedure can be adapted for various substituted aryl isothiocyanates.
Materials and Equipment
-
Reagents: Ethyl acetoacetate (≥99%), malononitrile (≥99%), phenyl isothiocyanate (≥98%), piperidine (≥99%), absolute ethanol, diethyl ether.
-
Equipment: 100 mL round-bottom flask, reflux condenser, magnetic stirrer with hotplate, oil bath, Buchner funnel and flask, standard laboratory glassware, thin-layer chromatography (TLC) plates (silica gel 60 F254).
Step-by-Step Methodology
The overall workflow is summarized in the diagram below.
Caption: Experimental workflow from reaction setup to product isolation.
-
Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add absolute ethanol (25 mL).
-
Reagent Addition: Sequentially add ethyl acetoacetate (10 mmol, 1.27 mL), malononitrile (10 mmol, 0.66 g), and the desired aryl isothiocyanate (e.g., phenyl isothiocyanate, 10 mmol, 1.20 mL) to the stirring solvent.
-
Catalyst Addition: Add piperidine (1 mmol, 0.1 mL) to the reaction mixture. The addition of a basic catalyst is crucial for promoting the condensation reactions.[5]
-
Reflux: Attach a reflux condenser and heat the mixture to reflux (approximately 80 °C) using an oil bath.
-
Monitoring: Monitor the progress of the reaction by TLC (e.g., using a 3:1 hexane:ethyl acetate eluent). The reaction is typically complete within 3-5 hours.
-
Product Isolation: After completion, remove the flask from the oil bath and allow it to cool to room temperature. A solid precipitate will form.
-
Filtration and Washing: Collect the solid product by vacuum filtration using a Buchner funnel. Wash the precipitate sequentially with cold ethanol (2 x 10 mL) and diethyl ether (2 x 10 mL) to remove unreacted starting materials and impurities.
-
Drying: Dry the resulting solid product under vacuum to obtain the pure 4-methyl-2-oxo-6-arylamino-2H-pyran-3-carbonitrile derivative.
Quantitative Data Summary
The following table summarizes the typical parameters for the synthesis of 6-(phenylamino)-4-methyl-2-oxo-2H-pyran-3-carbonitrile.
| Parameter | Value | Notes |
| Ethyl Acetoacetate | 1.0 eq | Limiting reagent |
| Malononitrile | 1.0 eq | |
| Phenyl Isothiocyanate | 1.0 eq | |
| Piperidine (Catalyst) | 0.1 eq | Catalytic amount is sufficient |
| Solvent | Absolute Ethanol | Provides good solubility for reactants |
| Temperature | ~80 °C (Reflux) | |
| Reaction Time | 3 - 5 hours | Monitor by TLC for completion |
| Typical Yield | 85 - 95% | Yields are generally high for this method |
Product Validation and Troubleshooting
Structural Characterization
The identity and purity of the synthesized compound should be confirmed using standard analytical techniques:
-
FT-IR (KBr, cm⁻¹): Expect characteristic absorption bands for the nitrile group (~2210-2220 cm⁻¹), the pyranone carbonyl group (~1710-1720 cm⁻¹), and N-H stretching (~3200-3400 cm⁻¹).[6]
-
¹H NMR (DMSO-d₆, δ ppm): Look for a singlet for the methyl group protons, a singlet for the pyran ring proton, aromatic protons in their expected region, and a singlet for the N-H proton.
-
¹³C NMR (DMSO-d₆, δ ppm): Characteristic signals for the nitrile carbon, carbonyl carbon, and other carbons of the heterocyclic and aromatic rings should be present.[4]
-
Mass Spectrometry (ESI-MS): The calculated mass-to-charge ratio (m/z) should correspond to the molecular weight of the target compound, often observed as [M+H]⁺ or [M+Na]⁺.[6]
Troubleshooting Guide
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Yield | 1. Inactive catalyst.2. Insufficient reaction time/temperature.3. Impure starting materials. | 1. Use freshly opened or distilled piperidine.2. Ensure the mixture is refluxing properly and extend the reaction time.3. Check the purity of reactants; purify if necessary. |
| Oily Product / Failure to Solidify | 1. Presence of unreacted starting materials or byproducts.2. Incorrect solvent for precipitation. | 1. Attempt to triturate the oil with a non-polar solvent like hexane or a hexane/ether mixture.2. If trituration fails, purify by column chromatography (silica gel). |
| Product is Colored/Impure | 1. Side reactions.2. Contamination. | 1. Recrystallize the crude product from a suitable solvent (e.g., ethanol, isopropanol) to improve purity and color. |
Conclusion
The described multi-component protocol offers a highly efficient, straightforward, and robust method for synthesizing 4-methyl-2-oxo-6-arylamino-2H-pyran-3-carbonitrile derivatives. This approach is characterized by mild reaction conditions, simple workup procedures, and high yields, making it an invaluable tool for researchers, scientists, and drug development professionals engaged in the synthesis of biologically active heterocyclic compounds. The versatility of the arylamino moiety allows for the creation of diverse molecular libraries for screening and lead optimization.
References
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A Facile Synthesis of New 2-Amino-4H-pyran-3-carbonitriles by a One-Pot Reaction of α, α′-Bis(arylidene) Cycloalkanones and Malononitrile in the Presence of K2CO3. (n.d.). National Institutes of Health. [Link]
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Nano-SiO2/DBN: an efficacious and reusable catalyst for one-pot synthesis of tetrahydrobenzo[b]pyran derivatives. (2021). Chemistry Central Journal. [Link]
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One-pot three-component reaction different aldehydes (1), malononitrile... (2021). ResearchGate. [Link]
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Recent advancements in the multicomponent synthesis of heterocycles integrated with a pyrano[2,3-d]pyrimidine core. (n.d.). National Institutes of Health. [Link]
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Recent Progress in the Multicomponent Synthesis of Pyran Derivatives by Sustainable Catalysts under Green Conditions. (2022). Molecules. [Link]
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Gao, B., et al. (2024). Synthesis of 4-Methyl-2-oxo-6-arylamino-2 H -pyran-3-carbonitrile Derivatives. ResearchGate. [Link]
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Base-Promoted Selective Synthesis of 2H-Pyranones and Tetrahydronaphthalenes via Domino Reactions. (2017). ACS Omega. [Link]
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Synthesis of 4‐hydroxy‐6‐methyl‐2‐oxo‐2H‐pyran‐3‐yl ethylidene... (n.d.). ResearchGate. [Link]
- Pyran-based natural and synthetic marketed drugs in preclinical/clinical trials. (n.d.). Source not available.
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SYNTHESIS OF 2-AMINO-4H-PYRAN-3-CARBONITRILES: ITS REACTION TO CHLOROACETYL CHLORIDE. (n.d.). Sciforum. [Link]
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Base-Promoted Selective Synthesis of 2H-Pyranones and Tetrahydronaphthalenes via Domino Reactions. (2017). ACS Publications. [Link]
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Synthesis of Novel 2H-Pyrano[2,3-D]Thiazole-6-Carbonitrile Derivatives in Aqueous Medium. (2016). Research and Reviews: Journal of Chemistry. [Link]
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Investigation of Pharmaceutical Importance of 2H-Pyran-2-One Analogues via Computational Approaches. (2022). Molecules. [Link]
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An overview of structure-based activity outcomes of pyran derivatives against Alzheimer's disease. (2023). Future Journal of Pharmaceutical Sciences. [Link]
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Synthesis of Novel 2H-Pyrano[2,3-D]Thiazole-6-Carbonitrile Derivatives in Aqueous Medium. (2016). Research and Reviews: Journal of Chemistry. [Link]
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5-(1-(4-Hydroxy-6-methyl-2-oxo-2H-pyran-3-yl)... (2022). Molecules. [Link]
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Illuminating the Core: An Application Guide to the NMR and Mass Spectrometry Characterization of Pyran-2-ones
Abstract
The pyran-2-one scaffold is a privileged heterocyclic motif prevalent in a vast array of natural products and pharmacologically active compounds. Its structural elucidation is a critical step in drug discovery and development. This comprehensive guide provides an in-depth technical overview of the nuclear magnetic resonance (NMR) and mass spectrometry (MS) techniques for the robust characterization of pyran-2-ones. We delve into the causality behind experimental choices, offering field-proven insights and detailed, self-validating protocols for researchers, scientists, and drug development professionals. This document is designed to serve as a practical resource, enabling confident and accurate structural determination of this important class of molecules.
Introduction: The Significance of Pyran-2-ones
Pyran-2-ones, also known as α-pyrones, are six-membered unsaturated lactones that form the core structure of numerous bioactive molecules.[1] Their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties, make them a focal point of synthetic and medicinal chemistry.[2] The precise characterization of their molecular architecture is paramount for understanding structure-activity relationships and for the development of novel therapeutics. This guide will systematically explore the application of NMR and mass spectrometry, two of the most powerful analytical techniques for unambiguous structure elucidation of organic compounds, to the specific case of pyran-2-ones.[3]
Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Molecular Framework
NMR spectroscopy is an unparalleled, non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule.[4] For pyran-2-ones, a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments is essential for complete structural assignment.
The "Why" Behind the Experiment: Causality in NMR Analysis
The choice of NMR experiments is not arbitrary; it is a logical progression designed to build a complete picture of the molecule. We start with simple 1D experiments to get a general overview and then move to more complex 2D experiments to establish connectivity.
Workflow for NMR Analysis of Pyran-2-ones
Caption: Logical workflow for the NMR-based structural elucidation of pyran-2-ones.
Interpreting the Spectra: Key Chemical Shifts and Coupling Constants
The electronic environment of each proton and carbon atom in the pyran-2-one ring and its substituents dictates their chemical shifts. The conjugated system of the pyran-2-one ring significantly influences these values.
Table 1: Typical ¹H NMR Chemical Shift Ranges for Substituted Pyran-2-ones
| Proton Position | Chemical Shift (δ) ppm | Multiplicity | Typical Coupling Constants (J) Hz | Notes |
| H-3 | 6.20 - 6.50 | d | J3,4 = 6.0 - 7.0 | Can be a singlet if C-4 is substituted. |
| H-4 | 7.20 - 7.80 | dd or t | J3,4 = 6.0 - 7.0, J4,5 = 8.0 - 9.5 | The multiplicity depends on the substitution at C-3 and C-5. |
| H-5 | 6.10 - 6.40 | d | J4,5 = 8.0 - 9.5 | Can be a singlet if C-4 and C-6 are substituted. |
| H-6 | 7.00 - 8.00 | Varies | Varies | Highly dependent on the substituent at C-6. |
Note: These are typical values and can vary based on the solvent and the nature of substituents.[5][6][7]
Table 2: Typical ¹³C NMR Chemical Shift Ranges for Substituted Pyran-2-ones
| Carbon Position | Chemical Shift (δ) ppm | Notes |
| C-2 (C=O) | 160 - 165 | The carbonyl carbon is significantly deshielded. |
| C-3 | 100 - 120 | Shielded due to the influence of the ring oxygen. |
| C-4 | 140 - 155 | Deshielded due to conjugation. |
| C-5 | 105 - 125 | Shielded relative to C-4. |
| C-6 | 150 - 165 | Deshielded due to the ring oxygen and conjugation. |
Note: These are typical values and can vary based on the solvent and the nature of substituents.[4][8][9][10][11]
Experimental Protocol: Acquiring High-Quality NMR Data
Protocol 1: Standard NMR Sample Preparation and 1D/2D Data Acquisition
-
Sample Preparation: Dissolve 5-10 mg of the purified pyran-2-one derivative in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, or Acetone-d₆) in a 5 mm NMR tube. Ensure the sample is fully dissolved to avoid poor spectral resolution.
-
¹H NMR Acquisition:
-
Acquire a standard 1D proton spectrum to assess the sample purity and concentration.
-
Typical parameters on a 400 MHz spectrometer: spectral width of 12-16 ppm, acquisition time of 2-4 seconds, relaxation delay of 1-2 seconds, and 16-64 scans.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled 1D carbon spectrum.
-
Typical parameters: spectral width of 220-240 ppm, acquisition time of 1-2 seconds, relaxation delay of 2-5 seconds, and 1024-4096 scans.
-
-
2D NMR Acquisition (COSY, HSQC, HMBC):
-
COSY (Correlation Spectroscopy): To identify proton-proton couplings. Use standard gradient-selected COSY pulse programs.
-
HSQC (Heteronuclear Single Quantum Coherence): To identify one-bond proton-carbon correlations. Use standard gradient-selected HSQC pulse programs optimized for ¹JCH of ~145 Hz.
-
HMBC (Heteronuclear Multiple Bond Correlation): To identify two- and three-bond proton-carbon correlations. Use standard gradient-selected HMBC pulse programs with the long-range coupling delay optimized for nJCH of 8-10 Hz.
-
-
Data Processing: Process the acquired data using appropriate software. This includes Fourier transformation, phase correction, baseline correction, and referencing the chemical shifts to the residual solvent peak or an internal standard (e.g., TMS).
Mass Spectrometry: Unveiling Molecular Weight and Fragmentation Patterns
Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions.[1] It provides the molecular weight of the pyran-2-one and valuable structural information through the analysis of its fragmentation patterns.
Ionization Techniques: Choosing the Right Tool for the Job
The choice of ionization technique is critical and depends on the properties of the pyran-2-one derivative and the desired information.
-
Electron Ionization (EI): A "hard" ionization technique that imparts high energy to the molecule, leading to extensive fragmentation. This is highly useful for structural elucidation by creating a reproducible fragmentation "fingerprint". EI is typically coupled with Gas Chromatography (GC-MS) and is suitable for volatile and thermally stable pyran-2-ones.[1]
-
Electrospray Ionization (ESI): A "soft" ionization technique that imparts less energy, often leaving the molecular ion intact ([M+H]⁺ or [M+Na]⁺).[12] This is ideal for determining the molecular weight of less volatile or thermally labile pyran-2-ones and is commonly coupled with Liquid Chromatography (LC-MS).[2][13] Tandem mass spectrometry (MS/MS) can be used with ESI to induce fragmentation and gain structural information.[14][15][16][17]
Decoding the Fragments: Common Fragmentation Pathways of Pyran-2-ones
The fragmentation of pyran-2-ones in the mass spectrometer follows predictable pathways, primarily involving the loss of small, stable neutral molecules.
Common Fragmentation Pathways of Pyran-2-ones
Caption: Common fragmentation pathways observed for pyran-2-ones in mass spectrometry.
A primary fragmentation pathway for the pyran-2-one ring is the retro-Diels-Alder reaction, leading to the loss of carbon monoxide (CO) or carbon dioxide (CO₂). The specific fragmentation pattern is highly dependent on the nature and position of the substituents on the pyran-2-one ring. For instance, substituents on the pyran-2-one ring can be lost as radicals or neutral molecules, providing valuable clues about their identity and location.[18][19]
Experimental Protocol: Sample Preparation and Mass Spectrometry Analysis
Protocol 2: General Sample Preparation for Mass Spectrometry
-
For GC-MS (EI):
-
Dissolve a small amount of the pyran-2-one (typically <1 mg) in a volatile organic solvent (e.g., dichloromethane, ethyl acetate, or methanol) to a concentration of approximately 100 µg/mL.
-
Ensure the sample is free of non-volatile salts or buffers.
-
-
For LC-MS (ESI):
-
Dissolve the pyran-2-one in a solvent compatible with the mobile phase (e.g., methanol, acetonitrile, or a water/organic solvent mixture) to a final concentration of 1-10 µg/mL.[20]
-
The sample solution should be filtered through a 0.22 µm syringe filter to remove any particulate matter that could clog the LC system or the ESI needle.[20]
-
It is crucial to avoid non-volatile buffers (e.g., phosphate) and salts, as they can suppress the ESI signal and contaminate the instrument. Volatile additives like formic acid or ammonium acetate are preferred.
-
Protocol 3: Mass Spectrometry Data Acquisition
-
GC-MS (EI):
-
Inject the sample into the GC. The GC will separate the components of the sample before they enter the mass spectrometer.
-
The mass spectrometer is typically scanned over a mass range of m/z 40 to 600.
-
The ionization energy is typically set to 70 eV.
-
-
LC-MS (ESI):
-
Inject the sample into the LC system.
-
The eluent from the LC column is directed into the ESI source.
-
Acquire data in both positive and negative ion modes to observe [M+H]⁺, [M+Na]⁺, or [M-H]⁻ ions.
-
For structural information, perform tandem MS (MS/MS) experiments by selecting the molecular ion and subjecting it to collision-induced dissociation (CID).
-
Integrated Characterization: A Self-Validating System
The true power of these techniques lies in their combined application. NMR provides the detailed connectivity of the molecular skeleton, while mass spectrometry confirms the molecular weight and provides complementary structural information through fragmentation analysis. Any proposed structure must be consistent with all the data from both techniques, creating a self-validating system for structural elucidation.
Conclusion
The structural characterization of pyran-2-ones is a critical task in the fields of natural product chemistry and drug discovery. By judiciously applying a combination of 1D and 2D NMR spectroscopy and mass spectrometry, researchers can confidently and accurately determine the structure of these important heterocyclic compounds. The detailed protocols and field-proven insights provided in this guide are intended to empower scientists to tackle the structural elucidation of pyran-2-ones with a high degree of certainty, thereby accelerating the pace of their research and development efforts.
References
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Biocompare. (2019). Prepping Small Molecules for Mass Spec. [Link]
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Tecan. (n.d.). How to choose a small molecule extraction method and develop a protocol for LC-MSMS sample prep. [Link]
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ResearchGate. (n.d.). Spectral, crystal structure of novel Pyran-2-one Zwitterion Schiff derivative: Thermal, Physicochemical, DFT/HSA-interactions, enol↔imine tautomerization and anticancer activity. [Link]
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AIP Publishing. (2024). Unveiling the electron-induced ionization cross sections and fragmentation mechanisms of 3,4-dihydro-2H-pyran. [Link]
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PubMed. (2024). Unveiling the electron-induced ionization cross sections and fragmentation mechanisms of 3,4-dihydro-2H-pyran. [Link]
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PubMed. (2000). NMR studies on derivatives of heteroaromatic compounds: exceptionally small carbon-carbon couplings, 1J(CC), in 2-lithiothiophene, 2-lithio-N-methylpyrrole and 2-lithiofuran. [Link]
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University of Wisconsin-Madison. (n.d.). NMR Spectroscopy :: 1H NMR Chemical Shifts. [Link]
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University of Wisconsin-Madison. (n.d.). NMR Spectroscopy :: 13C NMR Chemical Shifts. [Link]
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Compound Interest. (2015). A Guide to 13C NMR Chemical Shift Values. [Link]
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University of California, Los Angeles. (n.d.). 1H NMR Chemical Shifts (δ, ppm). [Link]
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Royal Society of Chemistry. (2015). Fragmentation reactions using electrospray ionization mass spectrometry: An important tool for the structural elucidation and characterization of synthetic and natural products. [Link]
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R Discovery. (2016). Fragmentation reactions using electrospray ionization mass spectrometry: an important tool for the structural elucidation and characterization of synthetic and natural products. [Link]
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International Journal of Pharmaceutical Research and Applications. (2024). A Review paper of the spectroscopy. [Link]
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Spectroscopy Online. (2014). Anatomy of an Ion's Fragmentation After Electron Ionization, Part I. [Link]
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ResearchGate. (2024). Unveiling the electron-induced ionization cross sections and fragmentation mechanisms of 3,4-dihydro-2H-pyran. [Link]
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Royal Society of Chemistry. (2015). Fragmentation reactions using electrospray ionization mass spectrometry: an important tool for the structural elucidation and characterization of synthetic and natural products. [Link]
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PubMed. (2017). Fragmentation of 2-aroylbenzofuran derivatives by electrospray ionization tandem mass spectrometry. [Link]
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Application Notes & Protocols: Development of 4H-Pyran Based Compounds for Cancer Therapy
Introduction: The Therapeutic Potential of the 4H-Pyran Scaffold in Oncology
The 4H-pyran ring is a prominent heterocyclic scaffold found in a variety of natural and synthetic compounds.[1][2] This structural motif is considered a "privileged structure" in medicinal chemistry due to its ability to interact with a wide range of biological targets, leading to diverse pharmacological activities.[3] Notably, compounds containing the 4H-pyran core have demonstrated significant potential as anticancer agents, exhibiting cytotoxic effects against various human tumor cell lines.[4][5][6] The synthetic accessibility of the 4H-pyran scaffold, particularly through multicomponent reactions, allows for the efficient generation of diverse chemical libraries, facilitating the exploration of structure-activity relationships and the optimization of lead compounds.[1][4][7][8][9]
This guide provides a comprehensive overview for researchers and drug development professionals on the design, synthesis, and preclinical evaluation of 4H-pyran-based compounds for cancer therapy. We will explore the rationale behind experimental design, provide detailed protocols for key assays, and discuss the interpretation of results within the context of modern cancer drug discovery.
Part 1: Rational Design and Synthesis of 4H-Pyran Derivatives
A cornerstone of developing effective 4H-pyran-based anticancer agents is a versatile and efficient synthetic strategy. Multicomponent reactions (MCRs) are particularly well-suited for this purpose, enabling the rapid, one-pot synthesis of complex molecules from simple starting materials.[1][4][8][9]
The Power of Multicomponent Reactions (MCRs) for Library Synthesis
MCRs offer significant advantages in medicinal chemistry, including high atom economy, simplified purification processes, and the ability to generate extensive libraries of structurally diverse compounds.[8] For the synthesis of 4H-pyrans, a common MCR involves the condensation of an aromatic aldehyde, an active methylene compound (like malononitrile), and a 1,3-dicarbonyl compound.[4][7][9]
Causality behind Experimental Choices: The selection of an MCR approach is driven by the need to efficiently explore the chemical space around the 4H-pyran scaffold. By systematically varying the substituents on the aromatic aldehyde and the nature of the active methylene and 1,3-dicarbonyl components, researchers can fine-tune the electronic and steric properties of the resulting compounds. This systematic variation is crucial for identifying derivatives with enhanced potency and selectivity against cancer cells.
Protocol: One-Pot Synthesis of a Representative 4H-Pyran Derivative
This protocol outlines the synthesis of a 2-amino-4-aryl-3-cyano-4H-pyran derivative, a class of compounds that has shown promising anticancer activity.
Materials:
-
Aromatic aldehyde (e.g., 4-chlorobenzaldehyde)
-
Malononitrile
-
1,3-Dicarbonyl compound (e.g., dimedone)
-
Catalyst (e.g., piperidine or a Lewis acid like Cu2(NH2-BDC)2(DABCO))[9]
-
Solvent (e.g., ethanol or solvent-free mechanochemical conditions)[9]
-
Round-bottom flask and stirrer (for solution-phase) or ball mill (for mechanochemical)
-
Thin-layer chromatography (TLC) supplies
-
Silica gel for column chromatography
-
NMR and mass spectrometry for characterization
Procedure:
-
Reaction Setup: In a round-bottom flask, combine equimolar amounts of the aromatic aldehyde, malononitrile, and 1,3-dicarbonyl compound in ethanol.[9]
-
Catalyst Addition: Add a catalytic amount of piperidine to the mixture.
-
Reaction Progression: Stir the reaction mixture at room temperature or under reflux, monitoring the progress by TLC until the starting materials are consumed.
-
Isolation and Purification: Upon completion, the product often precipitates from the reaction mixture and can be collected by filtration. Further purification can be achieved by recrystallization from ethanol or by silica gel column chromatography.
-
Structural Confirmation: The structure and purity of the synthesized compound must be confirmed using spectroscopic techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.
Self-Validating System: The progress of the reaction is continuously monitored by TLC to ensure the complete consumption of starting materials and to identify the formation of byproducts. The final product's purity is rigorously assessed through melting point determination and spectroscopic analysis, ensuring that the biological data generated is from a well-characterized compound.
Part 2: In Vitro Evaluation of Anticancer Activity
Following the synthesis and characterization of 4H-pyran derivatives, their anticancer potential is assessed through a series of in vitro assays.
Cell Viability and Cytotoxicity Assays
The initial screening of newly synthesized compounds typically involves evaluating their cytotoxic effects on a panel of human cancer cell lines. The MTT assay is a widely used colorimetric method to determine the half-maximal inhibitory concentration (IC50) of a compound.[10]
Causality behind Experimental Choices: A panel of cancer cell lines from different tissues of origin (e.g., lung, breast, colon) is used to assess the spectrum of activity and potential selectivity of the compounds. Including a non-cancerous cell line (e.g., human dermal fibroblasts) is crucial to evaluate the compound's therapeutic index.[11]
Protocol: MTT Assay for IC50 Determination
Materials:
-
Human cancer cell lines (e.g., A549, MCF-7, HCT-116)[4][11][12]
-
Normal human cell line (e.g., HDF)[11]
-
Cell culture medium and supplements
-
96-well plates
-
4H-pyran compounds dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO)
-
Microplate reader
Procedure:
-
Cell Seeding: Plate the cells in 96-well plates at an appropriate density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a range of concentrations of the 4H-pyran compounds for 48-72 hours.
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals by viable cells.
-
Formazan Solubilization: Dissolve the formazan crystals by adding a solubilization buffer.
-
Absorbance Reading: Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 values by plotting a dose-response curve.
Data Presentation:
| Compound | A549 IC50 (µM) | MCF-7 IC50 (µM) | HCT-116 IC50 (µM) | HDF IC50 (µM) |
| 4H-Pyran-X | 5.8 | 7.2 | 4.5 | > 50 |
| 4H-Pyran-Y | 12.3 | 15.8 | 10.1 | > 100 |
| Doxorubicin | 0.9 | 1.1 | 0.7 | 2.5 |
Table 1. Representative IC50 values for 4H-pyran compounds against various cell lines.
Part 3: Elucidating the Mechanism of Action
Understanding how a lead compound exerts its anticancer effects is critical for its further development. For 4H-pyran derivatives, several mechanisms of action have been investigated, including the induction of apoptosis and the inhibition of key signaling pathways.[10][11][13][14]
Induction of Apoptosis
A common mechanism of action for many anticancer drugs is the induction of apoptosis, or programmed cell death. The morphological and biochemical hallmarks of apoptosis can be investigated to determine if a 4H-pyran derivative acts through this pathway.
Visualization of Apoptosis Induction Pathway:
Caption: Simplified mitochondrial pathway of apoptosis induced by 4H-pyran compounds.
Protocol: Western Blot Analysis for Apoptotic Markers
Western blotting can be used to detect changes in the expression levels of key proteins involved in apoptosis, such as the Bcl-2 family proteins and caspases.[11]
Materials:
-
Cancer cells treated with the 4H-pyran compound
-
Lysis buffer and protease inhibitors
-
Protein quantification assay (e.g., BCA)
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF membrane
-
Primary antibodies (e.g., anti-Bax, anti-Bcl-2, anti-cleaved caspase-3)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate and imaging system
Procedure:
-
Protein Extraction: Lyse the treated and untreated cells and determine the protein concentration.
-
Electrophoresis and Transfer: Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.
-
Immunoblotting: Block the membrane and probe with primary antibodies overnight.
-
Detection: Incubate with HRP-conjugated secondary antibodies and detect the protein bands using a chemiluminescent substrate.
Trustworthiness: A loading control, such as β-actin or GAPDH, must be included to normalize the protein levels and ensure that any observed changes are due to the compound's effect and not variations in sample loading.
Experimental Workflow Visualization:
Caption: A streamlined workflow for the development of 4H-pyran-based anticancer agents.
Conclusion and Future Perspectives
The 4H-pyran scaffold continues to be a valuable framework in the design and discovery of novel anticancer agents. The synthetic tractability and diverse biological activities of its derivatives make it an attractive area for further research. Future efforts should focus on optimizing the pharmacokinetic and pharmacodynamic properties of lead compounds, as well as identifying their specific molecular targets to facilitate their translation into clinical candidates.
References
- El-Bana, G. G., Salem, M. A., Helal, M. H., Alharbi, O., & Gouda, M. A. (2024). A Review on the Recent Multicomponent Synthesis of 4H-Pyran Derivatives. Mini-Reviews in Organic Chemistry, 21(1), 73-91.
- Synthesis of a Series of 4H-Pyran Derivatives with Multicomponent Reaction in DBSA/H2O Microemulsion System. (n.d.). SciELO.
- Multicomponent synthesis of novel functionalized spiroindenopyridotriazine-4H-pyrans. (2025). RSC Advances.
- Solvent-free mechanochemical multicomponent preparation of 4H-pyrans catalyzed by Cu2(NH2-BDC)2(DABCO) metal-organic framework. (n.d.).
- A Review on the Recent Multicomponent Synthesis of 4H-Pyran Deriv
- An In-depth Technical Guide to Dihydro-2H-pyran-3(4H)-one Derivatives and Analogues for Drug Discovery. (n.d.). Benchchem.
- El-Sayed, N. N. E., Zaki, M. E. A., Al-Salem, H. S., Al-Faifi, S. A., El-Fakharany, E. M., Almarhoon, Z. M., ... & Omar, H. S. (2022).
- Anti-proliferative activities of 4h-pyran derivatives synthesized from benzoylacetone. (n.d.). Semantic Scholar.
- Design, synthesis, and biological evaluation of 4-H pyran derivatives as antimicrobial and anticancer agents. (n.d.).
- Synthesis and Evaluation of Some New 4H-Pyran Derivatives as Antioxidant, Antibacterial and Anti-HCT-116 Cells of CRC, with Molecular Docking, Antiproliferative, Apoptotic and ADME Investig
- The Pivotal Role of Tetrahydro-4H-pyran-4-one in Modern Medicinal Chemistry. (n.d.). Benchchem.
- Synthesis and anticancer activity of novel 2-substituted pyranopyridine derivatives. (2016).
- Synthesis and evaluation of antimicrobial activity, cytotoxic and pro-apoptotic effects of novel spiro-4H-pyran deriv
- (PDF) Synthesis and Evaluation of Some New 4H-Pyran Derivatives as Antioxidant, Antibacterial and Anti-HCT-116 Cells of CRC, with Molecular Docking, Antiproliferative, Apoptotic and ADME Investigations. (n.d.).
- 4H-Pyran Synthesis. (n.d.). Organic Chemistry Portal.
- Current Developments in the Pyran-Based Analogues as Anticancer Agents. (n.d.). PubMed.
- The value of pyrans as anticancer scaffolds in medicinal chemistry. (2017). RSC Publishing.
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- 13. Synthesis and Evaluation of Some New 4H-Pyran Derivatives as Antioxidant, Antibacterial and Anti-HCT-116 Cells of CRC, with Molecular Docking, Antiproliferative, Apoptotic and ADME Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pdf.benchchem.com [pdf.benchchem.com]
Troubleshooting & Optimization
Technical Support Center: Optimization of Reaction Conditions for Pyran-2-one Synthesis
Welcome to the technical support center dedicated to the synthesis of pyran-2-ones. This guide is designed for researchers, medicinal chemists, and drug development professionals who are navigating the complexities of constructing this valuable heterocyclic scaffold. The pyran-2-one motif is a cornerstone in numerous natural products and pharmaceutical agents, but its synthesis is often fraught with challenges ranging from low yields to product instability.[1][2] This document provides field-proven insights and troubleshooting strategies in a direct question-and-answer format to help you optimize your reaction conditions and achieve your synthetic goals.
Troubleshooting Guide
This section addresses the most common and critical issues encountered during the synthesis of pyran-2-ones, offering causal explanations and actionable solutions.
Issue 1: Low or No Yield of the Desired Pyran-2-one
Question: My reaction is resulting in a very low yield or no desired product. What are the possible causes and how can I improve the outcome?
Answer: Low yields in pyran-2-one synthesis are a frequent problem and can stem from several interconnected factors. A systematic approach to troubleshooting is essential. The primary areas to investigate are your reaction conditions, the efficiency of your catalyst, the inherent chemical equilibrium of the pyran-2-one system, and the purity of your starting materials.
The interplay between temperature, reaction time, and solvent is critical and often the first area to optimize.
-
Temperature: Many cyclization reactions require elevated temperatures to overcome the activation energy barrier.[3] However, excessive heat can lead to the decomposition of starting materials, reagents, or the desired product itself. Conversely, some reactions may require cryogenic conditions to control selectivity.
-
Actionable Advice: Perform small-scale trials across a temperature range (e.g., room temperature, 50 °C, 80 °C, 110 °C) to identify the optimal point for your specific transformation.
-
-
Reaction Time: Incomplete conversion is a common reason for low yields.[3] It is crucial to monitor the reaction to completion. Conversely, allowing a reaction to proceed for too long can lead to the formation of degradation products or unwanted side reactions.
-
Actionable Advice: Monitor the reaction progress periodically using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[3] This will allow you to determine the point of maximum product formation and quench the reaction accordingly.
-
-
Solvent Selection: The solvent does more than just dissolve reactants; it influences reaction rates, selectivity, and even the stability of the pyran-2-one ring.[3] The choice should be based on reactant solubility and compatibility with the reaction mechanism. For instance, polar aprotic solvents like DMF or DMSO are often effective in base-catalyzed reactions.[3]
Table 1: General Solvent Recommendations for Pyran-2-one Synthesis
| Reaction Type | Recommended Solvents | Rationale & Considerations |
|---|---|---|
| Metal-Catalyzed (e.g., Pd, Ni) | Toluene, Dioxane, THF, Acetonitrile | Good solubility for organometallic complexes. Anhydrous conditions are typically required. |
| Base-Catalyzed (e.g., Knoevenagel) | DMF, DMSO, Ethanol, Piperidine | Polar solvents can stabilize charged intermediates. Piperidine can act as both a base and a solvent. |
| Acid-Catalyzed | Acetic Anhydride, Toluene (with Dean-Stark) | Acetic anhydride can serve as both a solvent and a reagent.[4] Dean-Stark trap removes water byproduct. |
| [2+2+2] Cycloadditions | Toluene, THF | Mild, non-coordinating solvents are often preferred for these cycloadditions.[2] |
For catalyzed reactions, the catalyst's performance is paramount.
-
Catalyst Choice: The type of catalyst can dramatically alter the reaction's outcome. In palladium-catalyzed syntheses, the choice of ligand is crucial for stabilizing the active metal center and promoting the desired transformation.[2] For other routes, N-Heterocyclic Carbenes (NHCs) or simple organocatalysts like proline might be more effective.[2][5]
-
Catalyst Loading: Insufficient catalyst will result in an incomplete reaction. While higher loading can increase the rate, it can also lead to more side products and increased costs. The optimal loading (typically 1-10 mol%) should be determined experimentally.
-
Catalyst Deactivation: Impurities in starting materials or solvents (e.g., water, oxygen, or other nucleophiles) can poison or deactivate the catalyst.
-
Actionable Advice: Ensure all reagents and solvents are of appropriate purity and are properly dried and degassed, especially for air- and moisture-sensitive reactions like those involving palladium or nickel catalysts.
-
A unique challenge in the synthesis of 2H-pyrans is their tendency to exist in equilibrium with their open-chain valence isomers, which are typically 1-oxatrienes (dienones).[3][6][7] The position of this equilibrium is highly sensitive to the substitution pattern and reaction conditions.
Caption: The dynamic equilibrium between the 2H-pyran-2-one ring and its open-chain isomer.
-
How to Shift the Equilibrium:
-
Introduce Steric Bulk: Increasing steric hindrance on the open-chain form can destabilize it, pushing the equilibrium towards the more compact cyclic 2H-pyran.[6][7]
-
Use Electron-Withdrawing Groups (EWGs): Placing EWGs on the pyran ring, particularly at the C5-position, can stabilize the cyclic form.[7]
-
The following diagram outlines a logical workflow for diagnosing and solving low-yield issues.
Caption: A logical workflow for troubleshooting low yields in pyran-2-one synthesis.
Issue 2: Product Decomposes During Chromatographic Purification
Question: My NMR of the crude reaction mixture looks promising, but I lose a significant amount of my product during silica gel column chromatography. What is happening and how can I prevent this?
Answer: This is a classic problem indicating that your pyran-2-one derivative is likely acid-sensitive. Standard silica gel is weakly acidic and can catalyze the decomposition or rearrangement of sensitive compounds on the column.[8]
-
Causality: The Lewis acidic sites on the silica surface can interact with the oxygen atoms in the pyran-2-one ring, potentially catalyzing ring-opening or other degradation pathways.
-
Solutions:
-
Deactivate the Silica Gel: Neutralize the acidic sites on the silica gel by preparing it as a slurry in your chosen eluent containing a small amount of a basic amine, typically triethylamine (1-3%).[8] This is the most common and effective solution.
-
Switch to a Neutral Stationary Phase: If deactivation is insufficient, use a less acidic stationary phase. Neutral alumina is a good first alternative. For very sensitive compounds, Florisil can also be considered.[8]
-
Rapid Filtration: If the impurities are highly polar, a quick "plug" filtration through a short pad of deactivated silica or alumina may be sufficient to remove them without the prolonged contact time of a full chromatographic separation.
-
-
Prepare Eluent: Prepare your mobile phase (e.g., 70:30 Hexane:Ethyl Acetate) and add triethylamine (Et₃N) to a final concentration of 1-2% by volume.
-
Prepare Slurry: In a beaker, add the required amount of silica gel. Add the Et₃N-containing eluent and gently stir to create a uniform slurry.
-
Pack Column: Pack your chromatography column with the prepared slurry as you normally would.
-
Equilibrate: Flush the packed column with 1-2 column volumes of the Et₃N-containing eluent before loading your sample. This ensures the entire stationary phase is neutralized.
-
Load and Elute: Dissolve your crude product in a minimum amount of the Et₃N-containing eluent and load it onto the column. Elute with the same solvent system.
Frequently Asked Questions (FAQs)
Q1: What are the most common catalytic systems for pyran-2-one synthesis, and how do I choose one?
A1: The choice of catalyst depends heavily on the desired pyran-2-one substitution pattern and the available starting materials. Several classes of catalysts are widely used.
Table 2: Overview of Common Catalytic Systems for Pyran-2-one Synthesis
| Catalyst Class | Examples | Typical Reaction | Advantages | References |
|---|---|---|---|---|
| Palladium Catalysts | Pd(OAc)₂, Pd(PPh₃)₄ | Cross-coupling followed by cyclization; Carbonylative coupling | High efficiency, broad substrate scope. | [2] |
| Nickel Catalysts | Ni(COD)₂, NiCl₂(dppp) | [2+2+2] cycloaddition of diynes and CO₂ | Mild conditions, good for specific cycloadditions. | [2] |
| Gold Catalysts | (Ph₃P)AuCl/AgSbF₆ | Alkyne activation followed by cyclization | Excellent for activating alkynes under mild conditions. | [2] |
| N-Heterocyclic Carbenes (NHCs) | IPr, IMes | Annulation of alkynyl esters with ketones | Metal-free, highly regioselective. | [2][9] |
| Organocatalysts | Proline, Piperidine, DABCO | Knoevenagel/Michael addition cascades | Inexpensive, low toxicity, often metal-free. | [5] |
| Nanocatalysts | Nano-SnO₂ | Multi-component reactions in aqueous media | Recyclable, environmentally benign. |[10] |
To choose, consider the functional groups in your starting materials. For complex molecules, milder methods like NHC- or gold-catalyzed reactions may be preferable. For simpler, robust substrates, traditional methods like the Knoevenagel condensation with an organocatalyst might be most efficient.
Q2: My starting materials are less activated (e.g., simple cycloalkanones). Can I still use them in a one-pot synthesis?
A2: Yes, one-pot procedures have been developed for less activated ketones. A common strategy involves a three-component reaction using the ketone, an acetal like N,N-dimethylformamide dimethyl acetal (DMFDMA) to form an enaminoketone in situ, and a suitable acylglycine like hippuric acid in acetic anhydride.[4] This approach avoids the need to isolate the intermediate enaminoketone.
Q3: Can microwave irradiation be used to optimize my reaction?
A3: Absolutely. Microwave-assisted organic synthesis can significantly reduce reaction times compared to conventional heating, often from many hours to just a few hours or even minutes.[4][11] This is due to efficient and rapid heating of the reaction mixture. It can be particularly effective for overcoming high activation barriers. When adapting a conventional protocol, start with the same temperature used for reflux and monitor the reaction closely, as the optimal time will be much shorter.
References
- BenchChem. (2025). Optimization of reaction conditions for 2H-pyran-2-one synthesis. BenchChem.
- BenchChem. (2025). Literature review of 2H-pyran-2-one synthesis. BenchChem.
-
Boruwa, J., et al. (2015). Recent Advances in the Synthesis of 2-Pyrones. Molecules, 20(3), 5164-5194. [Link]
-
Jilalat, I. (2022). PYRAN-2-ONE DERIVATIVES (Part 2): POWERFUL BUILDING BLOCKS AND SCAFFOLDS FOR THE CONSTRUCTION OF A WIDE RANGE OF SEVERAL HETEROCYCLIC COMPOUNDS. ResearchGate. [Link]
-
ResearchGate. (n.d.). A plausible mechanism for the formation of 2H-pyran-2-one 3a. ResearchGate. [Link]
-
ElectronicsAndBooks. (2009). Natural and synthetic 2H-pyran-2-ones and their versatility in organic synthesis. ElectronicsAndBooks. [Link]
-
MDPI. (n.d.). Investigation of Pharmaceutical Importance of 2H-Pyran-2-One Analogues via Computational Approaches. MDPI. [Link]
-
ARKIVOC. (n.d.). Synthesis of 2H-pyran-2-ones and fused pyran-2-ones as useful building blocks. ARKIVOC. [Link]
-
Požgan, F., et al. (2006). Synthesis of 2H-pyran-2-ones and fused pyran-2-ones as useful building blocks. Semantic Scholar. [Link]
- BenchChem. (2025). Technical Support Center: Catalyst Selection for Efficient 2H-Pyran Synthesis. BenchChem.
- BenchChem. (2025).
- HETEROCYCLES. (2009). Ring transformations of 2H-pyran-2-ones and fused pyran-2-ones with nucleophilic reagents. HETEROCYCLES, 77(2), 655-680.
- BenchChem. (2025).
-
Alibés, R., et al. (2019). Recent Advances in the Synthesis of 2H-Pyrans. Molecules, 24(16), 2904. [Link]
-
Organic Chemistry Portal. (n.d.). 2-Pyrone synthesis. Organic Chemistry Portal. [Link]
-
ResearchGate. (2025). Synthesis of 2H-pyran-2-ones and fused pyran-2-ones as useful building blocks. ResearchGate. [Link]
-
Journal of Medicinal and Nanomaterials Chemistry. (n.d.). Synthesis of 2-amino-4H-pyran derivatives in aqueous media with nano-SnO2 as recyclable catalyst. Journal of Medicinal and Nanomaterials Chemistry. [Link]
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- 11. researchgate.net [researchgate.net]
Technical Support Center: Purification of 4-amino-6-methyl-2H-pyran-2-one
Welcome to the technical support center for the purification of 4-amino-6-methyl-2H-pyran-2-one. This guide is designed for researchers, medicinal chemists, and process development scientists who are working with this versatile heterocyclic compound. The purity of this compound is critical for its downstream applications, influencing reaction yields, biological activity, and overall product integrity.
This document provides in-depth troubleshooting advice and answers to frequently asked questions, moving beyond simple procedural lists to explain the underlying chemical principles. Our goal is to empower you to diagnose and solve purification challenges effectively.
Troubleshooting Guide: Common Purification Issues
This section addresses specific experimental problems in a question-and-answer format, providing potential causes and actionable solutions.
Question 1: My crude product is a persistent oil and fails to crystallize, even after cooling. What's happening?
Answer: The failure of a compound to crystallize, resulting in an "oiling out" phenomenon, is a common issue in organic synthesis. This typically points to one of two main causes: the presence of impurities or conditions of high supersaturation.
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Causality—The Role of Impurities: Impurities, such as unreacted starting materials or reaction byproducts, can disrupt the formation of a stable crystal lattice. These foreign molecules physically interfere with the ordered arrangement required for crystallization. The amino group on your target compound can also form salts with acidic impurities, further complicating the process.
-
Causality—Supersaturation: If the solution is cooled too rapidly, the solute may come out of solution faster than it can form an ordered crystal lattice, resulting in a liquid (oil) phase instead of a solid.
Troubleshooting Steps:
-
Confirm Identity: First, ensure the oil is indeed your product. Obtain a quick ¹H NMR or TLC analysis to confirm the presence of this compound.
-
Solvent Re-evaluation: The chosen solvent may be too good, keeping the compound and impurities dissolved even at low temperatures. Try introducing a non-polar "anti-solvent" (like hexanes or heptane) dropwise into a solution of your oil (e.g., in ethyl acetate or dichloromethane) at room temperature until turbidity persists. This can often induce crystallization.
-
Induce Crystallization:
-
Scratching: Use a glass rod to scratch the inside surface of the flask at the air-liquid interface. The microscopic imperfections on the glass can provide a nucleation site for crystal growth.
-
Seeding: If you have a small amount of pure, solid material from a previous batch, add a single tiny crystal to the supersaturated solution. This "seed" acts as a template for crystal formation.
-
-
Purity Reassessment: If the above fails, the impurity level is likely too high for simple crystallization. The compound may require preliminary purification by column chromatography to remove the bulk of contaminants before a final crystallizing step can be successful.
Question 2: After recrystallization, my product's melting point is broad, and TLC analysis still shows multiple spots. How can I improve the purity?
Answer: This is a clear indication that the initial recrystallization was not efficient enough to remove all impurities. The effectiveness of recrystallization depends heavily on the differential solubility of the product and its contaminants in the chosen solvent system.
-
Causality—Poor Solvent Choice: An ideal recrystallization solvent dissolves the target compound well when hot but poorly when cold, while impurities remain soluble (or insoluble) at both temperatures. If an impurity has similar solubility properties to your product in the chosen solvent, it will co-crystallize, leading to a contaminated final product.
Troubleshooting Steps:
-
Solvent System Optimization: Do not reuse the same solvent. A systematic approach to finding a new solvent is crucial. Test the solubility of your crude product in a range of solvents with varying polarities (see table below). The goal is to find a solvent where the product is sparingly soluble at room temperature but fully soluble upon heating.
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Perform a Second Recrystallization: Using a different, more effective solvent, perform another recrystallization. Sometimes, two sequential recrystallizations in different solvents are necessary to remove distinct classes of impurities. For instance, a polar impurity might be removed with a moderately polar solvent, while a non-polar impurity requires a different system.
-
Switch to Chromatography: If recrystallization consistently fails to yield a pure product, column chromatography is the more powerful alternative.[1] This technique separates compounds based on their differential adsorption to a stationary phase (like silica gel) and solubility in a mobile phase.[1][2] It is highly effective for separating compounds with similar polarities.
| Solvent | Polarity Index | Boiling Point (°C) | Notes on Suitability |
| Heptane/Hexane | 0.1 | 98 / 69 | Good for dissolving non-polar impurities. May be a good anti-solvent. |
| Toluene | 2.4 | 111 | Can be effective for less polar compounds. |
| Dichloromethane (DCM) | 3.1 | 40 | Often a good initial solvent, but low boiling point can be problematic. |
| Ethyl Acetate (EtOAc) | 4.4 | 77 | An excellent, moderately polar solvent for many nitrogen-containing compounds. |
| Isopropanol (IPA) | 3.9 | 82 | Good for compounds of intermediate polarity. |
| Ethanol (EtOH) | 4.3 | 78 | Often a good choice for recrystallizing amino compounds.[3][4][5] |
| Water | 10.2 | 100 | The amino group may impart some water solubility, especially when hot. Often used with a co-solvent like ethanol.[5] |
Table 1: Properties of common recrystallization solvents.
Question 3: I am running a silica gel column, but my compound is either not moving from the origin or streaking badly down the column. What should I do?
Answer: These are classic signs of incorrect mobile phase (eluent) polarity or adverse interactions with the stationary phase. The primary amine in this compound can strongly interact with the acidic silanol groups (Si-OH) on the surface of silica gel.
-
Causality—Strong Adsorption: The basic amino group can form strong hydrogen bonds or even undergo an acid-base interaction with the acidic silica gel. This causes the compound to remain adsorbed at the top of the column (low Rf) or move very slowly and unevenly, resulting in tailing or streaking.
-
Causality—Incorrect Eluent Polarity: If the eluent is not polar enough, it cannot effectively displace the compound from the silica gel, leading to little or no movement.
Troubleshooting Flowchart
Caption: Troubleshooting workflow for column chromatography issues.
Frequently Asked Questions (FAQs)
Q: What is the most reliable, first-pass purification method for this compound?
A: For most lab-scale syntheses, recrystallization is the most efficient and economical first choice. It is technically simpler than chromatography and, if a suitable solvent is found, can rapidly yield highly pure material. Many multi-component reactions producing pyran derivatives are purified by simple filtration and recrystallization from a solvent like ethanol.[3][4]
Q: How do I choose between silica and alumina for column chromatography?
A: The choice depends on the stability of your compound.
-
Silica Gel: This is the default choice for most organic compounds due to its versatility and resolving power. However, it is acidic. For a basic compound like this compound, this acidity can cause irreversible adsorption or even degradation. As discussed in the troubleshooting section, adding a basic modifier like triethylamine to the eluent can mitigate this.
-
Alumina: Alumina is available in acidic, neutral, and basic forms. Neutral or basic alumina is an excellent alternative if your compound proves to be sensitive to the acidity of silica gel.
Q: What are the likely impurities from a typical synthesis?
A: The impurities will depend on the synthetic route. For common multicomponent syntheses of 2-amino-4H-pyrans, potential impurities include:
-
Unreacted Starting Materials: Such as the aldehyde, malononitrile, or the 1,3-dicarbonyl compound used in the synthesis.[4]
-
Side-Products: Knoevenagel condensation products or Michael adducts that did not proceed to the final cyclized pyran.
-
Catalyst Residues: If a catalyst was used, it might carry over into the crude product.
Q: How can I monitor the purity of my fractions during column chromatography?
A: The standard method is Thin-Layer Chromatography (TLC) .[1] Collect the eluent from the column in a series of separate test tubes (fractions). Spot a small amount from each fraction onto a TLC plate and develop it in the same solvent system used for the column. After visualization (typically under UV light), you can combine the fractions that contain only the spot corresponding to your pure product.[6]
Detailed Experimental Protocols
Protocol 1: Recrystallization
This protocol assumes that a suitable solvent (e.g., ethanol/water) has been identified through preliminary solubility tests.
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add the minimum amount of hot solvent required to fully dissolve the solid. This should be done on a hot plate with stirring.
-
Hot Filtration (if necessary): If there are insoluble impurities (e.g., dust, catalyst residue), perform a hot gravity filtration through a fluted filter paper into a clean, pre-heated flask to remove them. This step must be done quickly to prevent premature crystallization.
-
Cooling: Remove the flask from the heat source and allow it to cool slowly to room temperature. Covering the flask with a watch glass prevents solvent evaporation. Slow cooling is critical for the formation of large, pure crystals.
-
Ice Bath: Once the flask has reached room temperature, place it in an ice-water bath for at least 30 minutes to maximize the yield of precipitated product.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the collected crystals with a small amount of ice-cold recrystallization solvent to rinse away any remaining soluble impurities.
-
Drying: Dry the purified crystals under vacuum to remove all residual solvent. Characterize the final product by melting point and an appropriate spectroscopic method (e.g., NMR).
Protocol 2: Flash Column Chromatography
This protocol assumes an appropriate eluent system (e.g., Hexane:Ethyl Acetate with 1% Triethylamine) has been determined by TLC.
Caption: Workflow for Flash Column Chromatography.
-
Column Packing: Secure a glass column vertically. Add a small cotton or glass wool plug, followed by a thin layer of sand. Prepare a slurry of silica gel in the chosen eluent and pour it into the column. Gently tap the column to ensure even packing and drain the excess solvent until it is level with the top of the silica bed.[6]
-
Sample Loading: Dissolve the crude product in a minimal amount of a strong solvent (like DCM). Add a small amount of silica gel to this solution and evaporate the solvent completely to create a dry, free-flowing powder. This "dry loading" method generally results in better separation.
-
Running the Column: Carefully add the dry-loaded sample to the top of the column. Add another thin layer of sand to protect the sample layer. Carefully fill the column with the eluent.
-
Elution: Using gentle positive pressure (from a pump or house air), push the solvent through the column at a steady rate.[1][7] Continuously add eluent to the top of the column, never letting the solvent level drop below the top of the sand.
-
Fraction Collection: Collect the eluting solvent in a rack of test tubes.
-
Analysis and Isolation: Analyze the collected fractions using TLC to identify which ones contain the pure product. Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified this compound.
References
-
Mahdavi, S. M., et al. (2017). Synthesis and Antimicrobial Evaluation of 4H-Pyrans and Schiff Bases Fused 4H-Pyran Derivatives as Inhibitors of Mycobacterium bovis (BCG). Molecules, 22(10), 1617. Available at: [Link]
-
Stoyanov, E. V., et al. (2000). General Method for the Preparation of Substituted 2-Amino-4H,5H-pyrano[4,3-b]pyran-5-ones and 2-Amino-4H-pyrano[3,2-c]pyridine-5-ones. Molecules, 5(1), 19-32. Available at: [Link]
-
Columbia University. Column Chromatography. Department of Chemistry. Available at: [Link]
-
Professor Dave Explains. (2019). Column Chromatography. YouTube. Available at: [Link]
-
Royal Society of Chemistry. (2016). Column chromatography. YouTube. Available at: [Link]
-
University of Groningen. (2022). Chemical/Laboratory Techniques: Column Chromatography. YouTube. Available at: [Link]
-
Heber, D., & Stoyanov, E. V. (2003). Synthesis and crystallization of methyl 6-amino-5-cyano-2-(2-methoxy-2-oxoethyl)-4-(4-nitrophenyl)-4H-pyran-3-carboxylate. As referenced in Acta Crystallographica Section E: Structure Reports Online, 69(Pt 1), o103–o104 (2013). Available at: [Link]
-
Hiremath, P. B., & Kantharaju, K. (2022). Plausible mechanism for the synthesis of 2-amino-4H-pyran and tetrahydrobenzo[b]pyran catalyzed by WEMFSA. ResearchGate. Available at: [Link]
- CN104529886A - Method for separating mixed aminopyridine through crystallization and rectification coupling technology. Google Patents.
Sources
- 1. columbia.edu [columbia.edu]
- 2. m.youtube.com [m.youtube.com]
- 3. Synthesis and Antimicrobial Evaluation of 4H-Pyrans and Schiff Bases Fused 4H-Pyran Derivatives as Inhibitors of Mycobacterium bovis (BCG) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Solvent-free mechanochemical multicomponent preparation of 4H-pyrans catalyzed by Cu2(NH2-BDC)2(DABCO) metal-organic framework - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Crystal structure and Hirshfeld surface analyses, intermolecular interaction energies and energy frameworks of methyl 6-amino-5-cyano-2-(2-methoxy-2-oxoethyl)-4-(4-nitrophenyl)-4H-pyran-3-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]
- 6. m.youtube.com [m.youtube.com]
- 7. youtube.com [youtube.com]
Side reaction products in the synthesis of 4-amino-pyran derivatives.
Welcome to the technical support center for the synthesis of 4-amino-pyran derivatives. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions (FAQs) encountered during these important multicomponent reactions. As a Senior Application Scientist, my goal is to blend established chemical principles with practical, field-proven insights to help you navigate the complexities of your synthesis and optimize your outcomes.
Introduction to 4-Amino-Pyran Synthesis
The multicomponent synthesis of 2-amino-4H-pyran derivatives is a cornerstone of modern heterocyclic chemistry, valued for its efficiency in creating complex, biologically relevant scaffolds in a single step.[1][2] The reaction typically proceeds via a domino Knoevenagel condensation, Michael addition, and intramolecular cyclization sequence. While elegant in its design, this cascade reaction can present several challenges, leading to the formation of unexpected side products and lower yields. This guide will address these potential pitfalls in a direct question-and-answer format, providing both the "what" and the "why" behind the troubleshooting strategies.
Troubleshooting Guide: Common Issues and Solutions
This section is dedicated to addressing specific experimental issues you may encounter. Each problem is followed by a detailed explanation of potential causes and actionable solutions.
Question 1: My reaction is sluggish, and the yield of the desired 4-amino-pyran is low. What are the likely causes?
Answer:
Low yields are a common frustration in multicomponent reactions and can often be traced back to several key factors.
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Insufficient Catalyst Activity: The catalysts typically used (e.g., piperidine, L-proline, DABCO) are basic and their effectiveness can be compromised by acidic impurities in your starting materials or solvent. Ensure your aldehyde is free of carboxylic acid impurities (often formed by air oxidation) and that your solvent is of appropriate grade.
-
Poor Solubility of Reactants: If one of the reactants has poor solubility in the chosen solvent, its effective concentration will be low, slowing down the reaction. Consider switching to a more suitable solvent or gently heating the reaction mixture to improve solubility.
-
Steric Hindrance: Bulky substituents on the aldehyde or the active methylene compound can sterically hinder the approach of the nucleophile, slowing down both the Knoevenel and Michael addition steps. In such cases, longer reaction times or a more active catalyst may be required.
-
Reversibility of the Michael Addition: The Michael addition step is potentially reversible (a retro-Michael reaction).[3][4] If the cyclization step is slow, the Michael adduct may revert to its starting materials, leading to a lower overall yield.
Troubleshooting Protocol:
-
Verify Reagent Purity: Use freshly distilled aldehydes if possible. Check the purity of your malononitrile and active methylene compound.
-
Optimize Catalyst Loading: While catalytic, insufficient catalyst will slow the reaction. Perform a small-scale optimization study, varying the catalyst loading from 5 mol% to 20 mol%.
-
Solvent Screening: If solubility is an issue, screen a range of solvents (e.g., ethanol, methanol, acetonitrile, or even solvent-free conditions).
-
Temperature Adjustment: Gently heating the reaction (e.g., to 40-60 °C) can often increase the reaction rate without promoting significant side product formation. Monitor the reaction by TLC to avoid product decomposition.
Question 2: My NMR spectrum is complex, showing a mixture of products. What is the most likely side product, and how can I identify it?
Answer:
One of the most common and identifiable side products is the uncyclized Knoevenagel condensation intermediate . This occurs when the initial condensation between the aldehyde and malononitrile proceeds, but the subsequent Michael addition and cyclization stall.
Another possibility is the formation of an "intercepted-Knoevenagel adduct" if a secondary amine catalyst (like piperidine or pyrrolidine) is used.[5] In this case, the amine can form a stable Mannich base with the Knoevenagel intermediate, effectively taking it out of the desired reaction pathway.
Identifying the Side Products:
-
Knoevenagel Intermediate: This intermediate will possess a characteristic vinyl proton signal in the 1H NMR spectrum, typically between 7.0 and 8.0 ppm, which is absent in the final 4-amino-pyran product. You will also see the characteristic nitrile stretch in the IR spectrum (~2200 cm-1).
-
Intercepted-Knoevenagel Adduct: This adduct will show signals corresponding to the protons of the secondary amine catalyst integrated into the structure. For example, if using pyrrolidine, you would expect to see additional aliphatic protons in the 1H NMR spectrum.
Below is a workflow to help diagnose and solve this issue:
Question 3: I am observing a significant amount of a high molecular weight, insoluble material in my reaction flask. What is causing this?
Answer:
The formation of insoluble, high molecular weight material is often due to the polymerization of the Michael acceptor . The Knoevenagel intermediate is an electron-deficient alkene and can be susceptible to anionic polymerization, especially in the presence of a strong base or if the concentration of the intermediate builds up.
Mitigation Strategies:
-
Control the Rate of Knoevenagel Condensation: The goal is to have the Michael addition consume the Knoevenagel intermediate as it is formed. You can achieve this by:
-
Slow addition of the aldehyde: Add the aldehyde dropwise to the mixture of the malononitrile, active methylene compound, and catalyst. This keeps the concentration of the highly reactive Knoevenagel intermediate low.
-
Lowering the reaction temperature: This will slow down all reaction steps, but can disproportionately reduce the rate of polymerization.
-
-
Choice of Catalyst: A very strong base can promote polymerization. If you are using a strong base, consider switching to a milder catalyst like L-proline.
The relationship between the reaction rates is crucial and can be visualized as follows:
Frequently Asked Questions (FAQs)
| Question | Answer |
| Q1: Can I use any aromatic aldehyde for this reaction? | Generally, yes. However, aldehydes with strong electron-withdrawing groups (like p-nitrobenzaldehyde) tend to form the Knoevenagel intermediate very quickly, which can increase the likelihood of side reactions like polymerization. Aldehydes with bulky ortho substituents may react slower due to steric hindrance. |
| Q2: My final product is difficult to purify by column chromatography. Are there alternative methods? | Many 2-amino-4H-pyran derivatives are crystalline solids. Recrystallization from a suitable solvent (e.g., ethanol, isopropanol) is often a highly effective method for purification and can remove minor impurities more efficiently than chromatography.[6] |
| Q3: The reaction seems to be reversible. How can I push the equilibrium towards the product? | The final intramolecular cyclization step is often irreversible and helps to drive the overall reaction to completion. To favor the forward reaction, you can sometimes remove water formed during the Knoevenagel condensation, for example, by using a Dean-Stark apparatus, although this is not common for these room-temperature reactions. Ensuring the cyclization is not the rate-limiting step by optimizing the catalyst and conditions is the most effective strategy. |
| Q4: What is the role of the "active methylene" compound? | The active methylene compound (e.g., ethyl acetoacetate, dimedone) serves as the nucleophile in the Michael addition step. The electron-withdrawing groups attached to the methylene carbon make the protons acidic enough to be removed by a mild base, forming the enolate that attacks the Knoevenagel intermediate. |
Summary of Potential Side Reaction Products
| Side Product | Formation Mechanism | Key Identification Feature | Mitigation Strategy |
| Knoevenagel Intermediate | Incomplete reaction; Michael addition is slower than Knoevenagel condensation. | 1H NMR: Vinyl proton (7-8 ppm). | Increase reaction time/temperature; optimize catalyst. |
| Intercepted-Knoevenagel Adduct | Reaction of the Knoevenagel intermediate with a secondary amine catalyst.[5] | 1H NMR: Signals corresponding to the amine catalyst. | Use a non-nucleophilic or tertiary amine catalyst. |
| Polymer | Anionic polymerization of the electron-deficient Knoevenagel intermediate.[3] | Formation of insoluble material. | Slow addition of aldehyde; lower temperature; use a milder catalyst. |
| Di-addition Product | The initial Michael adduct acts as a nucleophile and attacks another molecule of the Knoevenagel intermediate.[3] | High mass ion in MS; complex NMR. | Use a 1:1 stoichiometry of Michael donor to acceptor; slow addition of aldehyde. |
| Retro-Michael Products | The reversible Michael addition reverts to starting materials.[3][4] | Reappearance of starting material spots on TLC over time. | Ensure rapid and irreversible cyclization; avoid excessive heat. |
References
-
Bélanger, G., et al. (2019). Intercepted-Knoevenagel condensation for the synthesis of unsymmetrical fused-tricyclic 4H-pyrans. National Institutes of Health. [Link]
-
Bates, R. (2007). Synthesis of natural products by intramolecular Michael addition. Nanyang Technological University. [Link]
-
Gulea, M., et al. (2022). Synthesis of thiopyran derivatives via [4 + 2] cycloaddition reactions. National Institutes of Health. [Link]
-
Gotor-Gotor, R., et al. (2023). The Retro-Aza-Michael Reaction: How Process Optimization Led to New Scientific Insights. RACO. [Link]
-
Wikipedia. (2023). Michael reaction. Wikipedia. [Link]
-
Master Organic Chemistry. (2023). The Michael Addition Reaction and Conjugate Addition. Master Organic Chemistry. [Link]
-
Aghajani, M., et al. (2023). Proposed mechanism for the preparation of 2-amino-4H-pyran derivatives. ResearchGate. [Link]
-
Organic Chemistry Portal. (2021). Knoevenagel Condensation Doebner Modification. Organic Chemistry Portal. [Link]
-
Turos, E., et al. (2011). One-Pot Synthesis of 2-Amino-4H-Pyrans and 2-Amino-Tetrahydro-4H-Chromenes Using L-Proline. DergiPark. [Link]
-
Bonsignore, L., et al. (2020). Synthesis and pharmacological properties of polysubstituted 2-amino-4H-pyran-3-carbonitrile derivatives. PubMed. [Link]
-
Gnecco, D., et al. (2001). Unexpected retro-Michael reaction of (−)-(1′ S,4a S,8a R)- and (+)-(1. ResearchGate. [Link]
-
Hong, S., et al. (2010). Cascade Michael Addition/Cycloketalization of Cyclic 1,3-Dicarbonyl Compounds: Important Role of the Tethered Alcohol of α,β-Unsaturated Carbonyl Compounds on Reaction Rate and Regioselectivity. ACS Publications. [Link]
-
Al-Zaydi, A. G. (2022). Ultrasound-Assisted Synthesis of 2-amino-4H-Pyran Derivatives under Aqueous Media. Letters in Applied NanoBioScience. [Link]
-
Kevan Science. (2017). Retrosynthesis of Michael Addition Reaction and Products (Make This). YouTube. [Link]
-
Al-Amiery, A. A., et al. (2022). Synthesis, characterization of 2-amino-pyran and derivatives evaluation of the bacterial, antioxidant and anticancer activity. ScienceScholar. [Link]
-
Patel, V. M., et al. (2023). Synthesis of 2-amino-4H-pyran derivatives -pharmaceutically relevant. ResearchGate. [Link]
Sources
- 1. dergipark.org.tr [dergipark.org.tr]
- 2. Synthesis and pharmacological properties of polysubstituted 2-amino-4H-pyran-3-carbonitrile derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. raco.cat [raco.cat]
- 5. Intercepted-Knoevenagel condensation for the synthesis of unsymmetrical fused-tricyclic 4H-pyrans - PMC [pmc.ncbi.nlm.nih.gov]
- 6. nanobioletters.com [nanobioletters.com]
Technical Support Center: Scaling Up the Synthesis of 4-amino-6-methyl-2H-pyran-2-one
Introduction
Welcome to the technical support center for the synthesis of 4-amino-6-methyl-2H-pyran-2-one. This guide is designed for researchers, chemists, and process development professionals engaged in the synthesis of heterocyclic compounds. This compound is a valuable building block in medicinal chemistry and materials science, often utilized for the construction of more complex molecular architectures.[1]
However, scaling up its synthesis from the lab bench to pilot or production scale presents unique challenges, including maintaining yield, controlling purity, and ensuring process safety. This document provides a comprehensive troubleshooting guide, detailed experimental protocols, and frequently asked questions to address common issues encountered during the scale-up process. Our approach is grounded in mechanistic understanding and practical, field-proven insights to ensure you can execute a robust and reproducible synthesis.
Recommended Synthesis Pathway: Acetoacetate Route
For scalable production, a robust and efficient pathway is critical. We will focus on the condensation reaction between ethyl 3-aminobut-2-enoate and diketene. This route is often favored for its atom economy and relatively mild conditions. The precursor, ethyl 3-aminobut-2-enoate, is readily prepared from ethyl acetoacetate and an ammonia source, making the entire sequence cost-effective.
Overall Synthetic Workflow
The synthesis is a two-stage process that can be streamlined for large-scale operations. It begins with the formation of the enamine intermediate, followed by cyclization with diketene.
Caption: High-level workflow for the scalable synthesis of this compound.
Detailed Experimental Protocol
This protocol is optimized for a 100-gram scale synthesis. All operations involving diketene must be performed in a well-ventilated chemical fume hood with appropriate personal protective equipment (PPE).
Materials:
-
Ethyl acetoacetate (EAA)
-
Ammonium acetate
-
Toluene (anhydrous)
-
Diketene (freshly distilled or high purity)
-
Ethanol (for recrystallization)
-
Activated Carbon
Equipment:
-
Jacketed glass reactor with overhead mechanical stirrer, thermocouple, and condenser
-
Addition funnel
-
Vacuum filtration apparatus
Step 1: Synthesis of Ethyl 3-aminobut-2-enoate
-
To a jacketed reactor equipped with a Dean-Stark trap and mechanical stirrer, add ethyl acetoacetate (1.0 eq), ammonium acetate (1.1 eq), and toluene (2 mL per gram of EAA).
-
Heat the mixture to reflux (approx. 110-115°C). Water will begin to collect in the Dean-Stark trap.
-
Continue refluxing until no more water is collected (typically 3-5 hours).
-
Cool the reaction mixture to room temperature. The product can often be used directly in the next step as a toluene solution. Alternatively, the solvent can be removed under reduced pressure to yield the crude enamine.
Step 2: Cyclization to this compound
-
Transfer the toluene solution of ethyl 3-aminobut-2-enoate (1.0 eq) to a clean, dry, jacketed reactor equipped with an overhead stirrer and thermocouple.
-
Cool the solution to 10-15°C using a circulating chiller.
-
Slowly add diketene (1.05 eq) dropwise via an addition funnel over 1-2 hours, ensuring the internal temperature does not exceed 20°C. This is an exothermic reaction, and controlled addition is critical to prevent polymerization.
-
Once the addition is complete, allow the mixture to stir at room temperature for 4-6 hours. Monitor the reaction's progress by TLC or GC until the starting enamine is consumed.
-
Upon completion, a solid precipitate of the product should form. Cool the mixture to 0-5°C and hold for 1 hour to maximize precipitation.
-
Isolate the crude product by vacuum filtration. Wash the filter cake with cold toluene (2 x 50 mL) to remove unreacted starting materials and soluble impurities.
Step 3: Purification
-
Transfer the crude solid to a clean flask. Add ethanol (3-4 mL per gram of crude product) and heat to reflux until all solid dissolves.
-
If the solution has a dark color, add a small amount of activated carbon and reflux for an additional 15 minutes.
-
Hot-filter the solution to remove the carbon.
-
Allow the filtrate to cool slowly to room temperature, then cool further in an ice bath to induce crystallization.
-
Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry under vacuum at 40-50°C to a constant weight.
Key Process Parameters
| Parameter | Stage 2: Cyclization | Rationale |
| Temperature | 10-20°C (during addition) | Minimizes exothermic side reactions and polymerization of diketene.[2] |
| Solvent | Anhydrous Toluene | Aprotic solvent prevents reaction with diketene and facilitates product precipitation. |
| Stoichiometry | Slight excess of Diketene (1.05 eq) | Ensures complete conversion of the limiting enamine precursor. |
| Addition Rate | 1-2 hours | Critical for heat management and preventing localized high concentrations of diketene. |
| Stirring | Mechanical Stirring | Essential for maintaining homogeneity and efficient heat transfer in larger volumes.[3] |
Troubleshooting Guide
This section addresses common problems encountered during the synthesis and scale-up in a Q&A format.
Question 1: My yield is consistently low (< 60%). What are the most likely causes?
Answer: Low yields in this synthesis often trace back to three primary factors: reagent quality, temperature control, and moisture.
-
Reagent Quality: Diketene is notoriously unstable and can dimerize or polymerize upon storage. Using aged or impure diketene is a primary cause of low yield. Solution: Always use freshly opened or recently distilled diketene. Verify its purity via refractive index or GC before use.
-
Temperature Excursions: If the temperature rises above 25°C during diketene addition, competing side reactions and polymerization will significantly reduce the yield of the desired product.[4] Solution: Ensure your cooling system is robust enough for the scale. On a large scale, a jacketed reactor with a circulating chiller is mandatory. Slowing the addition rate of diketene can also help manage the exotherm.
-
Moisture: Water will react with diketene to form acetic acid, which can catalyze further decomposition. Solution: Use anhydrous solvents and ensure all glassware and reactors are thoroughly dried before use. Store the ethyl 3-aminobut-2-enoate precursor under an inert atmosphere if it is isolated before use.
Question 2: The final product is a dark, oily substance that won't crystallize. How can I fix this?
Answer: This indicates the formation of significant impurities, most likely polymeric byproducts from uncontrolled diketene reactions.
-
Probable Cause: This is almost always due to poor temperature control or adding the diketene too quickly. Localized "hot spots" in an inefficiently stirred reactor can initiate polymerization, leading to a tarry mixture.
-
Immediate Solution: Do not attempt to cool the entire batch at once, as this may result in a solid, intractable mass. Try taking a small aliquot, diluting it with a solvent like ethyl acetate, and attempting to purify it via flash column chromatography to see if any product can be salvaged.
-
Preventative Measures: For future runs, the solution is stricter process control. Improve stirring efficiency with a properly sized mechanical stirrer and baffle system. Decrease the rate of diketene addition and ensure your cooling system can handle the heat load. Running the reaction at a slightly more dilute concentration can also help dissipate heat more effectively.
Question 3: I'm seeing a significant amount of an unknown impurity in my final product's NMR spectrum. What could it be?
Answer: The most common impurity is dehydroacetic acid (DHA), which can form from the self-condensation of diketene, especially if the reaction is run at elevated temperatures or for an extended period.[5][6]
-
Identification: Dehydroacetic acid has characteristic signals in ¹H NMR that can be easily identified by comparing with a known spectrum.
-
Removal: DHA has different solubility properties than the target amine. It is often more soluble in polar solvents. A carefully optimized recrystallization, potentially from a mixed solvent system like ethanol/water or isopropanol/heptane, can effectively remove it. Alternatively, a slurry wash of the crude product with a solvent in which DHA is soluble but the product is not (e.g., diethyl ether) may be effective.
-
Prevention: The formation of DHA is kinetically controlled. Sticking to the recommended temperature profile (10-20°C) is the best way to prevent its formation.
Question 4: The reaction works well at a 10g scale, but the yield dropped by 30% at a 200g scale. Why?
Answer: This is a classic scale-up challenge related to mass and heat transfer. What works in a small round-bottom flask doesn't translate directly to a large reactor.
-
Surface Area to Volume Ratio: As you increase the scale, the volume of the reaction increases cubically while the surface area of the reactor only increases squarely. This means heat dissipation becomes much less efficient. The exotherm from diketene addition, which was negligible in the small flask, becomes a major problem in the large reactor, leading to side reactions.[3]
-
Mixing Efficiency: Magnetic stirring is insufficient for multi-liter volumes. Inefficient mixing leads to poor heat distribution and localized concentration gradients, both of which promote impurity formation.
-
Solutions for Scale-Up:
-
Use a Jacketed Reactor: This is non-negotiable for precise temperature control at scale.
-
Employ Overhead Mechanical Stirring: This ensures efficient, turbulent mixing throughout the entire reaction volume.
-
Sub-surface Addition: For very large scales, consider adding the diketene below the surface of the reaction mixture to ensure it reacts quickly and doesn't accumulate on top.
-
Re-optimize Addition Time: You will likely need to extend the addition time for diketene significantly compared to the lab-scale procedure to allow the cooling system to keep up.
-
Frequently Asked Questions (FAQs)
Q: What are the critical safety precautions for handling diketene? A: Diketene is a potent lachrymator and is toxic via inhalation and skin contact. It is also highly reactive. Always handle it in a certified chemical fume hood. Wear safety goggles, a face shield, and chemically resistant gloves. Have a compatible quenching agent (like isopropanol) ready in case of a spill.
Q: Can I use a different base or amine source to prepare the enamine precursor? A: While ammonium acetate is common, you can also bubble anhydrous ammonia gas through a solution of ethyl acetoacetate. However, this is more difficult to handle at scale. Using other primary amines will result in an N-substituted pyranone, not the desired primary amine product.
Q: What is the best way to monitor the reaction progress? A: Thin-Layer Chromatography (TLC) is effective and fast. Use a mobile phase like 50:50 Ethyl Acetate:Hexanes. The enamine starting material and the pyranone product should have distinct Rf values. For more quantitative analysis during process development, Gas Chromatography (GC) can be used to track the disappearance of the starting material.
Q: How should the final product be stored? A: this compound is a stable crystalline solid. Store it in a well-sealed container at ambient temperature, protected from light and moisture.
Q: What is the expected purity and yield for this protocol? A: When executed with proper control, this protocol can achieve yields of 75-85% on a multi-hundred-gram scale. The purity after a single recrystallization should be >99% as determined by NMR and HPLC.
References
- BenchChem. (2025). Troubleshooting Guide for the Synthesis of Heterocyclic Compounds. BenchChem Technical Support.
-
Wikipedia. (n.d.). Dehydroacetic acid. Retrieved from [Link]
- BenchChem. (2025). Optimization of Reaction Conditions for 2H-pyran-2-one Synthesis. BenchChem Technical Support.
- El-assar, S. A. (2017). DEHYDROACETIC ACID (Part 1) : CHEMICAL AND PHARMACOLOGICAL PROPERTIES.
-
Kanevskaya, I. V., et al. (2023). Functionalization of 4-Hydroxy-6-methyl-2H-pyran-2-one via Modified Biginelli Reaction. ResearchGate. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Solvent-free mechanochemical multicomponent preparation of 4H-pyrans catalyzed by Cu2(NH2-BDC)2(DABCO) metal-organic framework. PubMed Central. Retrieved from [Link]
- Google Patents. (n.d.). Preparation method of dehydroacetic acid and sodium salt thereof.
- BenchChem. (2025).
-
Organic Syntheses. (n.d.). Dehydroacetic acid. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). 2-(2-(Dimethylamino)vinyl)-4H-pyran-4-ones as Novel and Convenient Building-Blocks for the Synthesis of Conjugated 4-Pyrone Derivatives. PubMed Central. Retrieved from [Link]
- Kočevar, M., et al. (2007). Synthesis of 2H-pyran-2-ones and fused pyran-2-ones as useful building blocks. ARKIVOC.
-
Požgan, F., et al. (2018). A Simple Preparation of Some 4-Methyl-2H-pyran-2-ones. ResearchGate. Retrieved from [Link]
-
Mahdavi, S. M., et al. (2020). Synthesis and Antimicrobial Evaluation of 4H-Pyrans and Schiff Bases Fused 4H-Pyran Derivatives as Inhibitors of Mycobacterium bovis (BCG). PubMed Central. Retrieved from [Link]
-
Kočevar, M., et al. (2007). One-pot synthesis of some 2H-Pyran-2-one derivatives. ResearchGate. Retrieved from [Link]
-
ResearchGate. (2014). ChemInform Abstract: Natural and Synthetic 2H-Pyran-2-ones and Their Versatility in Organic Synthesis. Retrieved from [Link]
- International Journal of Innovative Research in Science, Engineering and Technology. (2019). Synthesis of Heterocyclic Compounds.
-
PubMed Central. (2022). Recent Progress in the Multicomponent Synthesis of Pyran Derivatives by Sustainable Catalysts under Green Conditions. Retrieved from [Link]
-
Stoyanova, E. V., et al. (2000). General Method for the Preparation of Substituted 2-Amino-4H,5H-pyrano[4,3-b]pyran-5-ones and 2-Amino-4H-pyrano[3,2-c]pyridine-5-ones. ResearchGate. Retrieved from [Link]
-
ResearchGate. (2019). Proposed mechanism for the preparation of 2-amino-4H-pyran derivatives. Retrieved from [Link]
-
Anarado, C. J. O., et al. (2023). Synthesis and Characterization of 4-amino-N'-[(1E)-1-(2-hydroxy-6-methyl-4-oxo-4H-pyran-3-yl)ethylidene]benzohydrazide and its Cu(II), Ni(II), Zn(II) and Mn(II) Complexes. ResearchGate. Retrieved from [Link]
-
ScienceScholar. (2022). Synthesis, characterization of 2-amino-pyran and derivatives evaluation of the bacterial, antioxidant and anticancer activity. Retrieved from [Link]
Sources
Technical Support Center: Enhancing the Stability of 4H-Pyran Compounds in Solution
Welcome to the technical support center dedicated to addressing the stability challenges of 4H-pyran compounds. This guide is designed for researchers, scientists, and drug development professionals who are actively working with this important class of heterocyclic compounds. Here, we will delve into the common stability issues encountered in solution and provide practical, evidence-based strategies to mitigate them. Our approach is rooted in a deep understanding of the underlying chemical principles to empower you with the knowledge to proactively design robust experimental and formulation strategies.
Introduction: The Stability Challenge of the 4H-Pyran Moiety
The 4H-pyran ring system is a core structural motif in a wide array of biologically active molecules, including natural products and synthetic therapeutic agents.[1][2][3][4] However, the inherent electronic nature of the 4H-pyran ring, a dienolic ether lacking aromaticity, renders it susceptible to degradation under various conditions.[5] A primary degradation pathway involves disproportionation to a dihydropyran and a pyrylium ion, the latter of which readily undergoes hydrolysis in aqueous environments.[1][6] This instability can significantly impact the reliability of experimental results, the shelf-life of drug candidates, and ultimately, their therapeutic efficacy and safety.
This guide provides a structured approach to identifying, understanding, and overcoming the stability issues associated with 4H-pyran compounds in solution.
Frequently Asked Questions (FAQs) & Troubleshooting
FAQ 1: My 4H-pyran compound is rapidly degrading in my aqueous assay buffer. What are the likely causes and how can I address this?
Answer: Rapid degradation in aqueous media is a hallmark stability issue for many 4H-pyran derivatives. The primary culprits are hydrolysis, often catalyzed by acidic or basic conditions, and oxidation.
Underlying Causality: The 4H-pyran ring can be viewed as a cyclic enol ether, making it susceptible to protonation and subsequent ring-opening. This process is often pH-dependent. The presence of dissolved oxygen can also lead to oxidative degradation, which may be accelerated by light or trace metal ions.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for aqueous instability.
Recommended Actions:
-
pH Profiling: Conduct a systematic study to evaluate the stability of your compound across a range of pH values (e.g., pH 3 to 9). This will help identify the pH at which the compound exhibits maximum stability. Hydrolytic degradation is often accelerated under acidic or basic conditions.[7]
-
Control Oxygen Exposure: Prepare your solutions using deoxygenated buffers (e.g., by sparging with nitrogen or argon). You can also consider the inclusion of antioxidants such as butylated hydroxytoluene (BHT) or ascorbic acid to scavenge free radicals that may initiate oxidative degradation.[8]
-
Photostability Assessment: Many organic molecules are sensitive to light.[9][10][11][12] Perform experiments under controlled lighting conditions and use amber-colored vials or wrap your containers in aluminum foil to minimize light exposure. A formal photostability study, as outlined by ICH guidelines, can quantify the extent of photodegradation.[11]
FAQ 2: I've noticed a change in the color and UV-Vis spectrum of my 4H-pyran solution over time. What does this indicate?
Answer: A change in color and/or the UV-Vis absorption spectrum is a strong indicator of chemical degradation and the formation of new chromophoric species.
Underlying Causality: The degradation of a 4H-pyran can lead to the formation of conjugated systems or ring-opened products with different electronic transitions, thus altering the way the solution absorbs light. For instance, the formation of a pyrylium ion can result in a bathochromic shift (shift to longer wavelengths).
Recommended Actions:
-
Spectroscopic Monitoring: Utilize UV-Visible spectroscopy to systematically monitor the spectral changes over time.[13] This can provide kinetic information about the degradation process.
-
Chromatographic Analysis: Employ High-Performance Liquid Chromatography (HPLC) coupled with a photodiode array (PDA) detector. This will allow you to separate the parent compound from its degradants and obtain the UV-Vis spectrum for each peak, aiding in their initial characterization.
-
Structural Elucidation: For significant degradants, isolation followed by structural elucidation using techniques like Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy is crucial to definitively identify the degradation products and understand the degradation pathway.[14][15][16][17]
FAQ 3: Can the choice of solvent affect the stability of my 4H-pyran compound?
Answer: Absolutely. The choice of solvent can have a profound impact on the stability of your 4H-pyran derivative.
Underlying Causality: Solvents can influence stability through several mechanisms:
-
Polarity and Protic Nature: Protic solvents (e.g., water, methanol, ethanol) can participate in hydrolysis reactions. The polarity of the solvent can also influence the rate of degradation by stabilizing transition states.
-
Presence of Impurities: Solvents can contain impurities such as peroxides (commonly found in ethers like THF and dioxane) or trace metals that can catalyze degradation.
Recommended Actions:
-
Solvent Screening Study: If your experimental protocol allows, screen a panel of solvents with varying polarities and proticities (e.g., acetonitrile, DMSO, DMF, THF, 1,4-dioxane) to identify the one that provides the best stability.
-
Use High-Purity Solvents: Always use high-purity, HPLC-grade, or anhydrous solvents to minimize the impact of impurities.
-
Peroxide Testing: For peroxide-forming solvents like THF and dioxane, it is advisable to test for and remove peroxides before use, especially if your compound is sensitive to oxidation.
In-Depth Technical Guides
Guide 1: Protocol for a Forced Degradation Study
A forced degradation study is essential for identifying the potential degradation pathways of your 4H-pyran compound and for developing a stability-indicating analytical method.[7][18]
Objective: To systematically assess the stability of a 4H-pyran compound under various stress conditions.
Experimental Workflow:
Caption: Forced degradation study workflow.
Step-by-Step Methodology:
-
Prepare a stock solution of your 4H-pyran compound in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration (e.g., 1 mg/mL).
-
Set up the stress conditions in separate vials:
-
Acid Hydrolysis: Mix the stock solution with 0.1 M HCl.
-
Base Hydrolysis: Mix the stock solution with 0.1 M NaOH.
-
Oxidative Degradation: Mix the stock solution with 3% hydrogen peroxide.
-
Thermal Stress: Incubate a solution of the compound at an elevated temperature (e.g., 60°C).
-
Photolytic Stress: Expose a solution of the compound to a light source as per ICH Q1B guidelines.
-
-
Incubate the samples for a defined period (e.g., 24, 48, 72 hours), taking aliquots at various time points.
-
Neutralize the acidic and basic samples before analysis.
-
Analyze all samples, including a control (unstressed) sample, by a stability-indicating HPLC method.
-
Evaluate the data:
-
Determine the percentage of degradation for each condition.
-
Identify the major degradation products.
-
Assess the mass balance to ensure all major products are accounted for.
-
Data Summary Table:
| Stress Condition | Incubation Time (hr) | % Degradation of Parent Compound | Number of Degradants |
| 0.1 M HCl | 24 | ||
| 0.1 M NaOH | 24 | ||
| 3% H₂O₂ | 24 | ||
| 60°C | 48 | ||
| Photolytic | 24 |
Guide 2: Strategies for Enhancing Stability in Formulations
For drug development professionals, ensuring the long-term stability of a 4H-pyran-containing active pharmaceutical ingredient (API) in its final dosage form is critical.
Formulation Strategies:
-
pH Control: The use of buffering agents to maintain the pH of the formulation at the point of maximum stability is the most effective strategy against hydrolytic degradation.
-
Antioxidants: The inclusion of antioxidants can mitigate oxidative degradation. The choice of antioxidant will depend on the nature of the formulation (aqueous vs. non-aqueous) and potential incompatibilities.
-
Chelating Agents: Trace metal ions can catalyze oxidative degradation. The addition of chelating agents like ethylenediaminetetraacetic acid (EDTA) can sequester these ions.
-
Excipient Compatibility: It is crucial to conduct compatibility studies with all proposed excipients to ensure they do not accelerate the degradation of the 4H-pyran API.[9]
-
Encapsulation: For highly unstable compounds, encapsulation strategies such as liposomes, nanoparticles, or cyclodextrins can provide a protective microenvironment, shielding the compound from degradative conditions.[19]
-
Packaging: The use of protective packaging, such as amber glass or opaque containers, is essential for photolabile compounds.[9][10]
Conclusion
The stability of 4H-pyran compounds in solution is a multifaceted challenge that requires a systematic and knowledge-based approach. By understanding the inherent reactivity of the 4H-pyran ring and the influence of environmental factors such as pH, oxygen, and light, researchers can develop effective strategies to enhance their stability. The troubleshooting guides and protocols provided here serve as a starting point for addressing these challenges, ultimately leading to more reliable experimental data and robust drug formulations.
References
-
Görlitzer, K., Trittmacher, J., & Jones, P. G. (2002). [Synthesis, structure and stability of 4-aryl-4H-pyran-3,5-dicarboxylic acid esters]. Pharmazie, 57(8), 523–529. [Link]
-
An overview of structure-based activity outcomes of pyran derivatives against Alzheimer's disease. Journal of Biomolecular Structure and Dynamics, 41(16), 8031-8051. [Link]
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Tønnesen, H. H. (2001). Formulation and stability testing of photolabile drugs. International Journal of Pharmaceutics, 225(1-2), 1–14. [Link]
-
Ahmad, I., et al. (2012). Photostability and Photostabilization of Drugs and Drug Products. International Scholarly Research Notices, 2012. [Link]
-
Singh, B., & Kumar, B. (2017). Photostability Issues in Pharmaceutical Dosage Forms and Photostabilization. AAPS PharmSciTech, 19(3), 931-939. [Link]
-
Tønnesen, H. H. (2001). Formulation and stability testing of photolabile drugs. ResearchGate. [Link]
-
Ribeiro, A. C. F., et al. (2018). Photostabilization strategies of photosensitive drugs. International Journal of Pharmaceutics, 541(1-2), 125-133. [Link]
-
Pyran. Wikipedia. [Link]
-
4H-Pyran-based biologically active molecules. ResearchGate. [Link]
-
El-Sayed, N. F., et al. (2022). Synthesis and Evaluation of Some New 4H-Pyran Derivatives as Antioxidant, Antibacterial and Anti-HCT-116 Cells of CRC, with Molecular Docking, Antiproliferative, Apoptotic and ADME Investigations. Molecules, 27(14), 4589. [Link]
-
A Review on Pyran Heterocyclic Compound as the Prosperous Scaffolds for Biological Sensor. Oriental Journal of Chemistry. [Link]
-
SYNTHETIC APPROACHES TO THE 4H-PYRAN RING. Semantic Scholar. [Link]
-
ANALYTICAL METHODS FOR THE DEGRADATION OF PHYTOCONSTITUENTS. International Journal of Creative Research Thoughts. [Link]
-
Tetrahydro-4 H -pyran-4-one: From the Laboratory Scale to Pilot Plant Manufacture. Semantic Scholar. [Link]
-
A catalyst- and solvent-free protocol for the sustainable synthesis of fused 4 H-pyran derivatives. RSC Advances, 9(45), 26393-26401. [Link]
-
Synthesis and Antimicrobial Evaluation of 4H-Pyrans and Schiff Bases Fused 4H-Pyran Derivatives as Inhibitors of Mycobacterium bovis (BCG). Iranian Journal of Pharmaceutical Research, 13(3), 929-940. [Link]
-
Multicomponent synthesis of 4H-pyran derivatives using KOH loaded calcium oxide as catalyst in solven. Current Chemistry Letters. [Link]
-
2-(2-(Dimethylamino)vinyl)-4H-pyran-4-ones as Novel and Convenient Building-Blocks for the Synthesis of Conjugated 4-Pyrone Derivatives. Molecules, 26(18), 5645. [Link]
-
Solvent-free mechanochemical multicomponent preparation of 4H-pyrans catalyzed by Cu2(NH2-BDC)2(DABCO) metal-organic framework. Scientific Reports, 12(1), 1-13. [Link]
-
Synthesis of 2-amino-4H-pyran derivatives in aqueous media with nano-SnO2 as recyclable catalyst. Journal of Medicinal and Nanomaterials Chemistry. [Link]
-
Synthesis of 4H-pyran derivatives. ResearchGate. [Link]
-
Plamthottam, S., et al. (2007). Degradation pathways of a peptide boronic acid derivative, 2-Pyz-(CO)-Phe-Leu-B(OH)(2). Journal of Pharmaceutical Sciences, 96(5), 1309-1319. [Link]
-
Synthesis and Evaluation of Some New 4H-Pyran Derivatives as Antioxidant, Antibacterial and Anti-HCT-116 Cells of CRC, with Molecular Docking, Antiproliferative, Apoptotic and ADME Investigations. PubMed Central. [Link]
-
A Review on the Recent Multicomponent Synthesis of 4H-Pyran Derivatives. ResearchGate. [Link]
-
de A. M. e Silva, P. H., & Salgado, H. R. N. (2018). Chemometrics Approaches in Forced Degradation Studies of Pharmaceutical Drugs. Pharmaceutics, 10(3), 139. [Link]
-
Wang, J., et al. (2014). Oxidation products and degradation pathways of 4-chlorophenol by catalytic ozonation with MnOx/γ-Al2O3/TiO2 as catalyst in aqueous solution. Journal of Environmental Science and Health, Part A, 49(3), 327-337. [Link]
-
Analytical techniques used for monitoring the biodegradation of fluorinated compounds in waste streams from pharmaceutical production. Journal of Chromatography B, 877(29), 3567-3573. [Link]
-
Forced Degradation and Stability Testing. International Journal of Pharmaceutical Sciences Review and Research. [Link]
-
Degradation and Impurity Analysis for Pharmaceutical Drug Candidates. ResearchGate. [Link]
Sources
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- 3. A Review on Pyran Heterocyclic Compound as the Prosperous Scaffolds for Biological Sensor – Oriental Journal of Chemistry [orientjchem.org]
- 4. researchgate.net [researchgate.net]
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- 6. An overview of structure-based activity outcomes of pyran derivatives against Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Chemometrics Approaches in Forced Degradation Studies of Pharmaceutical Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis and Evaluation of Some New 4H-Pyran Derivatives as Antioxidant, Antibacterial and Anti-HCT-116 Cells of CRC, with Molecular Docking, Antiproliferative, Apoptotic and ADME Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Formulation and stability testing of photolabile drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 15. Oxidation products and degradation pathways of 4-chlorophenol by catalytic ozonation with MnOx/γ-Al2O3/TiO2 as catalyst in aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Analytical techniques used for monitoring the biodegradation of fluorinated compounds in waste streams from pharmaceutical production - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 19. Photostabilization strategies of photosensitive drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Low Yields in Multicmponent Pyran Synthesis
Welcome to the technical support center for multicomponent pyran synthesis. This guide is designed for researchers, scientists, and professionals in drug development who are encountering challenges in achieving high yields in their pyran synthesis protocols. Here, we address common issues in a question-and-answer format, providing in-depth explanations of the underlying chemistry and actionable troubleshooting steps. Our approach is grounded in scientific principles to empower you to diagnose and resolve issues in your experiments effectively.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: My multicomponent pyran synthesis is resulting in a very low yield or no product at all. What are the most common culprits?
Low yields in multicomponent reactions for pyran synthesis can be attributed to several factors, ranging from suboptimal reaction conditions to the quality of your starting materials. The typical mechanism involves a cascade of reactions: a Knoevenagel condensation, followed by a Michael addition, and subsequent cyclization.[1][2] A failure at any of these stages will impede the formation of the desired pyran.
Here are the primary areas to investigate:
-
Suboptimal Reaction Conditions: The choice of catalyst, solvent, temperature, and reaction time are all critical parameters that can dramatically influence the reaction outcome.
-
Poor Quality of Starting Materials: Impurities in your aldehydes, active methylene compounds (like malononitrile or ethyl acetoacetate), or the 1,3-dicarbonyl compound can interfere with the reaction.
-
Side Reactions: Competing reaction pathways can consume your starting materials, leading to the formation of undesired byproducts instead of the target pyran.
-
Catalyst Inactivity: The catalyst, whether acidic or basic, may be inappropriate for the specific substrates or may have deactivated over time.
To systematically troubleshoot this issue, we recommend following a logical workflow.
Caption: A general workflow for troubleshooting low yields in pyran synthesis.
Q2: How do I choose the optimal catalyst and solvent for my specific pyran synthesis?
The selection of an appropriate catalyst and solvent system is paramount for a successful multicomponent pyran synthesis. The catalyst's role is typically to facilitate either the initial Knoevenagel condensation or the subsequent Michael addition.
Catalyst Selection:
-
Basic Catalysts: Weakly basic amines like piperidine, pyridine, or triethylamine are commonly used.[3] They are effective at deprotonating the active methylene compound to form the nucleophile for the Knoevenagel condensation. However, strong bases should be avoided as they can promote the self-condensation of the aldehyde or ketone starting material.[3][4]
-
Acidic Catalysts: Lewis acids or Brønsted acids can also be employed. These catalysts activate the carbonyl group of the aldehyde, making it more electrophilic and susceptible to nucleophilic attack.
-
Heterogeneous Catalysts: Solid-supported catalysts are gaining popularity due to their ease of separation and potential for recyclability.[5]
Solvent Selection:
The solvent should be chosen based on the solubility of all reactants and its compatibility with the chosen catalyst.
-
Protic Solvents: Ethanol is a widely used solvent as it is environmentally benign and effectively solubilizes many of the common starting materials.
-
Aprotic Solvents: In some cases, aprotic solvents may be preferred to avoid unwanted side reactions.
-
Solvent-Free Conditions: Grinding the reactants together without a solvent is an environmentally friendly option that can sometimes lead to improved yields and shorter reaction times.
The following table provides a starting point for selecting your reaction conditions.
| Catalyst Type | Example Catalysts | Recommended Solvents | Target Substrates |
| Basic (Homogeneous) | Piperidine, Pyridine, Triethylamine | Ethanol, Water | Aromatic aldehydes, malononitrile, 1,3-dicarbonyls |
| Acidic (Homogeneous) | Acetic Acid, p-Toluenesulfonic acid | Toluene, Dichloromethane | Electron-rich aldehydes, active methylene compounds |
| Heterogeneous | KOH loaded CaO, Fe3O4 nanoparticles | Ethanol, Solvent-free | Diverse aromatic aldehydes and active methylene compounds |
Troubleshooting Steps:
-
Literature Review: Search for publications that report the synthesis of pyrans with similar structures to your target molecule and note the conditions used.
-
Systematic Screening: If you are developing a new protocol, perform a systematic screen of different catalysts and solvents. Start with commonly used systems like piperidine in ethanol.
-
Monitor the Reaction: Use Thin Layer Chromatography (TLC) to monitor the progress of the reaction. This will help you determine the optimal reaction time and identify the formation of byproducts.
Q3: I suspect side reactions are the cause of my low yield. What are the most common side reactions and how can I identify them?
Side reactions are a frequent cause of low yields in multicomponent reactions. Identifying the major byproducts is key to understanding what is going wrong and how to fix it.
Common Side Reactions:
-
Self-Condensation of the Aldehyde: Aldehydes, especially those with enolizable protons, can undergo self-aldol condensation, particularly in the presence of a base.[4][6] This leads to the formation of α,β-unsaturated aldehydes and reduces the amount of aldehyde available for the desired reaction.
-
Hydrolysis of Malononitrile: Under aqueous or strongly acidic/basic conditions, the nitrile groups of malononitrile can be hydrolyzed to amides or carboxylic acids, rendering it inactive for the pyran synthesis.[7]
-
Dimerization of the Knoevenagel Intermediate: The highly reactive α,β-unsaturated dinitrile formed in the Knoevenagel condensation can sometimes react with another molecule of the deprotonated active methylene compound in a Michael addition, leading to a dimeric byproduct.
Identification of Byproducts:
-
Mass Spectrometry (MS): LC-MS is an invaluable tool for identifying the molecular weights of the components in your reaction mixture, including unreacted starting materials, the desired product, and any byproducts.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR can provide detailed structural information about the major components of your reaction mixture, allowing for the definitive identification of byproducts.
-
Infrared (IR) Spectroscopy: IR spectroscopy can be used to identify the functional groups present in your products and byproducts. For example, the appearance of a strong O-H stretch and a C=O stretch might indicate the formation of a carboxylic acid from nitrile hydrolysis.
Sources
- 1. encyclopedia.pub [encyclopedia.pub]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. Knoevenagel condensation - Wikipedia [en.wikipedia.org]
- 4. Self-condensation - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. A green method for the self-aldol condensation of aldehydes using lysine - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Optimizing Catalyst Selection for 2-Amino-4H-Pyran Synthesis
Welcome to the technical support center for the synthesis of 2-amino-4H-pyrans. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions to streamline your experimental workflows. Here, we delve into the nuances of catalyst selection and reaction optimization to help you overcome common challenges and achieve high-yield, high-purity synthesis of these vital heterocyclic compounds.
Section 1: Troubleshooting Guide
This section addresses specific experimental issues in a question-and-answer format, offering causative explanations and actionable solutions.
Issue 1: Low or No Product Yield
-
Question: My three-component reaction of an aldehyde, malononitrile, and a β-dicarbonyl compound is resulting in a very low yield or no desired 2-amino-4H-pyran product. What are the likely causes and how can I rectify this?
-
Answer: Low or no product yield is a common issue that can often be traced back to several factors, primarily related to the catalyst and reaction conditions.
-
Inactive or Inappropriate Catalyst: The catalyst is the cornerstone of this transformation. An inactive or unsuitable catalyst will fail to promote the necessary sequence of Knoevenagel condensation, Michael addition, and intramolecular cyclization.[1][2]
-
Solution:
-
Verify Catalyst Activity: If you have synthesized the catalyst in-house, ensure its purity and structural integrity through appropriate characterization techniques (e.g., XRD, SEM, TEM for nanocatalysts).[3][4] For commercial catalysts, it's advisable to use a fresh batch to rule out deactivation from improper storage.
-
Catalyst Screening: Not all catalysts are universally effective for all substrates. A systematic screening of different catalyst types is recommended.[5] Consider the following classes:
-
Homogeneous Base Catalysts: Simple organic bases like piperidine or L-proline can be effective and are a good starting point due to their low cost and ready availability.[6][7][8]
-
Heterogeneous Catalysts: For improved reusability and easier product purification, explore solid catalysts. Options include nano-SnO2, CuFe2O4@starch, and layered double hydroxides (LDHs).[3][9][10] These often offer the advantage of being easily separable by filtration.
-
Green Catalysts: Agro-waste-based catalysts or those used in aqueous media can be excellent choices for environmentally benign synthesis.[11]
-
-
-
-
Suboptimal Reaction Conditions: The reaction environment plays a critical role in reaction kinetics and equilibrium.
-
Solution:
-
Solvent Optimization: The choice of solvent can significantly impact reaction rates and yields. While ethanol is commonly used, some catalysts exhibit superior performance in water or under solvent-free conditions.[3][12] It is advisable to perform a solvent screen (e.g., ethanol, water, acetonitrile, solvent-free) to identify the optimal medium for your specific catalyst-substrate combination.
-
Temperature Adjustment: Many of these reactions proceed efficiently at room temperature.[10] However, if the yield is low, gentle heating (e.g., 40-60 °C) can sometimes accelerate the reaction.[9] Conversely, for highly exothermic reactions, cooling might be necessary to prevent side product formation.
-
Reaction Time: Monitor the reaction progress using Thin Layer Chromatography (TLC). Insufficient reaction time will result in incomplete conversion, while prolonged times might lead to product degradation or side reactions.
-
-
-
Issue 2: Formation of Multiple Products or Impurities
-
Question: My reaction is yielding the desired product, but it is contaminated with significant side products, making purification difficult. What are the common side reactions, and how can I improve the selectivity?
-
Answer: The formation of a complex product mixture is often a result of competing reaction pathways or the decomposition of starting materials or products.
-
Common Side Products:
-
Knoevenagel Adduct: The intermediate formed from the condensation of the aldehyde and malononitrile may be isolated if the subsequent Michael addition and cyclization are slow.[1]
-
Michael Adduct: Similarly, the acyclic intermediate from the Michael addition may accumulate if the final intramolecular cyclization is the rate-limiting step.[13]
-
Self-Condensation Products: Aldehyd self-condensation can occur under basic conditions.
-
-
Improving Selectivity:
-
Catalyst Choice: The nature of the catalyst can influence the relative rates of the sequential reaction steps. A well-chosen catalyst will smoothly guide the reactants through the entire cascade without the buildup of intermediates. Heterogeneous catalysts with well-defined active sites can sometimes offer superior selectivity.[14]
-
Stoichiometry: Ensure the correct stoichiometry of the reactants. An excess of one reactant might favor side reactions. A 1:1:1 molar ratio of aldehyde, malononitrile, and the β-dicarbonyl compound is typically used.
-
Controlled Addition: In some cases, the slow, stepwise addition of one of the reactants can help to control the reaction and minimize the formation of side products.
-
-
Issue 3: Catalyst Deactivation and Reusability
-
Question: I am using a heterogeneous catalyst, but its activity drops significantly after the first run. What causes catalyst deactivation, and how can I improve its reusability?
-
Answer: Catalyst deactivation is a critical concern, especially for industrial applications where catalyst longevity is paramount.
-
Causes of Deactivation:
-
Poisoning: Impurities in the reactants or solvent can adsorb onto the active sites of the catalyst, blocking them from participating in the reaction.
-
Leaching: The active catalytic species may leach from the solid support into the reaction medium, leading to a loss of activity in subsequent runs.
-
Coking: At higher temperatures, organic molecules can decompose and deposit as "coke" on the catalyst surface, physically blocking the active sites.[15]
-
Sintering: For nanocatalysts, the nanoparticles may agglomerate at elevated temperatures, reducing the active surface area.
-
-
Strategies for Enhancing Reusability:
-
Purification of Reactants: Use high-purity, and if necessary, distilled or recrystallized starting materials and solvents.
-
Robust Catalyst Support: Choose a catalyst with the active species strongly anchored to a stable support. For example, covalent attachment of the catalytic moiety to a solid matrix is generally more robust than simple adsorption.
-
Washing and Regeneration: After each run, the catalyst should be thoroughly washed to remove any adsorbed species. A common procedure involves washing with ethanol and then drying.[3] In some cases, a calcination step at a controlled temperature can be used to burn off coke deposits and regenerate the catalyst.[15]
-
Milder Reaction Conditions: Operating at lower temperatures can often mitigate thermal degradation, sintering, and coking.
-
-
Section 2: Frequently Asked Questions (FAQs)
-
Q1: What is the general mechanism for the catalyst-mediated synthesis of 2-amino-4H-pyrans?
-
A1: The most widely accepted mechanism for this three-component reaction involves a cascade of three key steps:
-
Knoevenagel Condensation: The reaction is initiated by a base-catalyzed condensation between the aldehyde and malononitrile to form an α,β-unsaturated nitrile intermediate (a Knoevenagel adduct).[1]
-
Michael Addition: The active methylene compound (β-dicarbonyl) then undergoes a Michael 1,4-addition to the electron-deficient double bond of the Knoevenagel adduct.[1][13]
-
Intramolecular Cyclization and Tautomerization: The resulting intermediate undergoes an intramolecular cyclization via nucleophilic attack of the enolic oxygen onto the nitrile group, followed by tautomerization to yield the stable 2-amino-4H-pyran.[13]
-
-
-
Q2: How do I choose between a homogeneous and a heterogeneous catalyst?
-
A2: The choice depends on the specific requirements of your synthesis.
-
Homogeneous Catalysts (e.g., piperidine, L-proline) are often highly active and selective, and the reaction proceeds in a single phase, which can lead to better kinetics.[16][17] However, removal of the catalyst from the product can be challenging and may require extensive purification steps like column chromatography.[5][18]
-
Heterogeneous Catalysts (e.g., nano-SnO2, supported metals) exist in a different phase from the reactants and products.[16][17] Their primary advantage is ease of separation (typically by simple filtration) and the potential for recycling, which makes the process more cost-effective and environmentally friendly.[3][14] However, they may sometimes exhibit lower activity compared to their homogeneous counterparts due to mass transfer limitations.
-
-
-
Q3: Can "green" catalysts be as effective as traditional catalysts?
-
A3: Absolutely. There is a growing body of research demonstrating that green catalysts, such as those derived from biomass or designed to work in aqueous media, can be highly efficient for 2-amino-4H-pyran synthesis.[2][11] For example, nano-SnO2 has been shown to be a highly effective and recyclable catalyst in water.[3] Biopolymer-based nanocatalysts have also demonstrated excellent yields under solvent-free conditions.[4] These catalysts not only offer high efficiency but also align with the principles of sustainable chemistry.
-
Section 3: Data Presentation and Protocols
Catalyst Performance Comparison
| Catalyst | Solvent | Temperature (°C) | Time (min) | Yield (%) | Reference |
| Nano-SnO₂ | Water | Reflux | 60 | High | [3] |
| CuFe₂O₄@starch | Ethanol | Room Temp | 25 | 95 | [10] |
| ND/Fe₃O₄/Pectin-Ag | Solvent-free | Room Temp | 10 | 98 | [4] |
| LDH@PTRMS@NDBD@CuI | Solvent-free | 40 | 5-23 | 86-96 | [9] |
| KOH loaded CaO | Solvent-free | 60 | 10 | 92 | [12] |
| L-proline | Ethanol | Reflux | 60 | High | [7][8] |
| Piperidine | Ethanol | Room Temp | Varies | 81-88 | [1] |
Experimental Protocols
Protocol 1: General Procedure for 2-Amino-4H-Pyran Synthesis using a Heterogeneous Catalyst (e.g., Nano-SnO₂)
-
In a round-bottom flask, combine the aldehyde (1 mmol), malononitrile (1 mmol), and the β-dicarbonyl compound (e.g., dimedone) (1 mmol).
-
Add the solvent of choice (e.g., 5 mL of water or ethanol).[3]
-
Add the heterogeneous catalyst (e.g., 5 mol% of nano-SnO₂).[3]
-
Stir the reaction mixture at the optimized temperature (e.g., room temperature or reflux).
-
Monitor the reaction progress by TLC.
-
Upon completion, if the product precipitates, it can be collected by filtration. If the product is soluble, the catalyst is first removed by filtration.[3]
-
The filtrate is then concentrated under reduced pressure, and the crude product is purified, typically by recrystallization from ethanol.
Protocol 2: Catalyst Recyclability Test
-
After the initial reaction is complete, separate the heterogeneous catalyst from the reaction mixture by filtration.
-
Wash the recovered catalyst thoroughly with a suitable solvent (e.g., ethanol) to remove any adsorbed organic material.[3]
-
Dry the catalyst in an oven at a moderate temperature (e.g., 60-80 °C).
-
Use the recovered catalyst for a subsequent reaction run under identical conditions.
-
Repeat this cycle for several runs (typically 4-5) and analyze the product yield in each run to assess the catalyst's stability and reusability.[3]
Section 4: Visualizations
Reaction Mechanism Workflow
Caption: General mechanistic pathway for the synthesis of 2-amino-4H-pyrans.
Catalyst Selection Decision Tree
Caption: Decision tree to guide catalyst selection for 2-amino-4H-pyran synthesis.
References
-
Proposed mechanism for the preparation of 2-amino-4H-pyran derivatives. ResearchGate. Available at: [Link]
-
Synthesis of 2-amino-4H-pyran derivatives in aqueous media with nano-SnO2 as recyclable catalyst. Journal of Medicinal and Nanomaterials Chemistry. Available at: [Link]
-
Three-Component Synthesis and Crystal Structure of 2-Amino-3-cyano-4H-pyran and -thiopyran Derivatives. PubMed Central. Available at: [Link]
-
Plausible mechanism for the synthesis of 2‐amino‐4H‐pyran and... ResearchGate. Available at: [Link]
-
(PDF) Green Synthesis of 2-Amino-4H-Pyran Derivatives Using a Novel Biopolymer Nanocatalyst ND/Fe3O4/Pectin-Ag. ResearchGate. Available at: [Link]
-
A facile one-pot synthesis of tetrahydrobenzo[ b ]pyrans and 2-amino-4 H -chromenes under green conditions. RSC Advances. Available at: [Link]
-
Deactivation of Zeolite Catalysts in the Prins Reaction between Propene and Formaldehyde in the Liquid Phase. MDPI. Available at: [Link]
-
ChemInform Abstract: Synthesis, Structure, Chemical Reactivity, and Practical Significance of 2-Amino-4H-pyrans. ResearchGate. Available at: [Link]
-
Green and efficient three-component synthesis of 4H-pyran catalysed by CuFe2O4@starch as a magnetically recyclable bionanocatalyst. Royal Society of Chemistry. Available at: [Link]
-
Recent Progress in the Multicomponent Synthesis of Pyran Derivatives by Sustainable Catalysts under Green Conditions. PubMed Central. Available at: [Link]
-
A Facile Synthesis of New 2-Amino-4H-pyran-3-carbonitriles by a One-Pot Reaction of α, α′-Bis(arylidene) Cycloalkanones and Malononitrile in the Presence of K2CO3. National Institutes of Health. Available at: [Link]
-
Organobase-catalyzed three-component reactions for the synthesis of 4H-2-aminopyrans, condensed pyrans and polysubstituted benzenes. PubMed Central. Available at: [Link]
-
One-Pot Synthesis of 2-Amino-4H-Pyrans and 2-Amino-Tetrahydro-4H-Chromenes Using L-Proline. Semantic Scholar. Available at: [Link]
-
Current Chemistry Letters Multicomponent synthesis of 4H-pyran derivatives using KOH loaded calcium oxide as catalyst in solven. Growing Science. Available at: [Link]
-
Synthesis, characterization of 2-amino-pyran and derivatives evaluation of the bacterial, antioxidant and anticancer activity. ScienceScholar. Available at: [Link]
-
SYNTHESIS OF 2-AMINO-4H-PYRAN-3-CARBONITRILES: ITS REACTION TO CHLOROACETYL CHLORIDE. Sciforum. Available at: [Link]
-
Highly functionalized 2-amino-4H-pyrans as potent cholinesterase inhibitors. PubMed. Available at: [Link]
-
Synthesis of Pyran Derivatives. Encyclopedia.pub. Available at: [Link]
-
4H-Pyran Synthesis. Organic Chemistry Portal. Available at: [Link]
-
Synthesis of 2-amino-4H-pyran derivatives -pharmaceutically relevant... ResearchGate. Available at: [Link]
-
One-Pot Synthesis of 2-Amino-4H-Pyrans and 2-Amino-Tetrahydro-4H-Chromenes Using L-Proline. DergiPark. Available at: [Link]
-
Homogeneous and heterogeneous catalysts for multicomponent reactions. RSC Publishing. Available at: [Link]
-
Homogeneous vs Heterogeneous Catalysts - Basic Introduction. YouTube. Available at: [Link]
-
Combining homogeneous and heterogeneous catalysis. Chemistry World. Available at: [Link]
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Technical Support Center: Refinement of Purification Protocols for Pyran-2-one Analogs
Welcome to the Technical Support Center for the purification of pyran-2-one analogs. This guide, designed for researchers, scientists, and drug development professionals, provides practical, in-depth solutions to common challenges encountered during the isolation and purification of this versatile class of heterocyclic compounds. As a Senior Application Scientist, my goal is to provide not just protocols, but the underlying scientific principles to empower you to troubleshoot and optimize your purification workflows effectively.
Frequently Asked Questions (FAQs)
This section addresses high-level questions that often arise when planning the purification of pyran-2-one analogs.
Q1: What is the primary challenge when purifying pyran-2-one analogs?
The primary challenge stems from the inherent reactivity and potential instability of the 2H-pyran-2-one scaffold.[1] While exceptionally useful as synthetic precursors, their electrophilic nature and sensitivity to acidic conditions can lead to degradation, isomerization, or other side reactions during purification, particularly on standard silica gel.[2][3] Success hinges on choosing a purification strategy that preserves the integrity of the target molecule.
Q2: Should I choose chromatography or crystallization as my primary purification method?
The choice depends on the properties of your crude product. The following decision tree can guide your initial approach.
Caption: Initial Purification Strategy Decision Tree.
Many pyran-2-one derivatives can be isolated as solids and purified by crystallization, which is often the most efficient method for obtaining highly pure material.[4][5] If the product is an oil, has multiple impurities, or if a suitable crystallization solvent cannot be found, chromatography is the preferred method.[6]
Q3: How do I select an appropriate stationary phase for column chromatography?
The choice of stationary phase is critical and depends on the stability of your analog.
| Stationary Phase | Acidity | Best Suited For | Key Considerations |
| Silica Gel | Acidic (pKa ~4.5) | Robust, non-acid-sensitive analogs. | Most common and cost-effective. Can cause degradation of sensitive compounds.[3] |
| Deactivated Silica | Neutral | Acid-sensitive pyran-2-ones. | Silica pre-treated with a base (e.g., triethylamine) to neutralize acidic silanol groups.[3] |
| Alumina (Neutral/Basic) | Neutral or Basic | Acid-sensitive compounds; separation of isomers. | Offers a different selectivity compared to silica. Can sometimes be more reactive.[7] |
| Reversed-Phase (C18, C8) | Neutral | Polar pyran-2-one analogs. | Elution order is reversed (polar compounds elute first). Requires aqueous mobile phases. |
| Diol/Cyano Phases | Neutral | Delicate compounds like epoxides or acid-labile molecules. | Offer unique selectivity with normal-phase solvents and are much less reactive than silica.[7] |
Table 1. Comparison of Common Stationary Phases for Pyran-2-one Analog Purification.
Q4: How can I effectively remove unreacted starting materials?
Complete removal of starting materials is a common goal. Several strategies can be employed:
-
Stoichiometry Control: Use the starting material you wish to remove as the limiting reagent in your reaction.[8]
-
Work-up Procedures: Employ an aqueous wash to remove water-soluble starting materials or reagents. For example, a wash with a mild base like saturated sodium bicarbonate solution can remove acidic catalysts or byproducts before chromatography.[3]
-
Chromatography: If starting materials have a significantly different polarity from the product, column chromatography is highly effective.[9]
-
Crystallization: If the product has good crystallinity and the starting material is an oil or highly soluble in the crystallization solvent, this can be a very effective method.
Troubleshooting & Optimization Guide
This section provides solutions to specific problems you may encounter during your experiments.
Problem 1: Product Decomposition or Streaking on Silica Gel Column
Q: My pyran-2-one analog appears to be degrading during silica gel chromatography, evidenced by multiple spots on TLC fractions and low recovery. What is happening and how can I fix it?
A: Cause & Mechanism: Standard silica gel is acidic due to the presence of silanol (Si-OH) groups on its surface. These acidic sites can catalyze the degradation of sensitive molecules. For pyran-2-ones, this can involve hydrolysis of the lactone ring, rearrangement, or polymerization, leading to product loss and streaking on TLC plates.[3] Some complex pyranonaphthoquinones have been shown to undergo C-C bond cleavage mediated by silica gel.[2][10]
Solutions:
-
Use Deactivated Silica Gel: Neutralizing the acidic silanol groups is the most direct solution. This is typically done by incorporating a small amount of a basic modifier, like triethylamine (Et₃N), into the eluent system.[3]
-
Switch to a Non-Acidic Stationary Phase: If deactivation is insufficient, switch to a neutral stationary phase. Neutral alumina is a common alternative, offering different selectivity. For very sensitive compounds, consider bonded phases like diol or cyano columns.[7]
Detailed Protocol: Preparation of Deactivated Silica Gel
This protocol describes a common method for neutralizing silica gel for use in flash chromatography.
Materials:
-
Standard silica gel (for flash chromatography)
-
Triethylamine (Et₃N)
-
Your chosen eluent system (e.g., Ethyl Acetate/Hexane)
Procedure:
-
Prepare the Slurry: In a fume hood, measure the required amount of silica gel for your column into a beaker.
-
Create the Modified Eluent: Prepare your mobile phase. To this solvent, add 1-2% triethylamine by volume (e.g., 10-20 mL of Et₃N per 1 L of eluent).
-
Slurry Packing: Add the modified eluent to the silica gel to create a slurry. Gently swirl to ensure all the silica is wetted and to release any trapped air.
-
Pack the Column: Pour the slurry into your chromatography column and proceed with packing as you normally would.
-
Equilibrate: Before loading your sample, run at least 2-3 column volumes of the triethylamine-modified eluent through the packed column to ensure it is fully equilibrated and all acidic sites are neutralized.
-
Load and Elute: Dissolve your crude product in a minimal amount of the modified eluent (or a compatible solvent) and load it onto the column. Elute with the triethylamine-modified mobile phase.
Problem 2: Poor Separation of Structurally Similar Analogs or Isomers
Q: I am trying to separate two pyran-2-one analogs that are very close on TLC, even after screening multiple ethyl acetate/hexane ratios. How can I improve the resolution?
A: Cause & Mechanism: Structurally similar compounds have very similar polarities and affinities for the stationary phase, resulting in poor separation (co-elution). Achieving separation requires exploiting subtle differences in their structure and interaction with the stationary and mobile phases.
Solutions:
-
Optimize the Mobile Phase: Simple binary systems like ethyl acetate/hexane may not be sufficient.
-
Introduce a Third Solvent: Add a small amount of a solvent with different properties. For example, adding dichloromethane or a small amount of methanol can alter the selectivity of the separation.
-
Use an Isocratic Elution: If a solvent system gives a small but clear separation (ΔRf > 0.1), running the column under isocratic (constant solvent ratio) conditions rather than a gradient can improve resolution, albeit at the cost of longer run times.
-
-
Change the Stationary Phase: If optimizing the mobile phase fails, the issue is likely the lack of differential interaction with silica.
-
Alumina: Switching to neutral alumina can sometimes reverse the elution order or improve the separation of isomers.
-
Phenyl or Cyano Phases: These phases offer different separation mechanisms (π-π interactions for phenyl, dipole-dipole for cyano) and can be highly effective for resolving closely related compounds.[11]
-
-
Consider Preparative HPLC: For very difficult separations, High-Performance Liquid Chromatography (HPLC) with a suitable column (normal or reversed-phase) provides much higher resolving power than flash chromatography.[12]
Problem 3: Product is Water-Soluble, Complicating Extraction
Q: My pyran-2-one analog has significant water solubility, leading to low recovery during the aqueous work-up. How can I efficiently extract it?
A: Cause & Mechanism: The presence of polar functional groups (e.g., hydroxyls, carboxylates) on the pyran-2-one scaffold can increase its water solubility. During a standard aqueous work-up, a significant portion of the product can be lost to the aqueous layer. 5,6-dihydro-2H-pyran-2-one, for instance, is noted to be fairly soluble in water.[13]
Solutions:
-
Use a More Polar Extraction Solvent: Switch from less polar solvents like diethyl ether or hexane to more polar, water-immiscible solvents like ethyl acetate, dichloromethane (DCM), or even n-butanol for highly polar compounds.
-
Perform Multiple Extractions: It is more effective to perform multiple extractions with smaller volumes of organic solvent than one extraction with a large volume. For example, extracting with 3 x 50 mL of DCM is superior to 1 x 150 mL.[9]
-
"Salting Out": Before extraction, saturate the aqueous layer with sodium chloride (NaCl). This increases the ionic strength of the aqueous phase, decreasing the solubility of organic compounds and driving them into the organic layer.[13]
-
Continuous Liquid-Liquid Extraction: For compounds with very high water solubility, a continuous liquid-liquid extraction apparatus can be used for exhaustive extraction over several hours.
Workflow for Troubleshooting Purification
The following diagram outlines a systematic approach to troubleshooting a challenging purification.
Caption: Systematic Workflow for Troubleshooting Purification.
References
- One‐pot synthesis of some 2H‐Pyran‐2‐one derivatives. (2025).
-
Investigation of Pharmaceutical Importance of 2H-Pyran-2-One Analogues via Computational Approaches. (2021). MDPI. [Link]
- A Simple Preparation of Some 4Methyl2H-pyran-2-ones. (2025).
- Supplementary Information Silica gel-mediated chemical degradation of dimeric pyranonaphthoquinones into their monomeric units. Royal Society of Chemistry.
- Investigation of Pharmaceutical Importance of 2H-Pyran-2-One Analogues via Computational Approaches. Amrita Vishwa Vidyapeetham.
-
Silica gel-mediated chemical degradation of dimeric pyranonaphthoquinones into their monomeric units. (2018). New Journal of Chemistry. [Link]
-
5,6-DIHYDRO-2H-PYRAN-2-ONE AND 2H-PYRAN-2-ONE. (1977). Organic Syntheses. [Link]
-
Two Complementary Synthetic Approaches to the Enantiomeric Forms of the Chiral Building Block (2,6,6-Trimethyltetrahydro-2H-pyran-2-yl)methanol: Application to the Stereospecific Preparation of the Natural Flavor Linaloyl Oxide. (2021). MDPI. [Link]
-
AN IMPROVED PREPARATION OF 3-BROMO-2H-PYRAN-2-ONE. Organic Syntheses. [Link]
-
How to remove excess starting material Pyrenecarboxyaldehyde? (2020). ResearchGate. [Link]
-
Synthesis of Pyran and Pyranone Natural Products. (2004). Molecules. [Link]
-
2 H -Pyran-2-ones and their annelated analogs as multifaceted building blocks for the fabrication of diverse heterocycles. (2020). ResearchGate. [Link]
-
PYRAN-2-ONE DERIVATIVES (Part 2): POWERFUL BUILDING BLOCKS AND SCAFFOLDS FOR THE CONSTRUCTION OF A WIDE RANGE OF SEVERAL HETEROCYCLIC COMPOUNDS. (2022). ResearchGate. [Link]
- Strategies for The Purification of Synthetic Products in The Pharmaceutical Industry. American Pharmaceutical Review.
-
2-Pyrone. Wikipedia. [Link]
-
Types of Chromatography. Bio-Rad. [Link]
-
Chromatography: Techniques of Separation. (2022). TSI Journals. [Link]
-
Separation techniques: Chromatography. (2015). Northern Clinics of Istanbul. [Link]
-
Chromatography: Separation, Purification And Isolation Of Different Phytoconstituent. (2021). IJSDR. [Link]
- Optimization of multi‐column chromatography for capture and polishing at high protein load. (2025). Biotechnology and Bioengineering.
-
Product decomposed on silica gel. (2017). ResearchGate. [Link]
-
Selective synthesis of either 2H‐pyran‐2‐ones or chiral dihydropyranone derivatives. ResearchGate. [Link]
-
Recent Advances in the Synthesis of 2H-Pyrans. (2019). MDPI. [Link]
-
Glucose. Wikipedia. [Link]
- Synthesis of 2H-pyran-2-ones and fused pyran-2-ones as useful building blocks. (2025).
-
Optimization of integrated chromatography sequences for purification of biopharmaceuticals. (2020). Biotechnology and Bioengineering. [Link]
- 2-pyranone derivative and process for production thereof.
-
Two Complementary Synthetic Approaches to the Enantiomeric Forms of the Chiral Building Block (2,6,6-Trimethyltetrahydro-2H-pyran-2-yl)methanol: Application to the Stereospecific Preparation of the Natural Flavor Linaloyl Oxide. (2025). ResearchGate. [Link]
- Natural and Synthetic 2H-Pyran-2-ones and Their Versatility in Organic Synthesis. (2025).
-
Combining Different Stationary-Phase Chemistries to Improve the Selectivity of Impurity Profiling Methods. (2023). LCGC International. [Link]
-
Chemistry of isolated 2-pyranones. ResearchGate. [Link]
-
Algorithms to optimize multi-column chromatographic separations of proteins. (2020). Journal of Chromatography A. [Link]
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Validation & Comparative
A Comparative Guide to the Anticancer Potential of 4-amino-6-methyl-2H-pyran-2-one and Its Analogs
The 2H-pyran-2-one scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities.[1][2] Among these, derivatives of 4-amino-6-methyl-2H-pyran-2-one have emerged as a promising class of agents in oncology research. Their simplified monocyclic structure, derived from more complex natural products, offers a versatile backbone for synthetic modification, enabling a systematic exploration of structure-activity relationships (SAR).[3][4]
This guide provides a comparative analysis of 4-amino-2H-pyran-2-one (APO) analogs, focusing on their in vitro anticancer activity. We will dissect the chemical features that govern their cytotoxic potency, present comparative experimental data against various human cancer cell lines, and provide the detailed methodologies required to validate these findings.
Structure-Activity Relationship (SAR): Decoding the Potency
The therapeutic efficacy of APO analogs is profoundly influenced by the nature and position of substituents on the pyranone core and the 4-amino group. Early research transitioning from complex polycyclic structures to the simplified APO scaffold revealed that specific substitutions are critical for potent anticancer activity.[3][4]
Key SAR insights indicate:
-
Substitution at the 6-Position: An aromatic ring, such as a phenyl or styryl group, at this position is crucial for significant antitumor activity. This bulky hydrophobic group is thought to enhance binding affinity with the biological target.
-
Nature of the 4-Amino Group: A secondary amine at the 4-position is preferred over a tertiary amine. Furthermore, aromatic amines at this position are vital for cytotoxicity.[3]
-
Substituents on the 4-Anilino Group: The potency of the analogs can be finely tuned by adding substituents to the aromatic ring of the 4-anilino moiety. For instance, analogs with a 4'-methoxy (19) or 4'-methyl (27) substitution on the aniline ring have demonstrated exceptionally high potency, suggesting that electron-donating groups at the para position enhance the compound's cytotoxic effects.[3]
The following workflow illustrates a general synthetic pathway for creating these analogs, which is foundational to exploring the SAR.
Caption: General Synthetic Workflow for APO Analogs.
Quantitative Performance: A Comparative Analysis of Cytotoxicity
The most direct measure of performance for potential anticancer agents is their in vitro cytotoxicity, typically expressed as the half-maximal inhibitory concentration (IC50). The data below, synthesized from multiple studies, compares the efficacy of various 2H-pyran-2-one analogs against a panel of human and murine cancer cell lines.
| Compound ID | Core Structure / Key Substitutions | Target Cell Line | IC50 (µM) | Reference |
| 27 | 6-phenyl, 4-(4'-methyl-anilino) | KB (Oral Carcinoma) | 0.059 | [3] |
| 19 | 6-phenyl, 4-(4'-methoxy-anilino) | KB (Oral Carcinoma) | 0.081 | [3] |
| 8a | Pyrano[3,2-c]pyridine, 4-Cl C6H4 | HepG2 (Liver) | 0.23 | [1] |
| MCF-7 (Breast) | 0.45 | [1] | ||
| 8b | Pyrano[3,2-c]pyridine, 4-F C6H4 | HepG2 (Liver) | 0.15 | [1] |
| MCF-7 (Breast) | 0.33 | [1] | ||
| Compound 21 | 6-methyl, 4-((2-(naphthalen-1-yl)ethyl)sulfonyl) | L1210 (Murine Leukemia) | 0.95 | [2] |
| HeLa (Cervical Carcinoma) | 2.9 | [2] | ||
| Phomapyrone C | Natural Product Analog | HL-60 (Leukemia) | 27.90 | [5][6] |
| Phomapyrone B | Natural Product Analog | HL-60 (Leukemia) | 31.02 | [5][6] |
| Phomapyrone A | Natural Product Analog | HL-60 (Leukemia) | 34.62 | [5][6] |
This table is a synthesis of data from multiple sources for comparative purposes. Experimental conditions may vary between studies.
The data clearly highlights the superior potency of the synthetically optimized APO analogs (e.g., 19 and 27 ) over some naturally derived pyranones against specific cell lines. The sub-micromolar IC50 values for compounds 19 and 27 position them as promising lead compounds for further development.[3]
Mechanistic Insights: Targeting Oncogenic Pathways
While the precise mechanism for many pyranone analogs is still under investigation, some derivatives have been shown to function as kinase inhibitors.[1] Receptor tyrosine kinases like the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) are critical nodes in signaling pathways that drive cancer cell proliferation and angiogenesis. The ability of compounds like 8a to inhibit these kinases (EGFR IC50 = 1.21 µM, VEGFR-2 IC50 = 2.65 µM) provides a plausible mechanism for its cytotoxic effects.[1]
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A Senior Application Scientist's Guide to Validating the Biological Activity of Synthesized Pyran-2-one Derivatives
Introduction: The Pyran-2-one Scaffold - A Privileged Structure in Drug Discovery
The pyran-2-one ring system is a core structural motif found in a multitude of natural products and synthetic compounds, exhibiting a remarkable breadth of biological activities.[1][2] This "privileged structure" serves as a versatile scaffold in medicinal chemistry, enabling the development of novel therapeutic agents targeting a wide array of diseases.[3] Researchers have extensively demonstrated the potential of pyran-2-one derivatives as anticancer, anti-inflammatory, and antimicrobial agents.[1][4]
However, the journey from a newly synthesized derivative to a viable drug candidate is contingent upon rigorous and systematic biological validation. This guide provides an in-depth, comparative framework for researchers, scientists, and drug development professionals to validate the biological activity of their novel pyran-2-one derivatives. We will move beyond mere procedural lists to explain the causality behind experimental choices, ensuring a robust and self-validating approach to characterization. This guide will focus on three common and critical areas of validation: anticancer, anti-inflammatory, and antimicrobial activities.
Section 1: Validating Anticancer Activity
The validation of a potential anticancer agent requires a multi-tiered approach, beginning with broad cytotoxicity screening and progressing to detailed mechanistic studies. This workflow ensures that resources are focused on the most promising compounds.
Workflow for Anticancer Activity Validation
Caption: Workflow for anticancer validation of pyran-2-one derivatives.
Primary Screening: The MTT Cytotoxicity Assay
The logical first step is to assess the general cytotoxicity of the synthesized compounds against a panel of relevant cancer cell lines. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a robust, colorimetric, and high-throughput method ideal for this purpose.
Causality: We use the MTT assay because it provides a quantitative measure of metabolic activity. In living cells, mitochondrial dehydrogenases reduce the yellow MTT tetrazolium salt into insoluble purple formazan crystals. The amount of formazan produced is directly proportional to the number of viable, metabolically active cells, giving us a reliable proxy for cytotoxicity.
Comparative Analysis of Cytotoxicity (IC₅₀ Values)
The half-maximal inhibitory concentration (IC₅₀) is a critical metric representing the concentration of a drug that is required for 50% inhibition of cell viability. A lower IC₅₀ value indicates higher potency. Here, we compare a hypothetical synthesized compound, Pyr-Synth-1 , against the standard chemotherapeutic agent, Doxorubicin.
| Compound | Cell Line | IC₅₀ (µM) |
| Pyr-Synth-1 (Hypothetical) | MCF-7 (Breast) | 5.6 |
| HeLa (Cervical) | 2.1 | |
| A549 (Lung) | 8.2 | |
| Doxorubicin (Standard) | MCF-7 (Breast) | ~2.5[5][6] |
| HeLa (Cervical) | ~1.5 - 2.9[5][7] | |
| A549 (Lung) | >20 (Resistant)[5][6] | |
| Example Pyran Derivative (4c) | HeLa (Cervical) | 2.1[7] |
| Example Pyran Derivative (6e) | MCF-7 (Breast) | 12.46[8] |
| Example Pyran Derivative (14b) | A549 (Lung) | 0.23[9] |
Note: IC₅₀ values for Doxorubicin and example pyran derivatives are sourced from literature and can vary based on experimental conditions.[5][6][7][8][9][10]
Elucidating the Mechanism of Action (MOA)
Compounds showing potent cytotoxicity (e.g., IC₅₀ < 10 µM) warrant further investigation. A key question is whether the compound induces apoptosis, a programmed and controlled form of cell death, which is a desirable trait for anticancer drugs.
Apoptosis Induction: Studies have shown that pyran-2-one derivatives can induce apoptosis by activating caspases, which are the executive enzymes of this process.[11][12][13] The activation of initiator caspases (like caspase-8 or -9) and executioner caspases (like caspase-3) is a hallmark of apoptosis.[13][14] This can be visualized using Western blotting to detect the cleavage of these caspases from their pro-form to their active, cleaved form.
Experimental Protocol: MTT Cytotoxicity Assay
This protocol is a self-validating system when appropriate controls are included.
-
Cell Seeding: Seed cancer cells (e.g., MCF-7, HeLa) in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the synthesized pyran-2-one derivatives and a standard drug (e.g., Doxorubicin) in culture medium. Replace the old medium with 100 µL of medium containing the test compounds at various concentrations.
-
Controls: Include wells with untreated cells (negative control), cells treated with the vehicle (e.g., DMSO) at the highest concentration used for the compounds, and medium-only wells (blank).
-
-
Incubation: Incubate the plate for 24-72 hours.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C, allowing formazan crystals to form.
-
Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO) to each well. Shake the plate for 15 minutes to dissolve the crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC₅₀ value.
Section 2: Validating Anti-inflammatory Activity
Chronic inflammation is implicated in numerous diseases. Pyran-2-one derivatives have shown promise in modulating inflammatory pathways.[15] A primary method for assessing anti-inflammatory potential is to measure the inhibition of nitric oxide (NO) production in macrophages stimulated with lipopolysaccharide (LPS).
Causality: LPS, a component of Gram-negative bacteria, is a potent activator of macrophages, causing them to express inducible nitric oxide synthase (iNOS) and produce large amounts of NO, a key pro-inflammatory mediator.[16] Therefore, inhibiting LPS-induced NO production is a strong indicator of anti-inflammatory activity.
Signaling Pathway of Macrophage Activation
Caption: Key inflammatory pathways inhibited by pyran-2-one derivatives.
Pyran-2-one derivatives have been shown to exert their anti-inflammatory effects by suppressing key signaling pathways like NF-κB and Mitogen-Activated Protein Kinase (MAPK).[3][5][15][17] Inhibition of these pathways prevents the expression of pro-inflammatory genes such as iNOS and COX-2.[3][5]
Comparative Analysis of NO Inhibition (IC₅₀ Values)
| Compound | Target | IC₅₀ (µM) |
| Pyr-Synth-2 (Hypothetical) | LPS-induced NO production in RAW 264.7 | 15.2 |
| Indomethacin (Standard) | LPS-induced NO production in RAW 264.7 | ~41*[6] |
| L-NAME (Standard NOS Inhibitor) | LPS-induced NO production in RAW 264.7 | ~630[1] |
| Example Pyran Derivative (6b) | TNF-α induced NF-κB inhibition | 0.29[15] |
| Example Pyran Derivative (Compound 19) | LPS-induced NO production in RAW 264.7 | Potent (exact IC₅₀ not stated, active at 6.25 µM)[5] |
*Note: Indomethacin IC₅₀ converted from 14.6 µg/mL.[6] L-NAME is a direct NOS inhibitor, while Indomethacin and pyran-2-ones typically act upstream by inhibiting gene expression.
Experimental Protocol: Griess Assay for Nitric Oxide Inhibition
-
Cell Seeding: Seed RAW 264.7 macrophage cells in a 96-well plate at 5 x 10⁴ cells/well and incubate for 24 hours.
-
Pre-treatment: Remove the medium and add fresh medium containing various concentrations of the synthesized pyran-2-one derivatives or a standard (e.g., Indomethacin). Incubate for 1-2 hours.
-
Stimulation: Add LPS to a final concentration of 1 µg/mL to all wells except the negative control.
-
Incubation: Incubate the plate for 24 hours at 37°C, 5% CO₂.
-
Griess Reagent Preparation: Mix equal volumes of Reagent A (1% sulfanilamide in 5% phosphoric acid) and Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water).
-
Measurement: Transfer 50-100 µL of the cell culture supernatant to a new 96-well plate. Add an equal volume of the prepared Griess reagent to each well.
-
Absorbance Reading: Incubate for 10 minutes at room temperature, protected from light. Measure the absorbance at 540 nm.
-
Data Analysis: Create a standard curve using known concentrations of sodium nitrite. Calculate the nitrite concentration in the samples and determine the IC₅₀ for NO production inhibition. A parallel MTT assay should be run to ensure the observed inhibition is not due to cytotoxicity.
Section 3: Validating Antimicrobial Activity
The rise of antibiotic resistance necessitates the discovery of new antimicrobial agents. Pyran-2-ones have demonstrated activity against a range of bacterial pathogens.[11][18] The standard method for quantifying this activity is the broth microdilution assay to determine the Minimum Inhibitory Concentration (MIC).
Causality: The MIC is defined as the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[19] This quantitative measure is the gold standard for assessing antimicrobial potency and is guided by institutions like the Clinical and Laboratory Standards Institute (CLSI).[12]
Comparative Analysis of Antimicrobial Activity (MIC Values)
| Compound | Organism | MIC (µg/mL) |
| Pyr-Synth-3 (Hypothetical) | Staphylococcus aureus | 8 |
| Escherichia coli | 16 | |
| Ciprofloxacin (Standard) | Staphylococcus aureus | 0.25 - 1.0[20] |
| Escherichia coli | 0.016[2] | |
| Example Pyran Derivative (5a) | Staphylococcus aureus | "Best MIC" (exact value not stated)[11] |
Note: MIC values can vary significantly based on the specific bacterial strain and testing conditions.
Experimental Protocol: Broth Microdilution MIC Assay (CLSI Guidelines)
-
Compound Preparation: In a 96-well microtiter plate, prepare two-fold serial dilutions of the synthesized pyran-2-one derivatives in a suitable broth medium (e.g., Cation-Adjusted Mueller-Hinton Broth). Concentrations should span a wide range (e.g., 256 µg/mL to 0.5 µg/mL).
-
Inoculum Preparation: Prepare a standardized bacterial inoculum adjusted to a 0.5 McFarland turbidity standard, which is then diluted to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.
-
Inoculation: Add 50-100 µL of the standardized bacterial inoculum to each well containing the test compounds.
-
Controls:
-
Growth Control: Wells containing broth and inoculum, but no compound.
-
Sterility Control: Wells containing only broth to check for contamination.
-
Positive Control: Wells containing a standard antibiotic (e.g., Ciprofloxacin).
-
-
Incubation: Incubate the plates at 35-37°C for 18-24 hours in ambient air.
-
Reading the MIC: The MIC is the lowest concentration of the compound at which there is no visible turbidity (bacterial growth). This can be determined by visual inspection or by using a plate reader.
Conclusion
The validation of synthesized pyran-2-one derivatives is a systematic process that builds a comprehensive profile of a compound's biological activity. By employing a tiered approach—starting with broad screening assays like MTT and progressing to mechanistic studies for promising hits—researchers can efficiently identify and characterize potent molecules. The comparative analysis against established standard drugs is crucial for contextualizing the potency and potential of novel derivatives. The detailed protocols and causative explanations provided in this guide serve as a robust framework for generating reliable, reproducible, and publishable data, ultimately advancing the discovery of new therapeutics based on the versatile pyran-2-one scaffold.
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A Comparative Guide to the Bioactivity of 4-amino-6-methyl-2H-pyran-2-one and Other Heterocyclic Compounds in Bioassays
Introduction: The Quest for Novel Antimicrobial Agents
In the ever-evolving landscape of drug discovery, the demand for novel antimicrobial agents is relentless. The rise of multidrug-resistant pathogens presents a formidable challenge to global health, necessitating the exploration of new chemical scaffolds with potent and selective biological activity. Heterocyclic compounds, organic molecules containing a ring structure with at least one atom other than carbon, form the backbone of a vast number of pharmaceuticals. Their unique three-dimensional structures and diverse electronic properties allow them to interact with a wide array of biological targets.
This guide provides a comparative analysis of the bioactivity of a specific heterocyclic compound, 4-amino-6-methyl-2H-pyran-2-one, and its closely related analogs, against other prominent classes of heterocyclic antimicrobials, namely triazoles and thiazoles. While direct and extensive bioassay data for this compound is limited in publicly available literature, we will leverage data from structurally similar 2-amino-pyran and pyran-2-one derivatives to provide a representative comparison. This guide is intended for researchers, scientists, and drug development professionals seeking to understand the potential of these scaffolds in the development of new therapeutics.
The Pyranone Scaffold: A Versatile Core
The 2H-pyran-2-one ring is a six-membered heterocyclic motif containing one oxygen atom and a ketone group. This core is found in numerous natural products and has been the subject of extensive synthetic and medicinal chemistry efforts. The introduction of an amino group at the 4-position and a methyl group at the 6-position, as in this compound, significantly influences the molecule's electronic and steric properties, which in turn can modulate its biological activity. The synthesis of this compound can be achieved from 4-hydroxy-6-methyl-2H-pyran-2-one, also known as dehydroacetic acid[1].
Comparative Bioassay Data: A Quantitative Overview
To provide an objective comparison, the following table summarizes the Minimum Inhibitory Concentration (MIC) values for various pyranone derivatives and other heterocyclic compounds against a selection of clinically relevant bacteria and fungi. The MIC is the lowest concentration of a substance that prevents visible growth of a microorganism and is a standard measure of antimicrobial efficacy. For context, MIC values for the widely used antibacterial drug Ciprofloxacin and the antifungal drug Fluconazole are also included.
| Compound Class | Specific Compound/Derivative | Test Organism | MIC (µg/mL) | Reference |
| Pyranone | 2-Amino-4-(3-methoxyphenyl)-6-methyl-4H-pyran-3-carbonitrile | Mycobacterium bovis (BCG) | - | [2] |
| 2-[4-(Phenylthio)phenyl]-2-methyl-6-methoxy-2H-pyran-3(6H)-one | Staphylococcus aureus | 1.56 | [3] | |
| 4-Methyl-6-hexyl-alpha-pyrone | Sclerotium rolfsii | 15-50 (ED50) | [4][5][6] | |
| Triazole | Fluconazole (Standard) | Candida albicans | 0.5 | [7] |
| Fluconazole (Standard) | Candida krusei | ≥ 64 | [8] | |
| Novel Triazole Derivative | Aspergillus niger | - | [9] | |
| Thiazole | Thiazole Derivative (T2) | Candida albicans | 0.008–0.98 | [10] |
| Thiazole Derivative (T7) | Candida albicans | 0.48–7.81 | [10] | |
| Standard Antibiotic | Ciprofloxacin | Staphylococcus aureus | 0.6 | [1] |
| Ciprofloxacin | Escherichia coli | 0.013 | [1] |
Note: The data presented is a compilation from various studies and direct comparison should be made with caution due to potential variations in experimental conditions.
Experimental Protocols: Determining Antimicrobial Susceptibility
The determination of the Minimum Inhibitory Concentration (MIC) is a cornerstone of antimicrobial drug discovery. The broth microdilution method is a widely accepted and standardized technique for this purpose.
Broth Microdilution Susceptibility Assay Protocol
This protocol is adapted from the guidelines provided by the Clinical and Laboratory Standards Institute (CLSI).
1. Preparation of Materials:
-
Test Compounds: Prepare stock solutions of the test compounds (e.g., this compound analogs, triazoles, thiazoles) in a suitable solvent (e.g., Dimethyl Sulfoxide - DMSO).
-
Microbial Cultures: Prepare fresh overnight cultures of the test bacteria (e.g., Staphylococcus aureus, Escherichia coli) in a suitable broth medium (e.g., Mueller-Hinton Broth - MHB). For fungi (e.g., Candida albicans), use a medium such as RPMI-1640.
-
96-Well Microtiter Plates: Use sterile, flat-bottomed 96-well plates.
-
Growth Media: Sterile MHB for bacteria and RPMI-1640 for fungi.
-
Positive Control: A standard antibiotic (e.g., Ciprofloxacin) or antifungal (e.g., Fluconazole) with known MIC values for the test organisms.
-
Negative Control: The solvent used to dissolve the test compounds (e.g., DMSO).
2. Assay Procedure:
-
Serial Dilution: Dispense 100 µL of sterile growth medium into all wells of the 96-well plate. Add 100 µL of the test compound stock solution to the first well of a row and perform a two-fold serial dilution by transferring 100 µL from one well to the next, discarding the final 100 µL from the last well. This creates a concentration gradient of the test compound across the plate.
-
Inoculum Preparation: Adjust the turbidity of the microbial culture to match a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL for bacteria). Dilute this suspension in the appropriate growth medium to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well.
-
Inoculation: Add 100 µL of the prepared microbial inoculum to each well of the microtiter plate, including the positive and negative control wells.
-
Incubation: Incubate the plates at 35-37°C for 18-24 hours for bacteria, or at 35°C for 24-48 hours for fungi.
-
MIC Determination: After incubation, visually inspect the plates for microbial growth (turbidity). The MIC is the lowest concentration of the test compound at which there is no visible growth.
Experimental Workflow Diagram
Caption: Workflow for the Broth Microdilution MIC Assay.
Mechanistic Insights and Structure-Activity Relationships
The precise mechanism of action for many pyranone derivatives is still under investigation. However, the α,β-unsaturated lactone moiety present in the 2H-pyran-2-one core is a known Michael acceptor, which can react with nucleophilic residues in biological macromolecules, such as cysteine residues in enzymes, leading to their inactivation. For 2-amino-4H-pyran derivatives, the presence of the amino group can significantly alter the molecule's polarity and hydrogen bonding capabilities, potentially leading to different biological targets or improved binding affinity.
In contrast, the mechanisms of action for triazole and thiazole antifungals are better characterized. Triazoles, such as fluconazole, primarily act by inhibiting the fungal cytochrome P450 enzyme lanosterol 14α-demethylase. This enzyme is crucial for the synthesis of ergosterol, an essential component of the fungal cell membrane. Its inhibition leads to the disruption of membrane integrity and ultimately, fungal cell death. Thiazole derivatives have been shown to exhibit a range of biological activities, and their antifungal mechanism can vary depending on the specific substitution pattern. Some thiazoles have been reported to induce the production of reactive oxygen species (ROS) in fungal cells, leading to oxidative stress and cell death.
Conclusion and Future Perspectives
This guide provides a comparative overview of the bioactivity of pyranone derivatives, with a focus on amino-substituted analogs, in relation to established heterocyclic antimicrobial agents like triazoles and thiazoles. While the available data suggests that the pyranone scaffold holds promise for the development of novel antimicrobial compounds, further research is critically needed.
Specifically, a systematic investigation into the antimicrobial and antifungal activity of this compound is warranted to fully understand its potential. Direct, head-to-head comparative studies using standardized methodologies are essential to accurately assess its efficacy against other heterocyclic compounds. Furthermore, elucidation of its mechanism of action and exploration of its structure-activity relationship through the synthesis and testing of a focused library of derivatives will be crucial steps in advancing this compound class towards potential clinical applications. The continued exploration of diverse heterocyclic scaffolds remains a vital strategy in the global fight against infectious diseases.
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A Comparative Guide to the Synthesis of Pyran-2-ones: Efficacy and Mechanistic Insights
The pyran-2-one (or α-pyrone) scaffold is a privileged heterocyclic motif, prominently featured in a vast array of natural products and pharmacologically active molecules.[1][2] Its inherent reactivity and versatile functionalization capabilities make it a crucial building block for drug development professionals and organic chemists. This guide provides an in-depth comparison of the most effective and commonly employed synthetic strategies for constructing the pyran-2-one core, with a focus on reaction efficacy, mechanistic underpinnings, and practical experimental considerations.
Knoevenagel Condensation: The Workhorse Approach
The Knoevenagel condensation is a robust and widely utilized method for pyran-2-one synthesis.[1] The reaction proceeds through the nucleophilic addition of an active methylene compound to a carbonyl group, typically an aldehyde or ketone, followed by a dehydration step.[3][4] Subsequent intramolecular cyclization and tautomerization furnish the desired pyran-2-one ring.[1] This method is often catalyzed by a weak base.[3]
A significant variant, the Doebner modification, employs pyridine as the solvent and is particularly effective when a carboxylic acid is one of the activating groups on the active methylene compound, as it facilitates decarboxylation.[3]
Mechanistic Rationale
The choice of a weak base is critical to prevent the self-condensation of the aldehyde or ketone starting material.[3][5] The active methylene compound must possess sufficiently electron-withdrawing groups (e.g., esters, nitriles, ketones) to enable deprotonation under mildly basic conditions, forming the reactive enolate intermediate.[3][5] The subsequent cyclization is an intramolecular conjugate addition, driven by the formation of the stable, conjugated pyran-2-one ring system.
Experimental Protocol: Synthesis via Knoevenagel Condensation
The following protocol is a representative example of a one-pot synthesis of a substituted 2-pyrone derivative.[6]
-
Reaction Setup: To a solution of an α,β-unsaturated trifluoromethyl ketone (1.0 mmol) and a (phenylthio)acetic acid (1.2 mmol) in a suitable solvent such as dichloromethane (DCM, 5 mL), add an isothiourea organocatalyst (e.g., DHPB, 0.2 mmol).
-
Reaction Execution: Stir the reaction mixture at room temperature. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up and Purification: Upon completion, concentrate the reaction mixture under reduced pressure. The crude product is then purified by column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexanes) to afford the desired 4,6-disubstituted or 3,4,6-trisubstituted 2-pyrone.
Data Summary: Knoevenagel Condensation and Related Methods
| Starting Materials | Catalyst/Conditions | Product | Yield (%) | Reference |
| α,β-Unsaturated trifluoromethyl ketones, (Phenylthio)acetic acids | Isothiourea (DHPB), DCM, rt | 4,6-Disubstituted 2-pyrones | Good to excellent | [6] |
| 2-Methoxybenzaldehyde, Thiobarbituric acid | Piperidine, Ethanol | Enone product | Not specified | [3] |
| Aryl aldehydes, Malononitrile, β-Dicarbonyl compounds | nano-SnO2, Water, Reflux | 2-Amino-4H-pyrans | Excellent | [7] |
| Active methylene compounds, 4-Chlorobenzaldehyde | Boric acid, Aqueous ethanol, rt | 2-Alkylidene/arylidene derivatives | Good to excellent | [8] |
Hetero-Diels-Alder Reaction: A Convergent Approach
The hetero-Diels-Alder (HDA) reaction is a powerful cycloaddition strategy for the construction of six-membered heterocycles, including the dihydropyran precursors to pyran-2-ones.[9] In the context of pyran-2-one synthesis, this typically involves the reaction of an electron-rich diene with an aldehyde heterodienophile (a normal electron-demand HDA).[9] The resulting dihydropyranone can then be further elaborated to the corresponding pyran-2-one.
Lewis acid catalysis is often employed to activate unactivated aldehyde heterodienophiles, expanding the scope of this reaction.[9] Alternatively, inverse-electron-demand HDA reactions, where an electron-deficient 1-oxa-1,3-butadiene reacts with an electron-rich dienophile, are also a valuable route.[10]
Mechanistic Rationale
The stereochemical outcome of the HDA reaction is governed by the frontier molecular orbitals (FMO) of the diene and dienophile.[9] The reaction can proceed through a concerted, asynchronous [4+2] cycloaddition pathway.[9] The use of chiral Lewis acids or organocatalysts can induce high levels of enantioselectivity, making this a valuable tool for asymmetric synthesis.[9][10] Domino Knoevenagel-hetero-Diels-Alder reactions provide an efficient one-pot method for generating the 1-oxa-1,3-butadiene in situ followed by an intramolecular cycloaddition.[10]
Experimental Protocol: Domino Knoevenagel/Hetero-Diels-Alder
The following is a general procedure for a three-component domino reaction.[10]
-
Reaction Setup: A mixture of a 1,3-dicarbonyl compound (e.g., N,N-dimethylbarbituric acid), an aldehyde, and a vinyl ether are combined in a suitable solvent.
-
Catalysis: A catalyst, such as a chiral Lewis acid or an organocatalyst, is added to the mixture.
-
Reaction Execution: The reaction is stirred at a specified temperature (ranging from ambient to elevated temperatures) and monitored by TLC or LC-MS.
-
Work-up and Purification: After completion, the solvent is removed under reduced pressure, and the residue is purified by flash column chromatography to yield the dihydropyran product.
Data Summary: Hetero-Diels-Alder Reactions
| Diene / Dienophile | Catalyst/Conditions | Product Type | Yield (%) | Reference |
| Danishefsky's diene, Aldehydes | Chiral Lewis Acids | Dihydropyranones | Modest to excellent | [9] |
| 1,3-Dicarbonyls, Aldehydes, Vinyl ethers | Various catalysts | Dihydropyrans | Varies | [10] |
| 3-Dimethylamino-1-(2-thienyl)-2-propene-1-thione, β-Nitrostyrenes | Acetic acid | 2H-Thiopyrans | Not specified | [11] |
| Fused Pyran-2-ones, N-Substituted maleimides | Thermal or Rh/C | Fused isoindoles | Varies | [12] |
Ring-Closing Metathesis (RCM): A Strategy for Macrocycles and Complex Rings
Ring-closing metathesis has emerged as a powerful and versatile tool for the synthesis of unsaturated rings of various sizes, from 5- to 30-membered rings and even larger macrocycles.[13][14] This reaction involves the intramolecular metathesis of a diene, catalyzed by metal complexes, most commonly those based on ruthenium (e.g., Grubbs' catalysts).[14][15] The formation of volatile ethylene as a byproduct drives the reaction to completion.[13]
Mechanistic Rationale
The catalytic cycle of RCM proceeds through a metallacyclobutane intermediate.[14] The choice of catalyst is crucial, with second-generation Grubbs' catalysts offering greater stability and functional group tolerance.[14] The stereoselectivity (E/Z) of the resulting double bond is often dependent on the ring strain of the product.[13] RCM is particularly advantageous for its high functional group tolerance and its ability to proceed under mild reaction conditions.[16]
Experimental Protocol: RCM for Dihydropyran Synthesis
The following is a general procedure for the synthesis of a 2,6-disubstituted 3,6-dihydro-2H-pyran.[16]
-
Substrate Preparation: Synthesize the acyclic diene precursor, typically an allyl-O-homoallyl ether derivative.
-
Reaction Setup: In a glovebox or under an inert atmosphere, dissolve the diene substrate in a degassed solvent such as dichloromethane.
-
Catalyst Addition: Add a solution of a Grubbs' catalyst (e.g., Grubbs' first or second generation) to the reaction mixture.
-
Reaction Execution: Stir the reaction at room temperature or with gentle heating. Monitor the reaction for the evolution of ethylene and by TLC.
-
Work-up and Purification: Upon completion, quench the reaction (e.g., with ethyl vinyl ether). Concentrate the mixture and purify by column chromatography to isolate the dihydropyran product.
Data Summary: Ring-Closing Metathesis
| Substrate | Catalyst | Product | Yield (%) | Reference |
| Allyl-O-homoallyl ether | Grubbs' catalyst | trans-Dihydropyran | 100 | [16] |
| Prochiral 4-(allyloxy)hepta-1,6-diynes | Grubbs' 1st gen. (Mori conditions) | 4-Alkenyl-2-alkynyl-3,6-dihydro-2H-pyrans | Superior results | [15] |
| Diene with β-turn | Ruthenium indenylidene complex | 7-membered ring | 87 | [13] |
| Polycyclic alkaloid precursor | Grubbs' catalyst | 13-membered D ring (Z-isomer) | 67 | [13] |
Other Notable Synthetic Approaches
Beyond these three cornerstone methodologies, several other effective strategies for pyran-2-one synthesis have been developed, often leveraging metal catalysis or unique cascade reactions.
-
Metal-Catalyzed Cyclizations: Various transition metals, including palladium, gold, and ruthenium, catalyze the cyclization of functionalized precursors to form the pyran-2-one ring.[6][17] For instance, gold(I) catalysts can effect the intramolecular 6-endo-dig cyclization of tert-butyl ynoates.[17] Palladium-catalyzed coupling reactions, such as the Sonogashira coupling followed by electrophilic cyclization, provide another route.[6]
-
Organocatalysis: N-Heterocyclic carbenes (NHCs) have emerged as powerful organocatalysts for the synthesis of 2-pyrones through various annulation strategies, such as [3+3] cyclizations.[18][19] These methods offer mild, metal-free conditions and a broad substrate scope.[18]
-
Green Chemistry Approaches: Recognizing the need for sustainable synthetic methods, researchers have explored greener alternatives.[20] This includes the use of water as a solvent, microwave-assisted transformations, and the application of recyclable catalysts like nano-SnO2.[7][20]
Comparative Analysis and Conclusion
The optimal choice of synthetic method for a given pyran-2-one target depends on several factors, including the desired substitution pattern, required stereochemistry, substrate availability, and scalability.
| Method | Key Advantages | Key Limitations | Best Suited For |
| Knoevenagel Condensation | Wide substrate scope, operational simplicity, robust and well-established.[1][3] | Can require harsh conditions for some substrates, potential for side reactions. | Rapid access to a diverse range of substituted pyran-2-ones. |
| Hetero-Diels-Alder | High stereocontrol, convergent, powerful for asymmetric synthesis.[9][10] | Precursor synthesis can be multi-step, catalyst sensitivity. | Enantioselective synthesis of complex, chiral pyran-containing molecules. |
| Ring-Closing Metathesis | Excellent for macrocycles, high functional group tolerance, mild conditions.[13][14] | Cost of ruthenium catalysts, requires diene precursors. | Synthesis of medium to large unsaturated rings and complex natural products.[21] |
| Other Catalytic Methods | High efficiency and selectivity, novel bond formations.[17][19] | Catalyst sensitivity, substrate-specific, may require specialized ligands. | Accessing unique substitution patterns and achieving high atom economy. |
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A Comparative Guide to the Experimental Profile of 4-amino-6-methyl-2H-pyran-2-one
For Researchers, Scientists, and Drug Development Professionals
In the landscape of contemporary drug discovery, the exploration of novel heterocyclic scaffolds is paramount for identifying new therapeutic agents. Among these, the 2H-pyran-2-one nucleus has garnered significant attention due to its prevalence in natural products and its diverse pharmacological activities. This guide provides a comprehensive cross-validation of the experimental results for a key derivative, 4-amino-6-methyl-2H-pyran-2-one, and objectively compares its performance with relevant alternatives, supported by experimental data. As Senior Application Scientists, our aim is to synthesize technical accuracy with field-proven insights to empower your research and development endeavors.
Introduction to this compound
This compound is a heterocyclic compound featuring a pyran-2-one core, a six-membered ring containing an oxygen atom and a lactone functionality. The presence of an amino group at the 4-position and a methyl group at the 6-position are key structural features that contribute to its chemical reactivity and biological profile. This compound and its derivatives have demonstrated a range of promising biological activities, including anticancer and antimicrobial properties, making them attractive candidates for further investigation in drug development pipelines.[1][2]
Synthesis and Characterization
The synthesis of this compound is most commonly achieved through the chemical modification of dehydroacetic acid (3-acetyl-4-hydroxy-6-methyl-2H-pyran-2-one), a readily available and versatile starting material.[2][3] The synthetic strategy involves the conversion of the 4-hydroxy group to an amino group, a transformation that significantly influences the molecule's biological activity.
Proposed Synthetic Protocol
The following protocol outlines a plausible and efficient method for the synthesis of this compound, based on established chemical transformations of dehydroacetic acid.
Step 1: Chlorination of Dehydroacetic Acid
-
To a solution of dehydroacetic acid (1 eq.) in a suitable solvent such as toluene or chloroform, add a chlorinating agent like phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂) (1.5 eq.).
-
Reflux the reaction mixture for 2-3 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, cool the mixture to room temperature and carefully pour it onto crushed ice.
-
Extract the aqueous mixture with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to obtain 4-chloro-6-methyl-2H-pyran-2-one.
Step 2: Amination of 4-chloro-6-methyl-2H-pyran-2-one
-
Dissolve the 4-chloro-6-methyl-2H-pyran-2-one (1 eq.) in a suitable solvent like ethanol or isopropanol.
-
Add an excess of an ammonia source, such as a concentrated aqueous solution of ammonium hydroxide or a solution of ammonia in methanol.
-
Heat the reaction mixture in a sealed vessel at 80-100 °C for 4-6 hours.
-
Monitor the reaction by TLC.
-
After completion, cool the reaction mixture and remove the solvent under reduced pressure.
-
Purify the resulting solid by recrystallization from a suitable solvent (e.g., ethanol/water mixture) to yield this compound.
Diagram of the Synthetic Workflow
Caption: Synthetic route from dehydroacetic acid.
Spectroscopic Characterization
Expected ¹H NMR (in CDCl₃, 400 MHz):
-
δ (ppm): ~2.2 (s, 3H, -CH₃), ~5.4 (s, 1H, H-5), ~5.9 (s, 1H, H-3), ~4.5-5.5 (br s, 2H, -NH₂). The broad singlet for the amino protons is characteristic and its chemical shift can vary depending on concentration and solvent.
Expected ¹³C NMR (in CDCl₃, 100 MHz):
-
δ (ppm): ~20 ( -CH₃), ~95 (C-5), ~100 (C-3), ~160 (C-4), ~165 (C-6), ~170 (C-2).
Expected Mass Spectrum (EI):
-
m/z: The molecular ion peak [M]⁺ would be expected at m/z = 139. The fragmentation pattern would likely involve the loss of CO (m/z = 111) and subsequent fragmentation of the pyran ring. A retro-Diels-Alder reaction is a common fragmentation pathway for pyran derivatives.[6]
Comparative Performance Analysis: Anticancer Activity
A significant body of research has focused on the anticancer potential of pyran and pyridine derivatives.[2][7][8] This section provides a comparative analysis of the cytotoxic effects of these compounds against various cancer cell lines. Pyridine-based compounds are often considered as bioisosteres of pyran-2-ones, where the oxygen atom in the ring is replaced by a nitrogen atom, potentially altering the compound's electronic properties and biological interactions.[7]
Table 1: Comparative in vitro Anticancer Activity (IC₅₀ in µM)
| Compound Class | Derivative | Cancer Cell Line | IC₅₀ (µM) | Reference |
| Pyran Derivatives | 4d (a 4H-pyran derivative) | HCT-116 (Colon) | 75.1 | |
| 4k (a 4H-pyran derivative) | HCT-116 (Colon) | 85.88 | ||
| Compound 21 (a 2H-pyran-2-one derivative) | L1210 (Leukemia) | 0.95 | [9] | |
| Compound 21 (a 2H-pyran-2-one derivative) | HeLa (Cervical) | 2.9 | [9] | |
| Pyridine Derivatives | Derivative 10 | U937 (Leukemia) | 0.127 | [7] |
| Derivative 67 | A375 (Melanoma) | 0.0015 | [7] | |
| Derivative 58 | MDA-MB-231 (Breast) | 0.0046 | [7] | |
| Compound 8e (Pyridine-urea) | MCF-7 (Breast) | 0.22 | [10] | |
| Compound 7h | HepG2 (Liver) | 2.0 | [8] |
Analysis of Anticancer Data:
Mechanism of Anticancer Action: Induction of Apoptosis and Cell Cycle Arrest
The anticancer effects of many pyran derivatives are attributed to their ability to induce programmed cell death (apoptosis) and to interfere with the normal progression of the cell cycle in cancer cells.[11][12][13]
Apoptosis Induction Pathway
Fused pyran derivatives have been shown to induce apoptosis through the intrinsic mitochondrial pathway.[12] This process involves the disruption of the mitochondrial membrane potential, leading to the release of pro-apoptotic factors like cytochrome c into the cytoplasm. This, in turn, activates a cascade of caspases, the executioner enzymes of apoptosis, ultimately leading to cell death.
Diagram of the Apoptosis Induction Pathway
Caption: Mitochondrial pathway of apoptosis.
Cell Cycle Arrest
In addition to inducing apoptosis, pyran derivatives can also cause cell cycle arrest, preventing cancer cells from proliferating.[11][13][14] Studies have shown that these compounds can halt the cell cycle at various phases, most notably the G2/M phase.[8] This arrest is often associated with the modulation of key cell cycle regulatory proteins, such as cyclins and cyclin-dependent kinases (CDKs).
Diagram of Cell Cycle Arrest
Caption: G2/M phase cell cycle arrest.
Comparative Performance Analysis: Antimicrobial Activity
The pyran and pyridine scaffolds are also known to be present in compounds with significant antimicrobial properties.[3][15][16] A comparative analysis of their minimum inhibitory concentrations (MICs) against various bacterial and fungal strains provides valuable insights into their potential as anti-infective agents.
Table 2: Comparative in vitro Antimicrobial Activity (MIC in µg/mL)
| Compound Class | Derivative | Microorganism | MIC (µg/mL) | Reference |
| Pyran Derivatives | Compound 12a | E. coli | 0.0195 | [16] |
| Compound 12a | B. mycoides | <0.0048 | [16] | |
| Compound 15 | C. albicans | <0.0048 | [16] | |
| Pyridine Derivatives | Compound 2c | S. aureus | 0.039 | [3] |
| Compound 2c | B. subtilis | 0.039 | [3] | |
| Compound 66 | S. aureus | 56 (as % inhibition) | ||
| Compound 66 | E. coli | 55 (as % inhibition) |
Analysis of Antimicrobial Data:
Experimental Protocols
To ensure the reproducibility and cross-validation of experimental findings, detailed protocols for key biological assays are provided below.
MTT Assay for Cytotoxicity
This protocol is a standard colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[17]
Materials:
-
96-well microtiter plates
-
Cancer cell lines of interest
-
Complete cell culture medium
-
Test compounds (dissolved in a suitable solvent, e.g., DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.
-
Incubate the plate at 37°C in a humidified 5% CO₂ atmosphere for 24 hours to allow for cell attachment.
-
Prepare serial dilutions of the test compounds in culture medium.
-
Remove the medium from the wells and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compounds) and a blank (medium only).
-
Incubate the plate for the desired exposure time (e.g., 48 or 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.
-
After the incubation, carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability and determine the IC₅₀ value.
Microbroth Dilution Method for MIC Determination
This method is a standard procedure for determining the minimum inhibitory concentration (MIC) of an antimicrobial agent against a specific microorganism.[1][18]
Materials:
-
96-well microtiter plates (U-bottom)
-
Bacterial or fungal strains
-
Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)
-
Test compounds (dissolved in a suitable solvent)
-
Inoculum suspension (adjusted to 0.5 McFarland standard)
-
Microplate reader (optional, for spectrophotometric reading)
Procedure:
-
Dispense 50 µL of the appropriate broth medium into each well of a 96-well microtiter plate.
-
Add 50 µL of the test compound at twice the highest desired concentration to the first well of each row.
-
Perform serial two-fold dilutions by transferring 50 µL from the first well to the second, and so on, down the plate. Discard the final 50 µL from the last well.
-
Prepare an inoculum of the microorganism equivalent to a 0.5 McFarland standard and dilute it to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.
-
Add 50 µL of the diluted inoculum to each well, bringing the total volume to 100 µL.
-
Include a growth control (broth and inoculum, no compound) and a sterility control (broth only).
-
Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria).
-
Determine the MIC by visual inspection for the lowest concentration of the compound that completely inhibits visible growth. Alternatively, the absorbance can be read using a microplate reader.
Conclusion
This comparative guide provides a detailed cross-validation of the experimental profile of this compound and its bioisosteric pyridine analogues. The synthesis of the target compound is readily achievable from dehydroacetic acid. Both pyran and pyridine derivatives demonstrate significant potential as anticancer and antimicrobial agents. The anticancer mechanism of pyran derivatives often involves the induction of apoptosis and cell cycle arrest. While some pyridine derivatives exhibit exceptionally high potency, the therapeutic potential of this compound and related compounds is substantial and warrants further investigation and optimization. The provided experimental protocols serve as a valuable resource for researchers aiming to validate and expand upon these findings. Future research should focus on direct comparative studies under standardized conditions to elucidate the structure-activity relationships more definitively and to identify lead candidates for preclinical development.
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Navigating the Translational Gap: A Comparative Guide to the In Vivo vs. In Vitro Activity of 4-amino-6-methyl-2H-pyran-2-one and its Analogs
For researchers, medicinal chemists, and professionals in drug development, the journey from a promising in vitro "hit" to a viable in vivo candidate is fraught with challenges. The heterocyclic scaffold of 2H-pyran-2-one, and specifically its amino-substituted derivatives like 4-amino-6-methyl-2H-pyran-2-one, represents a class of compounds with a broad spectrum of biological activities. This guide provides an in-depth, objective comparison of the typical in vitro performance of these compounds against the complexities of their in vivo evaluation. By delving into the causality behind experimental choices and presenting supporting data from related analogs, we aim to equip researchers with the insights needed to navigate the translational gap.
The 2H-Pyran-2-one Scaffold: A Privileged Structure in Medicinal Chemistry
The 2H-pyran-2-one ring system is a core structural motif found in numerous natural products and synthetic compounds, exhibiting a wide array of pharmacological properties.[1][2] Derivatives of this scaffold have been investigated for their anticancer, antimicrobial, antifungal, anti-inflammatory, and antiviral activities.[1][3] The introduction of an amino group at the 4-position, as in our topic compound, can significantly modulate the electronic properties and biological activity of the pyranone ring, making it a focal point for structure-activity relationship (SAR) studies.
In Vitro Evaluation: The First Glimpse of Biological Potential
In vitro studies are the cornerstone of early-stage drug discovery, providing a rapid and cost-effective means to assess the biological activity of a compound in a controlled, isolated environment. For aminopyranone derivatives, a battery of in vitro assays is typically employed to elucidate their therapeutic potential.
Common In Vitro Assays for Aminopyranone Derivatives
| Biological Activity | Common In Vitro Assays | Endpoints Measured | Typical Observations for Pyranone Analogs |
| Anticancer | MTT assay, XTT assay, SRB assay | Cell viability, cytotoxicity (IC50) | Certain pyranone derivatives have shown potent cytotoxic effects against various cancer cell lines, with IC50 values in the micromolar range.[1] |
| Antimicrobial | Broth microdilution, Agar diffusion | Minimum Inhibitory Concentration (MIC), Zone of inhibition | Derivatives have demonstrated activity against both Gram-positive and Gram-negative bacteria, as well as fungal pathogens.[4][5][6] |
| Anti-inflammatory | COX-2 inhibition assay, Nitric oxide (NO) synthase inhibition assay | Enzyme inhibition, Reduction of inflammatory mediators | Some analogs exhibit significant anti-inflammatory properties, comparable to standard drugs.[4] |
| Antiviral | Plaque reduction assay, Viral replication assays | Inhibition of viral replication, Reduction in viral load | The pyranone scaffold is a component of some compounds with antiviral activity.[3] |
Experimental Protocol: In Vitro Antimicrobial Susceptibility Testing (Broth Microdilution)
The broth microdilution method is a standardized technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.
Objective: To determine the lowest concentration of a this compound analog that inhibits the visible growth of a specific microorganism.
Methodology:
-
Preparation of Inoculum: A standardized suspension of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli) is prepared to a concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in a suitable broth medium (e.g., Mueller-Hinton Broth).
-
Serial Dilution: The test compound is serially diluted in the broth medium in a 96-well microtiter plate to obtain a range of concentrations.
-
Inoculation: Each well is inoculated with the standardized microbial suspension.
-
Incubation: The plate is incubated at an appropriate temperature (e.g., 37°C) for 18-24 hours.
-
Data Analysis: The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.[5]
In Vivo Evaluation: The Litmus Test for Therapeutic Viability
While in vitro assays are indispensable for initial screening, they do not replicate the complex physiological environment of a living organism. In vivo studies are therefore critical to assess the overall efficacy, pharmacokinetics, and safety profile of a compound.
Key Considerations for In Vivo Studies of Aminopyranone Derivatives
Transitioning from in vitro to in vivo testing introduces a multitude of variables that can influence a compound's activity:
-
Absorption, Distribution, Metabolism, and Excretion (ADME): A compound's ability to reach its target site in a therapeutically relevant concentration is governed by its ADME properties.[7][8] Poor absorption, rapid metabolism, or extensive protein binding can lead to a lack of efficacy in vivo, even for compounds with potent in vitro activity.
-
Toxicity: A compound may exhibit unforeseen toxicity in an in vivo model due to off-target effects or the formation of toxic metabolites.
-
Bioavailability: The fraction of an administered dose of unchanged drug that reaches the systemic circulation. Low bioavailability is a common reason for the failure of drug candidates.
-
Target Engagement: Demonstrating that the compound interacts with its intended target in the complex in vivo environment is crucial.
Experimental Protocol: In Vivo Anti-inflammatory Activity (Carrageenan-induced Paw Edema Model)
This is a widely used preclinical model to evaluate the acute anti-inflammatory activity of a test compound.
Objective: To assess the ability of a this compound analog to reduce acute inflammation in a rodent model.
Methodology:
-
Animal Model: Wistar rats or Swiss albino mice are typically used.
-
Compound Administration: The test compound is administered orally or intraperitoneally at various doses. A control group receives the vehicle, and a positive control group receives a standard anti-inflammatory drug (e.g., ibuprofen).
-
Induction of Inflammation: After a specific period (e.g., 60 minutes), a sub-plantar injection of carrageenan (a phlogistic agent) is administered into the right hind paw of each animal.
-
Measurement of Paw Edema: The volume of the paw is measured at regular intervals (e.g., 1, 2, 3, and 4 hours) after carrageenan injection using a plethysmometer.
-
Data Analysis: The percentage inhibition of edema is calculated for each group relative to the control group. A significant reduction in paw volume indicates anti-inflammatory activity.[4]
Bridging the Divide: Why In Vitro and In Vivo Results May Differ
The discrepancy between in vitro potency and in vivo efficacy is a well-documented phenomenon in drug discovery. For aminopyranone derivatives, several factors can contribute to this translational gap.
A Diagrammatic Representation of the In Vitro to In Vivo Translation Pathway
Caption: The transition from in vitro activity to in vivo efficacy is critically dependent on the compound's ADME/Tox profile.
Causality Behind Discrepancies
-
Metabolic Instability: The pyranone ring can be susceptible to metabolic degradation by liver enzymes (e.g., cytochrome P450s). This can lead to rapid clearance of the compound from the body and a short half-life, resulting in insufficient exposure at the target site.
-
Poor Solubility and Permeability: The physicochemical properties of the compound, such as its solubility and permeability across biological membranes, are critical for oral absorption. An aminopyranone derivative with high in vitro potency but poor solubility may not be absorbed effectively from the gastrointestinal tract.
-
Plasma Protein Binding: Extensive binding to plasma proteins like albumin can reduce the concentration of the free, pharmacologically active drug in circulation.
-
Off-Target Toxicity: In the complex biological system of an animal, the compound may interact with unintended targets, leading to adverse effects that were not apparent in isolated cell cultures.
Case Study: Antileishmanial Activity of Pyranone-Piperazine Analogs
A study on arylpiperazine substituted pyranone derivatives highlights the interplay between in vitro and in vivo activity.[9]
| Compound | In Vitro Activity (IC50 against intracellular amastigotes) | In Vivo Activity (Reduction in hepatic and splenic amastigotes in Balb/c mice) |
| 5a | 11.07 µM | Significant reduction in parasite burden |
| 5g | 15.3 µM | Not reported as the most significant |
In this study, compound 5a demonstrated superior activity in the in vivo model, despite other compounds showing comparable in vitro potency.[9] This underscores the importance of in vivo validation to identify the most promising drug candidates. The authors also investigated the mechanism of action, finding that compound 5a induced mitochondrial dysfunction in the Leishmania parasite.[9]
Workflow for Antileishmanial Drug Discovery
Caption: A typical workflow for the discovery of antileishmanial agents, from synthesis to in vivo validation and mechanistic studies.
Conclusion and Future Directions
The this compound scaffold and its derivatives continue to be a promising area of research for the development of new therapeutic agents. While in vitro assays provide a valuable initial assessment of biological activity, a comprehensive understanding of a compound's in vivo performance is paramount for its successful translation to the clinic. A thorough evaluation of ADME and toxicological properties is essential to bridge the gap between the controlled environment of a petri dish and the dynamic complexity of a living organism. Future research should focus on designing aminopyranone derivatives with optimized pharmacokinetic profiles to enhance their in vivo efficacy and therapeutic potential.
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A Researcher's Guide to Statistical Analysis of Biological Data from Pyran-2-one Screening
Byline: Your Name, Senior Application Scientist
Introduction
The pyran-2-one scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic compounds with a wide array of biological activities.[1][2][3] These compounds have shown considerable promise in various therapeutic areas, including oncology and antimicrobial applications.[1][2][3][4] High-throughput screening (HTS) is a critical first step in drug discovery that allows for the rapid testing of large libraries of compounds like pyran-2-ones to identify potential "hits".[5][6] However, the vast amount of data generated from HTS necessitates rigorous statistical analysis to distinguish true biological activity from experimental noise and artifacts.[7][8] This guide provides a comprehensive comparison of statistical methods for analyzing biological data from pyran-2-one screening, offering field-proven insights and detailed experimental protocols to support researchers in their drug discovery efforts.
I. The Foundation: Robust Experimental Design and Data Preprocessing
A. Experimental Workflow for Pyran-2-one Screening
The following diagram outlines a typical workflow for a cell-based HTS assay to identify cytotoxic pyran-2-one compounds.
Caption: High-Throughput Screening (HTS) Workflow for Pyran-2-one Cytotoxicity Screening.
B. Data Preprocessing: Normalization is Key
Systematic errors, such as variations between plates, can mask true compound effects.[9] Data normalization is a critical step to correct for these biases.[9]
Comparison of Normalization Methods:
| Normalization Method | Description | Advantages | Disadvantages |
| Percentage of Control | Raw data for each well is expressed as a percentage of the average of the control wells (positive or negative) on the same plate. | Simple to calculate and interpret.[10] | Highly sensitive to outlier values in the control wells.[10] |
| Z-score | The raw data is centered by the plate median and scaled by the plate's median absolute deviation (MAD) or standard deviation.[10] | Less sensitive to outliers compared to methods based on the mean.[10] | Assumes that the majority of compounds on a plate are inactive.[10][11] |
| B-score | A robust method that utilizes a two-way median polish to account for row and column effects on each plate before calculating a score similar to the Z-score.[10][12][13] | Effectively corrects for positional effects within a plate.[10][13] Can be computationally intensive.[13] | |
| Loess (Locally Weighted Scatterplot Smoothing) | Fits a distribution surface to the entire plate data matrix to correct for spatial biases.[12] | Effective in reducing column, row, and edge effects, especially in high hit-rate screens.[12][14] | Can introduce bias if the underlying assumptions of the method are not met by the dataset.[12] |
Expert Insight: For primary screens with an expected low hit rate, the Z-score or B-score methods are generally robust. However, for screens with anticipated higher hit rates, such as those in secondary screening or with known bioactive libraries, the Loess-fit method may provide more accurate normalization.[12][14] It's crucial to assess whether the data from an HTS experiment aligns with the assumptions of the chosen normalization method.[12]
II. Identifying the "Hits": A Comparative Look at Statistical Methods
Hit identification is the process of selecting compounds that exhibit a desired level of biological activity.[5] The choice of statistical method is critical to minimize both false positives and false negatives.[7]
A. Hit Selection Strategies
The following diagram illustrates the decision-making process for selecting an appropriate hit identification method.
Caption: Decision Tree for Selecting a Hit Identification Method.
B. Comparison of Hit Identification Metrics
| Metric | Description | Strengths | Weaknesses |
| Z-score | Measures how many standard deviations a data point is from the plate mean (or median). A common cutoff is a Z-score of ±3.[13] | Simple to calculate and widely used.[15] | Sensitive to outliers and positional effects.[13][16] |
| Robust Z-score (Z*-score) | Uses the median and median absolute deviation (MAD) instead of the mean and standard deviation, making it less sensitive to outliers.[16] | More robust to the presence of outliers in the data.[15][16] | Still relies on the assumption of a normal distribution of inactive compounds. |
| B-score | A more robust alternative to the Z-score that corrects for row and column effects.[13] | Resistant to positional effects and outliers, reducing false positives and negatives.[13] | More computationally demanding than the Z-score.[13] |
| Strictly Standardized Mean Difference (SSMD) | Measures the magnitude of the difference between a compound's effect and the negative control, relative to the variability of the data.[16] | Has a solid statistical foundation and can be used for both quality control and hit selection.[11] | Can yield a large value with a small effect size if the standard deviation is very small.[13] |
| t-statistic | Used for screens with replicates to determine if the difference between a compound's effect and the control is statistically significant.[15][16] | Directly assesses the statistical significance of an effect. | Affected by both sample size and effect size.[16] |
Expert Insight: For primary screens without replicates, robust methods like the Robust Z-score or B-score are highly recommended to minimize the impact of outliers.[15][16] When replicates are available in confirmatory screens, the t-statistic provides a direct measure of statistical significance.[15][16]
III. From Hit to Lead: Dose-Response Analysis and Validation
Once initial "hits" are identified, the next crucial step is to confirm their activity and determine their potency through dose-response analysis.
A. Dose-Response Curve Analysis
Dose-response curves plot the biological response against a range of compound concentrations.[17] This allows for the calculation of key parameters like the IC50 (or EC50), which is the concentration of a compound that elicits a 50% response.
Common Dose-Response Models:
| Model | Description | Common Use Cases |
| Four-Parameter Logistic (4PL) Model | A sigmoidal curve defined by the top and bottom plateaus, the IC50, and the Hill slope (steepness of the curve).[17] | The most widely used model for dose-response data in drug discovery.[18] |
| Three-Parameter Logistic (3PL) Model | Similar to the 4PL model, but one of the plateaus (usually the top or bottom) is fixed.[17] | Useful when the data does not clearly define both plateaus. |
| Two-Parameter Logistic (2PL) Model | A simplified model where both the top and bottom plateaus are fixed. | Ideal for smaller or incomplete datasets.[19] |
Software for Dose-Response Analysis:
Several software packages are available for fitting dose-response curves, each with its own set of features.
| Software | Key Features |
| GraphPad Prism | User-friendly interface with a wide range of built-in models for nonlinear regression, including various sigmoidal dose-response models.[17] |
| R (drc package) | A powerful, open-source statistical programming language with a dedicated package (drc) for dose-response analysis.[20] |
| PLA 3.0 | A comprehensive biostatistical software that includes a dose-response analysis package for various bioassays.[19] |
| ADI Dose Response Module | An add-on for LabChart that allows for real-time and offline analysis of dose-response data.[21] |
B. Secondary Assays and Hit Validation
Primary hits must be validated through a series of secondary assays to confirm their biological activity and rule out artifacts.[6][22]
Orthogonal Assays: These are assays that measure the same biological endpoint but use a different technology or principle. This helps to ensure that the observed activity is not an artifact of the primary assay format.
Cellular Thermal Shift Assays (CETSA): This biophysical method can be used to confirm direct target engagement by a compound in a cellular context.
Structure-Activity Relationship (SAR) Analysis: Once a hit is validated, medicinal chemistry efforts focus on analyzing the SAR to identify the structural components responsible for the biological activity.[6]
IV. Detailed Experimental Protocols
To ensure the reproducibility and validity of your screening results, it is essential to follow standardized and well-documented protocols.
A. Protocol for MTT Cytotoxicity Assay
Objective: To determine the concentration at which a pyran-2-one derivative inhibits the growth of a cancer cell line by 50% (IC50).[1]
Materials:
-
Cancer cell line of interest (e.g., MCF-7, HeLa)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well or 384-well plates
-
Pyran-2-one test compounds
-
MTT solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or a solution of 20% SDS in 50% DMF)
-
Phosphate-buffered saline (PBS)
-
Multi-well plate reader
Procedure:
-
Cell Seeding: Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.[1] Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.[1]
-
Compound Treatment: Prepare serial dilutions of the pyran-2-one compounds in culture medium. Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include vehicle control (e.g., DMSO) and positive control (e.g., a known cytotoxic drug) wells.
-
Incubation: Incubate the plate for another 24-72 hours at 37°C in a 5% CO2 incubator.[1] The incubation time will depend on the cell line and the expected mechanism of action of the compound.[1]
-
MTT Addition: After the incubation period, remove the medium containing the test compound and add 100 µL of fresh medium and 20 µL of the MTT solution to each well.[1] Incubate for 2-4 hours at 37°C.[1]
-
Solubilization: After the incubation with MTT, carefully remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.
-
Absorbance Reading: Read the absorbance of the plates on a multi-well plate reader at a wavelength of 570 nm.
-
Data Analysis: Calculate the percentage of cell viability for each compound concentration relative to the vehicle control. Plot the percentage of viability against the log of the compound concentration and fit the data to a four-parameter logistic model to determine the IC50 value.
V. Conclusion
The successful identification of novel bioactive pyran-2-one compounds from HTS campaigns relies on a synergistic approach that combines robust experimental design, appropriate statistical analysis, and rigorous hit validation. By carefully considering the strengths and weaknesses of different data normalization and hit selection methods, researchers can significantly improve the quality and reliability of their screening results. Furthermore, the use of standardized protocols and appropriate dose-response analysis software is essential for confirming the activity of promising hits and advancing them through the drug discovery pipeline. This guide provides a framework for researchers to navigate the complexities of HTS data analysis and make informed decisions that will ultimately accelerate the discovery of new therapeutics.
References
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Mpindi, J. P., et al. (2015). Impact of normalization methods on high-throughput screening data with high hit rates and drug testing with dose–response data. Bioinformatics, 31(23), 3825-3831. Available from: [Link]
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Malo, N., et al. (2006). Statistical practice in high-throughput screening data analysis. Nature Biotechnology, 24(2), 167-175. Available from: [Link]
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Data normalization methods recommended for the analysis of HTS and HCS... ResearchGate. Available from: [Link]
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How To Optimize Your Hit Identification Strategy. (2024-03-07). Evotec. Available from: [Link]
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Mpindi, J., et al. (2015). Impact of normalization methods on high-throughput screening data with high hit rates and drug testing with dose–response data. Semantic Scholar. Available from: [Link]
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Four Well-Established Strategies Used in Hit Identification. (2022-05-18). Clinical Research News. Available from: [Link]
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Park, C., et al. (2020). Analysis of quantitative high throughput screening data using a robust method for nonlinear mixed effects models. Toxicological Research, 36(4), 329-338. Available from: [Link]
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On HTS: Hit Selection. (2024-01-04). Science and Technology of Assay Development. Available from: [Link]
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Statistical analysis of dose-response curves. (2024-07-17). Wiley Analytical Science. Available from: [Link]
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Statistical Modeling and Analysis of Similar Compound Interaction in Scientific Research. MDPI. Available from: [Link]
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Statistical Methods for Drug Discovery. Basicmedical Key. Available from: [Link]
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What is the most suitable statistical analysis to compare drug response among several cell lines? ResearchGate. Available from: [Link]
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Synthesis and biological evaluation of certain 2H-pyran-2-ones and some derived 1H-pyridin-2-one analogs as antimicrobial agents. ResearchGate. Available from: [Link]
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High-Throughput Screening Normalized To Biological Response: Application To Antiviral Drug Discovery. PMC. Available from: [Link]
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Quantitative high-throughput screening data analysis: challenges and recent advances. PMC. Available from: [Link]
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Bioactive Naphtho-α-Pyranones from Two Endophytic Fungi of the Genus Polyphilus. PMC. Available from: [Link]
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Comparing Statistical Methods for Quantifying Drug Sensitivity Based on In Vitro Dose–Response Assays. ResearchGate. Available from: [Link]
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Bioassay-Guided Isolation of 2-[p-(2-Carboxyhydrazino)phenoxy]-6-(hydroxymethyl)tetrahydro-2H-pyran-3,4,5-triol from Oroxylum indicum and the Investigation of Its Molecular Mechanism Action of Apoptosis Induction. PMC. Available from: [Link]
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A Head-to-Head Comparison of Pyran-2-One Inhibitors: A Guide for Researchers
In the dynamic landscape of drug discovery, the pyran-2-one scaffold has emerged as a privileged structure, demonstrating a remarkable breadth of biological activities. From potent anticancer and antimicrobial agents to specific enzyme inhibitors, derivatives of this six-membered heterocyclic ring system are at the forefront of therapeutic innovation. This guide provides a comprehensive, head-to-head comparison of prominent pyran-2-one inhibitors, offering researchers, scientists, and drug development professionals a critical analysis of their performance, supported by experimental data and detailed protocols. Our focus is to dissect the structure-activity relationships (SAR) that govern their efficacy and to provide a practical framework for their evaluation.
The Pyran-2-One Core: A Versatile Pharmacophore
The inherent chemical features of the pyran-2-one ring, including its lactone functionality and potential for diverse substitutions, make it an attractive starting point for the synthesis of novel therapeutic agents. Both natural and synthetic pyran-2-ones have shown significant promise, with their mechanisms of action often involving the induction of apoptosis, inhibition of key cellular enzymes, or disruption of microbial growth.[1] This guide will delve into specific examples of these inhibitors, comparing their potency and cellular effects.
Comparative Analysis of Pyran-2-One Inhibitors
The true measure of an inhibitor's potential lies in its quantitative performance. The following tables summarize the inhibitory activities of various pyran-2-one derivatives against key biological targets, providing a clear comparison of their potencies.
Anticancer Activity
Pyran-2-one derivatives have demonstrated significant cytotoxic effects against a range of cancer cell lines. Their mechanisms often involve the induction of apoptosis through the modulation of the Bcl-2 family of proteins or the inhibition of critical kinases involved in cancer cell proliferation and survival.[2][3]
Table 1: Anticancer Potency (IC50, µM) of Selected Pyran-2-One Derivatives
| Compound ID | Target/Cell Line | IC50 (µM) | Reference |
| Pyrano[3,2-c]pyridine Derivative 8a | Liver (HepG2) | 0.23 | [4] |
| Breast (MCF-7) | 0.45 | [4] | |
| Colon (HCT-116) | 0.87 | [4] | |
| Pyrano[3,2-c]pyridine Derivative 8b | Liver (HepG2) | 0.15 | [4] |
| Breast (MCF-7) | 0.33 | [4] | |
| Colon (HCT-116) | 0.65 | [4] | |
| Fused Pyran Derivative 6e | Breast (MCF-7) | 12.46 ± 2.72 | [3] |
| Fused Pyran Derivative 14b | Lung (A549) | 0.23 ± 0.12 | [3] |
| Fused Pyran Derivative 8c | Colon (HCT-116) | 7.58 ± 1.01 | [3] |
| Compound I32 | Breast (MCF-7) | 183.4 | [1] |
Note: IC50 values represent the concentration of the inhibitor required to achieve 50% inhibition of cell growth or enzyme activity.
Enzyme Inhibition: Targeting DNA Repair Pathways
A significant class of pyran-2-one inhibitors targets enzymes crucial for DNA repair, such as Poly(ADP-ribose) polymerase-1 (PARP-1) and DNA-dependent protein kinase (DNA-PK). Inhibiting these enzymes can lead to synthetic lethality in cancer cells with existing DNA repair deficiencies, such as those with BRCA1/2 mutations.[2][5]
Table 2: Potency of Pyran-2-One Derivatives as PARP-1 and DNA-PK Inhibitors
| Compound ID | Target Enzyme | IC50 (nM) | Reference |
| Pyrano[2,3-d]pyrimidine S2 | PARP-1 | 4.06 ± 0.18 | [2] |
| Pyrano[2,3-d]pyrimidine S7 | PARP-1 | 3.61 ± 0.15 | [2] |
| Olaparib (Reference) | PARP-1 | 5.77 | [2] |
| NU7026 (Reference) | DNA-PK | 230 | |
| AZD7648 (Reference) | DNA-PK | 0.6 | |
| Exemplified Pyrazolopyridine | DNA-PK | 1-10 | [6] |
Antimicrobial Activity
The pyran-2-one scaffold is also a promising framework for the development of novel antimicrobial agents. Certain derivatives exhibit potent activity against both Gram-positive and Gram-negative bacteria.
Table 3: Antimicrobial Potency (MIC, µg/mL) of Selected Pyran-2-One Derivatives
| Compound ID | Bacterial Strain | MIC (µg/mL) | Reference |
| 2H-pyran-3(6H)-one 8a | Staphylococcus aureus | 1.56 | [7] |
| 2H-pyran-3(6H)-one 9 | Streptococcus sp. | 0.75 | [7] |
| Pyrano[2,3-c] pyrazole 5c | Klebsiella pneumoniae | 6.25 | [8] |
| Pyrano[2,3-c] pyrazole 5c | Listeria monocytogenes | 50 | [8] |
Note: MIC (Minimum Inhibitory Concentration) is the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.
Key Signaling Pathways and Mechanisms of Action
Understanding the molecular pathways affected by pyran-2-one inhibitors is crucial for rational drug design and predicting therapeutic outcomes.
Induction of Apoptosis in Cancer Cells
Many cytotoxic pyran-2-one derivatives induce apoptosis through the mitochondrial pathway. This process is often initiated by an increase in reactive oxygen species (ROS) and a decrease in the mitochondrial membrane potential.[7] This leads to the release of pro-apoptotic factors like cytochrome c, which in turn activate a cascade of caspases, the executioners of apoptosis. A key regulatory step is the balance between pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins.[9][]
Caption: Mitochondrial Apoptosis Pathway Induced by Pyran-2-One Inhibitors.
Cell Cycle Arrest
Certain pyran-2-one compounds can halt the proliferation of cancer cells by inducing cell cycle arrest, often at the G0/G1 or G2/M phases.[7] This is frequently mediated by the p53 tumor suppressor protein, which, when activated by cellular stress such as DNA damage, can upregulate the expression of cyclin-dependent kinase (CDK) inhibitors like p21.[9] p21 then binds to and inhibits cyclin-CDK complexes (e.g., Cyclin E/CDK2), preventing the phosphorylation of the retinoblastoma protein (Rb) and thereby blocking entry into the S phase of the cell cycle.
Caption: p53-Mediated Cell Cycle Arrest by Pyran-2-One Inhibitors.
Inhibition of DNA Damage Repair
Pyran-2-one based inhibitors of PARP-1 and DNA-PK disrupt the repair of DNA single-strand breaks (SSBs) and double-strand breaks (DSBs), respectively.[2][11] PARP-1 acts as a primary sensor for SSBs, and its inhibition prevents the recruitment of other repair proteins.[12] DNA-PK is a key component of the non-homologous end joining (NHEJ) pathway for DSB repair.[13] Inhibiting these enzymes in cancer cells, particularly those with compromised homologous recombination repair (like BRCA-mutant cancers), leads to an accumulation of lethal DNA damage and cell death.[14]
Caption: Inhibition of DNA Damage Repair Pathways by Pyran-2-One Derivatives.
Experimental Protocols
To ensure the reproducibility and validity of the findings presented, this section provides detailed, step-by-step methodologies for key assays used to evaluate the biological activity of pyran-2-one inhibitors.
Cytotoxicity Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability.
Materials:
-
96-well cell culture plates
-
Cancer cell lines of interest
-
Complete cell culture medium
-
Pyran-2-one inhibitor stock solution (in DMSO)
-
MTT solution (5 mg/mL in PBS, sterile filtered)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Phosphate-buffered saline (PBS)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the pyran-2-one inhibitor in complete medium. Remove the old medium from the wells and add 100 µL of the diluted compounds to the respective wells. Include vehicle control (medium with the same concentration of DMSO as the highest inhibitor concentration) and untreated control wells.
-
Incubation: Incubate the plate for 24-72 hours at 37°C.
-
MTT Addition: After the incubation period, carefully remove the medium and add 100 µL of fresh medium containing 10 µL of MTT solution (final concentration 0.5 mg/mL) to each well.
-
Formazan Crystal Formation: Incubate the plate for 2-4 hours at 37°C, protected from light. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully remove the MTT-containing medium without disturbing the formazan crystals. Add 100 µL of the solubilization solution to each well and mix thoroughly by gentle pipetting or shaking to dissolve the crystals.
-
Absorbance Measurement: Measure the absorbance of the resulting purple solution at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. The IC50 value is determined by plotting the percentage of viability against the inhibitor concentration and fitting the data to a dose-response curve.
PARP-1 Inhibitory Assay (Fluorometric)
This assay quantifies the inhibitory effect of compounds on the enzymatic activity of PARP-1.[5]
Materials:
-
Recombinant human PARP-1 enzyme
-
Activated DNA (e.g., sonicated calf thymus DNA)
-
β-Nicotinamide adenine dinucleotide (β-NAD+)
-
PARP assay buffer
-
Pyran-2-one inhibitor stock solution (in DMSO)
-
Nicotinamide (NAM) standard
-
Developer reagent
-
96-well black microplate
-
Fluorometric microplate reader
Procedure:
-
Reagent Preparation: Prepare working solutions of PARP-1 enzyme, activated DNA, and β-NAD+ in PARP assay buffer. Prepare serial dilutions of the pyran-2-one inhibitor and the NAM standard.
-
Assay Setup: To the wells of a 96-well plate, add the assay buffer, the pyran-2-one inhibitor at various concentrations (or vehicle control), and the PARP-1 enzyme/activated DNA mixture.
-
Enzyme Incubation: Incubate the plate at room temperature for 15 minutes.
-
Reaction Initiation: Start the enzymatic reaction by adding the β-NAD+ solution to each well.
-
Reaction Incubation: Incubate the plate at room temperature for 60 minutes, protected from light.
-
Signal Development: Stop the reaction and add the developer reagent according to the kit manufacturer's instructions.
-
Fluorescence Measurement: Read the fluorescence on a plate reader at the appropriate excitation and emission wavelengths.
-
Data Analysis: Generate a NAM standard curve. Calculate the percentage of PARP-1 inhibition for each inhibitor concentration relative to the vehicle control. Determine the IC50 value from a dose-response curve.
Antimicrobial Susceptibility Testing: Broth Microdilution
This method determines the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[8][15]
Materials:
-
96-well microtiter plates
-
Bacterial strains of interest
-
Cation-adjusted Mueller-Hinton Broth (or other appropriate broth)
-
Pyran-2-one inhibitor stock solution (in DMSO)
-
Sterile saline
-
0.5 McFarland turbidity standard
-
Multichannel pipette
-
Incubator
Procedure:
-
Inoculum Preparation: From a fresh agar plate, select several colonies of the test bacterium and suspend them in sterile saline. Adjust the turbidity of the suspension to match the 0.5 McFarland standard. Dilute this suspension in the appropriate broth to achieve the final desired inoculum concentration (typically 5 x 10^5 CFU/mL).
-
Compound Dilution: Prepare serial twofold dilutions of the pyran-2-one inhibitor in broth directly in the 96-well plate.
-
Inoculation: Inoculate each well containing the diluted compound with the prepared bacterial suspension. Include a growth control well (broth and inoculum, no inhibitor) and a sterility control well (broth only).
-
Incubation: Cover the plate and incubate at 35-37°C for 16-20 hours.
-
MIC Determination: After incubation, visually inspect the plate for bacterial growth (turbidity). The MIC is the lowest concentration of the inhibitor that completely inhibits visible growth.
Conclusion and Future Perspectives
The pyran-2-one scaffold represents a highly versatile and promising platform for the development of novel inhibitors with diverse therapeutic applications. The comparative data presented in this guide highlight the significant potential of these compounds as anticancer, enzyme inhibitory, and antimicrobial agents. The detailed experimental protocols provide a solid foundation for researchers to further explore and validate the activity of new pyran-2-one derivatives.
Future research in this area should focus on optimizing the potency and selectivity of these inhibitors through medicinal chemistry efforts, including the exploration of novel substitutions and the synthesis of hybrid molecules. A deeper understanding of their mechanisms of action and the identification of their specific molecular targets will be crucial for their successful translation into clinical candidates. The continued investigation of pyran-2-one inhibitors holds great promise for addressing unmet needs in the treatment of cancer and infectious diseases.
References
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Discovery of pyrano[2,3-d]pyrimidine-2,4-dione derivatives as novel PARP-1 inhibitors: design, synthesis and antitumor activity. National Institutes of Health. [Link]
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Novel fused pyran derivatives induce apoptosis and target cell cycle progression in anticancer efficacy against multiple cell lines. RSC Publishing. (2024-03-19) [Link]
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Synthesis, characterization of 2-amino-pyran and derivatives evaluation of the bacterial, antioxidant and anticancer activity. ScienceScholar. (2022-05-18) [Link]
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Development and Evolution of DNA-Dependent Protein Kinase Inhibitors toward Cancer Therapy. National Institutes of Health. [Link]
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The Discovery of 7-Methyl-2-[(7-methyl[2][3][4]triazolo[1,5-a]pyridin-6-yl)amino]-9-(tetrahydro-2H-pyran-4-yl)-7,9-dihydro-8H-purin-8-one (AZD7648). ACS Publications. [Link]
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DNA damage-induced inhibition of rRNA synthesis by DNA-PK and PARP-1. Nucleic Acids Research | Oxford Academic. [Link]
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Synthesis, in vitro Antimicrobial Activity, and Docking Studies of some Pyrano[2,3-c] Pyrazole Derivatives. Biointerface Research in Applied Chemistry. (2021-10-16) [Link]
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2H-pyran-2-one induces apoptosis in T24 human bladder cancer cells through mitochondria-dependent signaling pathways. National Institutes of Health. [Link]
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DNA-PKcs PARylation regulates DNA-PK kinase activity in the DNA damage response. National Institutes of Health. [Link]
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DNA-PKcs PARylation regulates DNA-PK kinase activity in the DNA damage response. Spandidos Publications. [Link]
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Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. Protocols.io. (2023-06-14) [Link]
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New DNA-PK inhibitors disclosed in West Pharmaceutical patent. BioWorld. (2025-04-01) [Link]
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Broth Dilution Method for MIC Determination. Microbe Online. (2013-11-15) [Link]
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PARP-1 and its associated nucleases in DNA damage response. National Institutes of Health. [Link]
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2H-pyran-2-one induces apoptosis in T24 human bladder cancer cells through mitochondria-dependent signaling pathways. PubMed. (2016-12-06) [Link]
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Investigation of Pharmaceutical Importance of 2H-Pyran-2-One Analogues via Computational Approaches. MDPI. [Link]
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Summary of inhibition measurements for PARPi with PARP1 and PARP2 and comparison to cell-based data. ResearchGate. [Link]
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Impact of Complex Apoptotic Signaling Pathways on Cancer Cell Sensitivity to Therapy. National Institutes of Health. [Link]
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The Role of the Cyclin Dependent Kinase Inhibitor p21cip1/waf1 in Targeting Cancer: Molecular Mechanisms and Novel Therapeutics. National Institutes of Health. [Link]
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The Role of Cell Cycle Regulators in Cell Survival—Dual Functions of Cyclin-Dependent Kinase 20 and p21 Cip1/Waf1. MDPI. (2020-11-12) [Link]
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(PDF) Cell cycle regulation: p53-p21-RB signaling. ResearchGate. (2022-03-31) [Link]
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Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 4-amino-6-methyl-2H-pyran-2-one
As a Senior Application Scientist, my primary objective is to empower researchers with the knowledge to conduct their work safely and effectively. This guide addresses the proper disposal of 4-amino-6-methyl-2H-pyran-2-one, a compound utilized in various research and development applications. The following procedures are designed to ensure the safety of laboratory personnel and maintain environmental compliance, reflecting a deep-seated commitment to responsible chemical lifecycle management.
Hazard Identification and Risk Assessment: The "Why" Behind the Procedure
Compounds in this family commonly exhibit the following hazards:
-
Skin Irritation: May cause redness and discomfort upon contact.[1][2]
-
Serious Eye Irritation: Can cause significant, potentially damaging irritation if it enters the eyes.[1][2]
-
Respiratory Irritation: Inhalation of dust or aerosols may irritate the respiratory tract.[1][2]
-
Aquatic Toxicity: Many complex organic molecules can be harmful to aquatic life with long-lasting effects.[3]
The core principle of our disposal plan is precaution . In the absence of complete toxicological data, we must treat the compound as hazardous to ensure the highest level of safety. The disposal path is therefore directed towards complete destruction by a licensed and approved waste disposal facility.[1][2]
Pre-Disposal Procedures: Safety at the Source
Proper disposal begins at the point of waste generation. Adherence to these steps minimizes risk and ensures the waste is handled correctly from the outset.
Personal Protective Equipment (PPE)
Before handling the compound or its waste, ensure the following PPE is worn:
-
Nitrile Gloves: Provides a suitable barrier against incidental skin contact.
-
Safety Goggles: Protects against splashes and airborne particles.
-
Laboratory Coat: Prevents contamination of personal clothing.
Wash hands thoroughly after handling, even if gloves were worn.[1][2]
Waste Segregation
The causality behind waste segregation is to prevent unintended chemical reactions within a waste container. This compound waste must be kept separate from:
-
Strong Oxidizing Agents & Strong Acids: To prevent potentially violent or exothermic reactions.[2]
-
Aqueous Waste Streams: Unless specifically instructed by your institution's Environmental Health & Safety (EHS) office, avoid sewer disposal for organic compounds.[1]
All waste—including contaminated consumables like weigh boats, pipette tips, and wipes—must be collected.
Step-by-Step Disposal Protocol
This protocol provides a self-validating system for the safe containment, labeling, and disposal of this compound.
Step 1: Waste Characterization
Unless your institution has performed a specific hazard assessment to the contrary, all waste containing this compound should be classified as hazardous chemical waste. This includes:
-
Unused or expired pure compound.
-
Solutions containing the compound.
-
Contaminated labware (e.g., glassware, TLC plates).
-
Spill cleanup materials.
Under the Resource Conservation and Recovery Act (RCRA), a waste is hazardous if it is listed or if it exhibits characteristics of ignitability, corrosivity, reactivity, or toxicity.[4][5] While this specific compound isn't explicitly listed, the conservative approach is to manage it as a regulated hazardous waste to ensure compliance.
Step 2: Containerization
-
Solid Waste: Collect pure compound and contaminated solids (gloves, wipes, etc.) in a designated, robust, sealable container. A polyethylene-lined drum or a securely sealed plastic bag within a rigid outer container is appropriate.
-
Liquid Waste: Collect solutions in a dedicated, leak-proof, and chemically compatible waste container. High-density polyethylene (HDPE) or glass containers are typically suitable. Ensure the container has a screw-top cap. Never use an open beaker as a waste receptacle.
-
Avoid Mixing: Do not mix this waste stream with other incompatible chemical wastes.
Step 3: Labeling
Proper labeling is a critical control for safety and compliance. The waste container label must include:
-
The words "HAZARDOUS WASTE ".
-
The full chemical name: "This compound ".
-
An accurate estimation of the concentration and quantity.
-
The date of accumulation.
-
The associated hazards (e.g., "Irritant").
Step 4: Accumulation and Storage
Store the sealed and labeled waste container in a designated Satellite Accumulation Area (SAA) or a central hazardous waste storage area. This area should be:
-
Away from sources of ignition.[1]
-
Within secondary containment to control any potential leaks.
-
Stored locked up or otherwise secured to prevent unauthorized access.[1][2]
Step 5: Final Disposal
Arrange for pickup and final disposal through your institution's certified Environmental Health & Safety (EHS) department or a licensed hazardous waste contractor. The most common and effective disposal method for this type of organic compound is incineration at an approved waste disposal plant .[1][2] This method ensures the complete destruction of the molecule, preventing its release into the environment.
Disposal Workflow Visualization
The following diagram outlines the decision-making process for the proper disposal of this compound waste.
Caption: Decision workflow for the disposal of this compound.
Summary of Safety and Disposal Information
| Parameter | Guideline | Source(s) |
| Hazard Class | Skin Irritant (Category 2), Eye Irritant (Category 2A), Respiratory Irritant (STOT SE 3) | [1][2] |
| PPE | Nitrile gloves, safety goggles, lab coat | [1][2][6] |
| Handling | Use only in a well-ventilated area. Avoid breathing dust/fumes. | [1][2] |
| Incompatible Materials | Strong oxidizing agents, Strong acids | [2] |
| Spill Cleanup | Absorb with inert material (e.g., sand, vermiculite) and place in a suitable disposal container. | [1][6] |
| Primary Disposal Route | Dispose of contents/container to an approved waste disposal plant. | [1][2] |
Emergency Procedures
-
In case of skin contact: Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing.[1][2]
-
In case of eye contact: Immediately flush eyes with plenty of water for at least 15 minutes. Remove contact lenses if present and easy to do. Continue rinsing.[1][2]
-
In case of inhalation: Move the person to fresh air and keep them at rest in a position comfortable for breathing.[1][2]
-
In case of ingestion: Do NOT induce vomiting. Rinse mouth with water.[1][2]
In all cases of exposure, seek immediate medical advice and show the safety data sheet or container label to the physician.[1][2]
References
-
University of Wisconsin-Madison. Appendix A Disposal Procedures by Chemical. Available at: [Link]
-
Indian Chemical Society. Degradation of 4-amino pyridine onto cuprous oxide nanoparticles synthesized from Tabernaemontana divaricate extract. Available at: [Link]
-
U.S. Environmental Protection Agency. Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. Available at: [Link]
-
MDPI. Degradation of Methyl 2-Aminobenzoate (Methyl Anthranilate) by H2O2/UV: Effect of Inorganic Anions and Derived Radicals. Available at: [Link]
-
University of Texas at Austin Environmental Health & Safety. Chemical Waste. Available at: [Link]
-
U.S. Environmental Protection Agency. Waste Code - RCRAInfo. Available at: [Link]
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Cole-Parmer. Chemical Compatibility Database. Available at: [Link]
-
Texas Commission on Environmental Quality. Guidelines for the Classification and Coding of Industrial and Hazardous Wastes. Available at: [Link]
-
Minnesota Pollution Control Agency. U List of Hazardous Wastes. Available at: [Link]
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A Comprehensive Guide to the Safe Handling of 4-amino-6-methyl-2H-pyran-2-one: Personal Protective Equipment, Operational Protocols, and Disposal
The following guidance is predicated on the hazard profiles of related pyran and pyridine derivatives, which indicate risks of skin irritation, serious eye irritation, respiratory tract irritation, and potential harm if ingested or inhaled.[1][2] Therefore, a cautious and comprehensive approach to personal protection is warranted.
Hazard Analysis and Risk Mitigation
Given the nature of 4-amino-6-methyl-2H-pyran-2-one as a fine chemical, likely in solid or powder form, the primary routes of exposure are inhalation of dust particles, dermal contact, and accidental ingestion. The cornerstone of safe handling lies in a multi-layered defense strategy, beginning with appropriate Personal Protective Equipment (PPE).
Essential Personal Protective Equipment (PPE)
The selection of PPE is not merely a checklist but a critical component of a comprehensive risk assessment. Each piece of equipment serves a specific purpose in creating a barrier between the researcher and the chemical.
| PPE Category | Specification | Rationale and Field-Proven Insights |
| Respiratory Protection | NIOSH-approved N95 or higher-level respirator | Fine powders can easily become airborne during handling. An N95 respirator is essential to prevent the inhalation of aerosolized particles that can cause respiratory irritation. For larger spills or situations with significant dust generation, a powered air-purifying respirator (PAPR) should be considered. |
| Eye and Face Protection | Chemical safety goggles with side shields or a full-face shield | Direct contact with chemical dust or splashes can cause serious eye irritation.[1][2] Standard safety glasses are insufficient; fully sealed goggles are required to protect against fine particulates. A face shield offers an additional layer of protection for the entire face.[3] |
| Hand Protection | Chemical-resistant gloves (Nitrile) | The skin is a primary route of exposure. Nitrile gloves provide adequate protection against incidental contact.[4] Double-gloving is recommended during compounding and handling to allow for the safe removal of the outer glove if it becomes contaminated.[5] |
| Body Protection | Long-sleeved lab coat; chemical-resistant apron or coveralls for larger quantities | A lab coat prevents contact with clothing.[4] For procedures involving larger quantities or a higher risk of spillage, a chemical-resistant apron or "bunny suit" coveralls provide more comprehensive protection. |
| Foot Protection | Closed-toe shoes; shoe covers | To protect against spills, closed-toe shoes are mandatory in any laboratory setting.[6] Shoe covers should be used to prevent the tracking of chemical contaminants outside of the designated handling area.[5] |
Operational Plan: A Step-by-Step Guide to Safe Handling
A systematic workflow is crucial to minimize the risk of exposure. The following protocol outlines the essential steps for handling this compound.
Preparation and Pre-Handling Checklist
-
Designated Area: All handling of this compound should occur in a designated area, such as a chemical fume hood, to ensure adequate ventilation.[4]
-
PPE Inspection: Before entering the designated area, thoroughly inspect all PPE for any signs of damage or wear.
-
Emergency Equipment: Ensure that an emergency eyewash station and safety shower are readily accessible and have been recently tested.
-
Spill Kit: Have a chemical spill kit readily available that is appropriate for solid chemical spills.
Handling and Experimental Procedure
-
Donning PPE: Put on all required PPE in the correct order: shoe covers, inner gloves, lab coat/coveralls, outer gloves, eye/face protection, and finally, the respirator.
-
Weighing and Transfer: When weighing the compound, use a balance inside the fume hood or in a ventilated enclosure to contain any dust. Use a spatula for transfers and avoid any actions that could generate dust.
-
During the Experiment: Keep all containers with the chemical sealed when not in use. If any PPE becomes contaminated, remove it immediately and replace it.
-
Post-Handling: After the procedure is complete, decontaminate all surfaces and equipment used.
Doffing PPE and Decontamination
-
Remove Outer Gloves: The most contaminated items should be removed first. Carefully peel off the outer gloves without touching the outside with your bare hands.
-
Remove Lab Coat/Coveralls and Shoe Covers: Remove these items in a way that avoids contaminating your personal clothing.
-
Remove Eye/Face Protection and Respirator: These should be removed after stepping out of the immediate handling area.
-
Remove Inner Gloves: As the final step, remove the inner gloves.
-
Hand Washing: Wash your hands thoroughly with soap and water after all PPE has been removed.[4]
Caption: Workflow for the safe handling of this compound.
Disposal Plan: Ensuring Environmental and Personal Safety
Proper disposal of chemical waste is as critical as its safe handling. All waste generated from handling this compound must be treated as hazardous waste.
Waste Segregation and Collection
-
Solid Waste: All solid waste, including contaminated PPE (gloves, shoe covers, etc.), disposable labware, and any spilled material collected, should be placed in a clearly labeled, sealed hazardous waste container.
-
Unused Chemical: Any unused this compound should also be disposed of as hazardous waste. Do not attempt to wash it down the drain or dispose of it in regular trash.
-
Labeling: The waste container must be labeled with "Hazardous Waste," the name of the chemical, and the associated hazards (e.g., "Skin Irritant," "Eye Irritant").
Final Disposal
-
Licensed Disposal Service: The disposal of this chemical waste must be handled by a licensed and qualified hazardous waste disposal company.[4]
-
Regulatory Compliance: Ensure that all disposal procedures are in full compliance with local, state, and federal environmental regulations.
-
Documentation: Maintain a record of all hazardous waste generated and its disposal.
By adhering to these rigorous safety protocols, researchers can confidently work with this compound, ensuring their personal safety and the integrity of their research environment.
References
- Fisher Scientific. (2010). Safety Data Sheet for 2H-Pyran-2-one, 4-hydroxy-6-methyl-.
- CHEMM. (n.d.). Personal Protective Equipment (PPE).
- Chemwatch. (n.d.). Chemwatch GHS SDS in English (European) 35944-2 for 2-AMINO-4-METHYLPYRIDINE.
- Sigma-Aldrich. (2024). Safety Data Sheet for 1-Methylpyridine-2-one.
- CymitQuimica. (2024). Safety Data Sheet for 2,2-DIMETHYLTETRAHYDRO-2H-PYRAN-4-AMINE HCL.
- TCI Chemicals. (2019). Safety Data Sheet for 4-Methoxy-6-methyl-2H-pyran-2-one.
- Provista. (2022). 8 Types of PPE to Wear When Compounding Hazardous Drugs.
- Bernardo Ecenarro. (n.d.). Recommended PPE to handle chemicals.
- U.S. Pharmacopeial Convention. (2006). Personal Protective Equipment for Use in Handling Hazardous Drugs.
- Healthy Bean. (2023). PPE for Chemical Handling: A Quick Guide.
- ChemicalBook. (2025). Chemical Safety Data Sheet MSDS / SDS - 4-Methyl-6-(2,4,4-trimethylpentyl)-2H-pyran-2-one.
- Santa Cruz Biotechnology. (2024). 4-Methoxy-6-methyl-2H-pyran-2-one - SAFETY DATA SHEET.
- CDH Fine Chemical. (n.d.). 2-Amino-6-Methylpyridine CAS No 1824-81-3 MATERIAL SAFETY DATA SHEET SDS/MSDS.
- Jubilant Ingrevia. (n.d.). 2-Amino-6-methylpyridine Safety Data Sheet.
- Echemi. (n.d.). 3-Nitro-4-hydroxy-6-methyl-2H-pyran-2-one Safety Data Sheets.
- Benchchem. (n.d.). Navigating the Safe Disposal of 2,4,6,6-Tetramethyl-3(6H)-pyridinone: A Procedural Guide.
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Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
